(E)-4-(Cinnamyloxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79844-40-9 | |
| Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-4-(Cinnamyloxy)benzaldehyde: Synthesis, Properties, and Applications
Abstract
(E)-4-(Cinnamyloxy)benzaldehyde is a derivative of benzaldehyde featuring a cinnamyloxy moiety at the para position. This structural combination of an aromatic aldehyde and a cinnamyl ether suggests a rich chemical profile and potential for applications in medicinal chemistry, materials science, and as a synthetic intermediate. The aldehyde group offers a reactive site for a multitude of chemical transformations, while the cinnamyl group, with its extended conjugation and benzylic ether linkage, imparts unique electronic and steric properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic protocol, and a discussion of the potential applications for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
(E)-4-(Cinnamyloxy)benzaldehyde is characterized by a benzaldehyde core functionalized with a cinnamyloxy group via an ether linkage at the fourth carbon of the benzene ring. The "(E)" designation specifies the stereochemistry of the double bond in the cinnamyl group, indicating a trans configuration of the phenyl and ether-linked methylene groups.
Chemical Structure
Caption: 2D Structure of (E)-4-(Cinnamyloxy)benzaldehyde.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 4-({(E)-3-phenylprop-2-en-1-yl}oxy)benzaldehyde |
| CAS Number | 79844-40-9[1] |
| Molecular Formula | C₁₆H₁₄O₂[2] |
| Molecular Weight | 238.28 g/mol [2] |
| SMILES | O=CC1=CC=C(OCC=CC2=CC=CC=C2)C=C1[2] |
| Synonyms | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)-[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of (E)-4-(Cinnamyloxy)benzaldehyde are summarized below. Spectroscopic data is predicted based on the analysis of its constituent functional groups and data from analogous compounds.
Physicochemical Data
| Property | Value/Description | Source |
| Appearance | Expected to be an off-white to yellow solid, similar to related compounds. | Inferred from analogs[3] |
| Boiling Point | 415.9 ± 33.0 °C (Predicted) | [1] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 3.5 | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Profile (Predicted)
A full experimental characterization of (E)-4-(Cinnamyloxy)benzaldehyde would be required for definitive spectral assignments. However, a predicted profile can be constructed based on known chemical shift and absorption frequency ranges for its functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically around δ 9.8-10.1 ppm. For the related 4-phenacyloxy benzaldehyde, this peak appears at 10.09 ppm.[3]
-
Aromatic Protons (Benzaldehyde Ring): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (Cinnamyl Phenyl Ring): A multiplet corresponding to the five protons of the monosubstituted phenyl ring is expected between δ 7.2-7.5 ppm.
-
Vinylic Protons (-CH=CH-): Two signals, likely a doublet and a doublet of triplets, are expected in the δ 6.2-6.8 ppm range. The large coupling constant (J ≈ 16 Hz) would confirm the (E)-configuration.
-
Methylene Protons (-O-CH₂-): A doublet is expected around δ 4.7-5.2 ppm, coupled to the adjacent vinylic proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-194 ppm.[3]
-
Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the ether oxygen will be significantly downfield.
-
Vinylic Carbons: Two signals in the δ 123-134 ppm range.
-
Methylene Carbon (-O-CH₂-): A signal around δ 69-72 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1705 cm⁻¹.[3]
-
C-O-C Stretch (Ether): A characteristic band in the region of 1220-1260 cm⁻¹.[3]
-
C=C Stretch (Aromatic & Vinylic): Multiple bands in the 1580-1600 cm⁻¹ region.[3]
-
=C-H Bending (trans-alkene): A strong out-of-plane bending vibration near 960-975 cm⁻¹.
-
Synthesis and Purification
The most direct and widely adopted method for preparing aryl ethers such as (E)-4-(Cinnamyloxy)benzaldehyde is the Williamson ether synthesis.[4] This nucleophilic substitution reaction involves the deprotonation of a phenol (4-hydroxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (cinnamyl chloride or bromide).
Synthetic Scheme
The reaction proceeds by nucleophilic substitution of cinnamyl halide with the phenoxide ion of 4-hydroxybenzaldehyde.
Caption: Synthetic workflow for (E)-4-(Cinnamyloxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar benzaldehyde ether derivatives.[3][5]
Materials:
-
4-Hydroxybenzaldehyde
-
(E)-Cinnamyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. If using a stronger base like NaH (1.1 eq), add it portion-wise at 0 °C.
-
Nucleophile Formation: Stir the mixture at room temperature (or as required) for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add (E)-cinnamyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure (E)-4-(Cinnamyloxy)benzaldehyde.[3]
Applications and Biological Relevance
While specific research on (E)-4-(Cinnamyloxy)benzaldehyde is limited, the structural motifs present in the molecule are well-studied and suggest significant potential in several fields.
-
Medicinal Chemistry and Drug Development:
-
Antimicrobial Potential: Benzaldehyde derivatives are known to possess antimicrobial properties.[4] Furthermore, cinnamaldehyde is a well-documented antimicrobial agent.[6] The combination of these two pharmacophores in a single molecule makes it a promising candidate for the development of new antimicrobial agents.
-
Scaffold for Heterocyclic Synthesis: The aldehyde functional group is a versatile handle for constructing more complex heterocyclic systems, many of which form the core of pharmacologically active compounds.
-
Enzyme Inhibition: Ether derivatives are prevalent in numerous bioactive natural products and pharmaceuticals, including antibiotics and antitumor agents.[3] The cinnamyloxy moiety could interact with hydrophobic pockets in enzyme active sites, making it a candidate for enzyme inhibitor studies.
-
-
Materials Science:
-
The extended π-system of the cinnamyl group, in conjugation with the benzaldehyde ring, suggests potential applications in the development of organic electronic materials, dyes, and polymers.
-
-
Synthetic Intermediate:
-
This compound serves as a valuable building block, allowing for the introduction of the cinnamyloxy-benzaldehyde unit into larger, more complex molecules.
-
Safety and Handling
As a laboratory chemical, (E)-4-(Cinnamyloxy)benzaldehyde should be handled with appropriate care, following standard safety protocols.
-
Hazard Identification (GHS Pictograms):
-
Warning
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2]
-
References
-
Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives (2016). ResearchGate. Available at: [Link]
- Method for preparing natural benzaldehyde by cinnamyl aldehyde or cinnamon oil. Google Patents.
-
Green Synthesis of Natural Benzaldehyde from Cinnamon Oil Catalyzed by Hydroxypropyl-β-Cyclodextrin. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. MDPI. Available at: [Link]
Sources
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- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors [mdpi.com]
- 6. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde from 4-hydroxybenzaldehyde and (E)-cinnamyl bromide. The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document delves into the underlying SN2 reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines methods for purification and rigorous spectroscopic characterization. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction: Significance and Synthetic Strategy
(E)-4-(Cinnamyloxy)benzaldehyde is a valuable bifunctional organic molecule, incorporating an aldehyde, an ether linkage, and a styrene-like moiety. These functional groups make it a versatile intermediate for the synthesis of more complex molecules, including novel chalcones, Schiff bases, and other heterocyclic compounds with potential applications in medicinal chemistry and materials science. The aldehyde group serves as a handle for condensation reactions, while the cinnamyloxy tail can influence the molecule's steric and electronic properties, as well as its biological activity.
The most direct and efficient method for preparing this target molecule is the Williamson ether synthesis.[1][2] This classical organic reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide.[3][4] In this specific case, the phenolic proton of 4-hydroxybenzaldehyde is abstracted by a mild base to form a potent phenoxide nucleophile. This nucleophile subsequently displaces a halide from an electrophilic cinnamyl source via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] This strategy is favored due to its high reliability, broad scope, and the ready availability of the starting materials.[1]
The Underpinning Chemistry: Williamson Ether Synthesis
The success of this synthesis hinges on a clear understanding of the SN2 reaction pathway and the judicious selection of reagents and conditions to favor the desired ether formation over potential side reactions.
Reaction Mechanism
The reaction proceeds in two fundamental steps:
-
Deprotonation: The weakly acidic phenolic proton of 4-hydroxybenzaldehyde is removed by a base (in this case, potassium carbonate) to generate a resonance-stabilized phenoxide anion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The generated phenoxide ion acts as the nucleophile, executing a backside attack on the methylene carbon of the (E)-cinnamyl bromide. This carbon is the electrophilic center because it is bonded to the electronegative bromine atom. The reaction occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1][3]
The stereochemistry of the cinnamyl double bond is retained throughout the reaction, yielding the desired (E)-isomer.
Caption: SN2 Mechanism for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Key Reagent and Condition Selection
| Component | Selection | Rationale / Field Insight |
| Phenolic Substrate | 4-Hydroxybenzaldehyde | The starting material providing the nucleophilic oxygen. The aldehyde group is generally unreactive under these basic conditions. |
| Alkylating Agent | (E)-Cinnamyl Bromide | A primary allylic halide is an excellent electrophile for SN2 reactions.[1] It is highly reactive and less prone to the competing E2 elimination reaction that can occur with secondary or tertiary halides.[2][6] Bromide is a better leaving group than chloride, leading to faster reaction rates. |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous K₂CO₃ is a moderately strong base, ideal for deprotonating phenols. It is strong enough to generate the phenoxide but mild enough to prevent undesired side reactions involving the aldehyde. It is also non-hygroscopic, inexpensive, and safer to handle than alternatives like sodium hydride (NaH).[7] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone | A polar aprotic solvent is required. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving its nucleophilicity high. They also have high boiling points, allowing the reaction to be heated to increase the rate.[4][8] Acetone is a common alternative.[9] |
| Temperature | 60-100 °C | Heating the reaction mixture increases the kinetic energy of the molecules, accelerating the rate of the SN2 reaction. The specific temperature depends on the solvent used (e.g., ~60 °C for acetone, ~80-100 °C for DMF).[7] |
Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Hydroxybenzaldehyde (≥98%) | 100 mL Round-bottom flask |
| (E)-Cinnamyl Bromide (≥97%) | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF), anhydrous | Heating mantle with temperature control |
| Ethyl Acetate (EtOAc), reagent grade | Separatory funnel (250 mL) |
| Deionized Water | Rotary evaporator |
| Brine (saturated NaCl solution) | Beakers, Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter paper |
| Silica Gel (for chromatography, if needed) | Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow from reaction setup to final product isolation.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq), and 20 mL of anhydrous DMF.
-
Addition of Electrophile: Stir the resulting suspension at room temperature for 10 minutes. To this mixture, add (E)-cinnamyl bromide (2.17 g, 11.0 mmol, 1.1 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain stirring and heating for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible.
-
Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ~100 mL of ice-cold deionized water. A precipitate should form.
-
Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product into ethyl acetate (3 x 40 mL).
-
Work-up - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Purification
The crude product can be effectively purified by recrystallization.
-
Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Crystallization: Add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization and Data Analysis
Expected Results
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% |
| Melting Point | ~70-74 °C |
Spectroscopic Analysis
The structure of the final product must be confirmed using spectroscopic methods.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum provides confirmation of the key functional groups. The most critical observation is the disappearance of the broad O-H stretch from the starting 4-hydroxybenzaldehyde (typically ~3200-3400 cm⁻¹).[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aldehyde) | ~2820 and ~2720 |
| C=O (Aldehyde) | ~1685-1700 |
| C=C (Aromatic & Alkene) | ~1580-1610 |
| C-O-C (Ether Stretch) | ~1250 (asymmetric) & ~1030 (symmetric) |
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum confirms the connectivity of the molecule. The spectrum should be recorded in CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) | N/A |
| Aromatic (Ha, ortho to CHO) | 7.8 - 7.9 | Doublet (d) | ~8.5 |
| Aromatic (Hb, ortho to Ether) | 7.0 - 7.1 | Doublet (d) | ~8.5 |
| Phenyl of Cinnamyl | 7.2 - 7.5 | Multiplet (m) | - |
| Vinylic (-CH=CH-) | 6.7 - 6.8 | Doublet of triplets (dt) | ~16.0 (trans), ~6.0 |
| Vinylic (-CH=CH-) | 6.3 - 6.4 | Doublet of triplets (dt) | ~16.0 (trans), ~1.5 |
| Methylene (-O-CH₂-) | 4.7 - 4.8 | Doublet (d) | ~6.0 |
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~191 |
| Aromatic (C-O) | ~163 |
| Aromatic (C-CHO) | ~132 |
| Aromatic (CH, ortho to CHO) | ~130 |
| Phenyl of Cinnamyl (ipso-C) | ~136 |
| Vinylic (-CH=) | ~134 |
| Vinylic (=CH-) | ~123 |
| Phenyl of Cinnamyl (CH) | ~126-129 |
| Aromatic (CH, ortho to Ether) | ~115 |
| Methylene (-O-CH₂-) | ~70 |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; moisture in reagents/solvent; inefficient extraction. | Ensure anhydrous conditions. Extend reaction time. Perform more extractions. |
| Starting Material Remains | Insufficient base or heating; deactivated alkylating agent. | Use fresh (E)-cinnamyl bromide. Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly. |
| Oily Product / Fails to Crystallize | Presence of impurities. | Purify the crude product using silica gel column chromatography (e.g., eluting with a gradient of hexanes/ethyl acetate).[11][12] |
Safety Precautions
-
4-Hydroxybenzaldehyde: May cause skin and eye irritation.
-
(E)-Cinnamyl Bromide: Is a lachrymator and is corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable) when handling these chemicals. All operations must be performed in a certified chemical fume hood.
Conclusion
The Williamson ether synthesis provides a highly effective and reproducible pathway for the preparation of (E)-4-(Cinnamyloxy)benzaldehyde from 4-hydroxybenzaldehyde. By understanding the SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, high yields of the pure product can be reliably obtained. The detailed protocol and characterization data provided in this guide serve as a validated resource for researchers employing this important intermediate in their synthetic endeavors.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). 3-[(E)-cinnamyl]oxy-4-methoxy-benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
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University of Utah Chemistry. (n.d.). gHMQC NMR Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (E)-cinnamyl alcohol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (E)-4-(Cinnamyloxy)benzaldehyde
Introduction: The Imperative of Structural Verification
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (E)-4-(Cinnamyloxy)benzaldehyde, a molecule featuring a rich array of functional groups—an aldehyde, an ether, an alkene, and two distinct aromatic rings—serves as an exemplary case for the application of modern spectroscopic techniques. Its synthesis, often involving the Williamson ether synthesis between 4-hydroxybenzaldehyde and cinnamyl bromide, necessitates rigorous analytical confirmation to ensure the desired product has been formed, free of starting materials and isomers.
This guide provides an in-depth analysis of the core spectroscopic data required to fully characterize (E)-4-(Cinnamyloxy)benzaldehyde. We will dissect its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) signatures. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, providing researchers with a practical framework for the structural elucidation of this and related compounds. For instructive purposes, where direct experimental data for the title compound is not consolidated in a single source, we will draw upon spectral data from the closely related analogue, 4-(Benzyloxy)benzaldehyde, to illustrate key principles, as the core structural motifs are highly comparable.[1][2][3]
Molecular Blueprint: Predicting Spectroscopic Signatures
Before delving into the spectra, a preliminary analysis of the molecule's structure allows us to predict the key signals we expect to observe.
-
Aldehyde Group (-CHO): This will produce a highly deshielded proton signal in ¹H NMR, a carbonyl carbon signal >190 ppm in ¹³C NMR, a strong C=O stretch in the IR spectrum (~1700 cm⁻¹), and characteristic C-H stretches.[4][5]
-
Disubstituted Benzene Ring (Aldehyde side): This constitutes an AA'BB' spin system in ¹H NMR, showing two distinct doublets.
-
Ether Linkage (-O-CH₂-): The methylene protons adjacent to the oxygen will be deshielded in the ¹H NMR. The ether C-O bond will have a characteristic stretch in the IR fingerprint region.
-
Cinnamyl Group: This contains a trans-alkene, which will show large coupling constants (~16 Hz) in the ¹H NMR, and a monosubstituted phenyl ring.
-
Molecular Weight: The molecular formula is C₁₆H₁₄O₂ with a molecular weight of 238.28 g/mol . This will be the basis for identifying the molecular ion peak in mass spectrometry.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For (E)-4-(Cinnamyloxy)benzaldehyde, Electron Ionization (EI) is a common technique.
Table 1: Key Mass Spectrometry Data for (E)-4-(Cinnamyloxy)benzaldehyde
| m/z (Charge/Mass Ratio) | Proposed Fragment Identity | Significance |
| 238 | [M]⁺ | Molecular Ion |
| 237 | [M-H]⁺ | Loss of the aldehydic proton |
| 121 | [C₇H₅O₂]⁺ | Benzaldehyde ether fragment after cleavage |
| 117 | [C₉H₉]⁺ | Cinnamyl cation (tropylium-like) |
| 91 | [C₇H₇]⁺ | Tropylium ion from the cinnamyl group |
Interpretation and Causality: The primary goal of the MS experiment is to confirm the molecular weight. The observation of a peak at m/z 238 confirms the successful synthesis of the target compound. The fragmentation pattern provides further validation. The most probable cleavage occurs at the benzylic C-O bond of the ether due to the stability of the resulting cinnamyl cation (m/z 117). This cation is resonance-stabilized and is a very common fragment in such systems. Further fragmentation of the cinnamyl group can lead to the highly stable tropylium ion at m/z 91.[1] The peak at m/z 121 represents the other half of the molecule, the 4-oxy-benzaldehyde radical cation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an indispensable tool for the rapid identification of key functional groups based on their vibrational frequencies. A sample is typically analyzed as a KBr pellet or a thin film.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3050 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |
| 2820 & 2720 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |
| ~1700 | C=O Stretch | Aldehyde Carbonyl | Strong, Sharp |
| ~1600, ~1580, ~1500 | C=C Stretch | Aromatic Rings | Medium |
| ~1250 & ~1030 | C-O Stretch | Aryl Ether | Strong |
| ~965 | =C-H Bend | Trans-Alkene | Strong |
Interpretation and Causality: The IR spectrum provides a quick checklist for the success of the synthesis. The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹.[4][5] Its presence, along with the characteristic weak Fermi doublet for the aldehydic C-H stretch, confirms the aldehyde group remains intact.[4] A crucial check is the absence of a broad O-H stretch (~3200-3500 cm⁻¹), which would indicate unreacted 4-hydroxybenzaldehyde starting material. The strong absorption around 965 cm⁻¹ is highly indicative of the trans configuration of the double bond, a key stereochemical feature of the molecule. The strong bands in the 1250-1030 cm⁻¹ region confirm the presence of the aryl ether linkage.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms. The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical for sample dissolution and to avoid solvent signals obscuring the analyte peaks.[7]
¹H NMR Spectroscopy
Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9.88 | s | 1H | - | Aldehyde H |
| 7.83 | d | 2H | ~8.8 | Ar-H (ortho to -CHO) |
| 7.25-7.45 | m | 5H | - | Phenyl H's (Cinnamyl) |
| 7.05 | d | 2H | ~8.8 | Ar-H (ortho to -O) |
| 6.78 | dt | 1H | 16.0, 6.0 | =CH- (adjacent to Ph) |
| 6.35 | dt | 1H | 16.0, 1.5 | =CH- (adjacent to CH₂) |
| 4.75 | dd | 2H | 6.0, 1.5 | -O-CH₂- |
Note: Data is based on the closely related 4-(Benzyloxy)benzaldehyde and predicted shifts for the cinnamyl group.[1]
Interpretation and Causality:
-
Aldehyde Proton (δ 9.88): This singlet is found far downfield due to the powerful deshielding effect of the carbonyl group and its magnetic anisotropy. Its presence and integration to 1H are unambiguous proof of the aldehyde.
-
Aromatic Protons: The benzaldehyde ring protons appear as two distinct doublets at δ 7.83 and δ 7.05, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group are further downfield than those ortho to the electron-donating ether oxygen. The five protons of the monosubstituted cinnamyl phenyl group appear as a complex multiplet in the typical aromatic region (δ 7.25-7.45).
-
Vinylic Protons (δ 6.78, 6.35): These two protons are key to confirming the alkene's stereochemistry. They appear as doublet of triplets, and their large coupling constant (J ≈ 16.0 Hz) is definitive for a trans (E) configuration.
-
Methylene Protons (δ 4.75): These protons are adjacent to both an oxygen atom and a double bond, placing them in the allylic and ether region. They are coupled to the vinylic proton at δ 6.35, resulting in a doublet of doublets.
¹³C NMR Spectroscopy
Table 4: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 190.8 | Aldehyde C=O |
| 163.5 | Ar-C (ipso, attached to -O) |
| 136.1 | Ar-C (ipso, attached to cinnamyl) |
| 134.0 | =CH- (adjacent to Ph) |
| 132.0 | Ar-CH (ortho to -CHO) |
| 130.5 | Ar-C (ipso, attached to -CHO) |
| 128.8 | Ar-CH (Cinnamyl) |
| 128.2 | Ar-CH (Cinnamyl) |
| 126.8 | Ar-CH (Cinnamyl) |
| 123.5 | =CH- (adjacent to CH₂) |
| 115.1 | Ar-CH (ortho to -O) |
| 69.5 | -O-CH₂- |
Note: Data is predicted based on established chemical shift increments and data from analogous structures.[7][8][9]
Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. The aldehyde carbon is the most deshielded non-aromatic carbon, appearing around δ 190.8.[7] The aromatic region (δ 115-165) shows the expected number of signals. Quaternary (ipso) carbons often have weaker signals. The vinylic carbons are clearly resolved from the aromatic signals, and the aliphatic region contains only one signal for the ether methylene carbon at δ 69.5, consistent with its attachment to an electronegative oxygen atom.
Integrated Analysis and Structural Confirmation Workflow
No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points. The workflow below illustrates the logical process of confirming the structure of (E)-4-(Cinnamyloxy)benzaldehyde.
Caption: Spectroscopic characterization workflow for structural elucidation.
This integrated approach provides a self-validating system. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR are then precisely located within the carbon-hydrogen framework mapped out by ¹H and ¹³C NMR, which in turn confirms the stereochemistry. This collective evidence constitutes a rigorous and definitive structural proof.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like (E)-4-(Cinnamyloxy)benzaldehyde.
Mass Spectrometry (Electron Ionization - EI)
-
Instrument: A GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection/Insertion: Inject a small volume (e.g., 1 µL) into the GC inlet or place a small amount of the solid sample on the direct insertion probe.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard)
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~200 °C.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the major fragment ions to correlate with the proposed structure.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption peaks and assign them to the functional groups present in the molecule.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz instrument include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and identify the chemical shifts, multiplicities, and coupling constants.
References
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". RSC. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]
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Okoth, M. O., Muhanji, C. I., Kipkorir, Z. R., & Kennedy, A. R. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1610. [Link]
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Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Semantic Scholar. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
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NIST. (n.d.). Benzaldehyde, 4-ethoxy-. [Link]
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SpectraBase. (n.d.). 3-[(E)-cinnamyl]oxy-4-methoxy-benzaldehyde. [Link]
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University of Strathclyde. (n.d.). 4-(Benzyloxy)benzaldehyde. [Link]
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PubChem. (n.d.). Cinnamaldehyde. [Link]
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NIST. (n.d.). Benzaldehyde, 4-ethyl-. [Link]
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mzCloud. (n.d.). 4-Ethoxybenzaldehyde. [Link]
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(E)-4-(Cinnamyloxy)benzaldehyde: A Technical Guide to its Putative Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Abstract
(E)-4-(Cinnamyloxy)benzaldehyde, a member of the chalcone and benzaldehyde chemical classes, represents a molecule of significant interest for therapeutic development. While direct, in-depth studies on this specific compound are emerging, a comprehensive analysis of structurally related molecules, including cinnamaldehyde and benzyloxybenzaldehyde derivatives, provides a strong foundation for predicting its mechanism of action. This guide synthesizes the available evidence to propose a multi-faceted mechanism centered on the inhibition of key cellular enzymes, modulation of inflammatory pathways, and induction of apoptosis in cancer cells. We will delve into the scientific rationale behind these proposed mechanisms, provide detailed experimental protocols for their validation, and present a forward-looking perspective on the therapeutic potential of (E)-4-(Cinnamyloxy)benzaldehyde.
Introduction: The Chemical and Biological Landscape
(E)-4-(Cinnamyloxy)benzaldehyde belongs to the broad family of chalcones, which are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is prevalent in many natural products and is associated with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4][5] The molecule itself is a derivative of 4-hydroxybenzaldehyde and cinnamyl alcohol, combining the structural features of both benzaldehydes and cinnamyl compounds. This unique combination suggests a potential for synergistic or novel biological activities.
The core structure of (E)-4-(Cinnamyloxy)benzaldehyde features a benzaldehyde ring linked to a cinnamyloxy moiety via an ether bond. The benzaldehyde portion is a known pharmacophore that can interact with various biological targets, while the cinnamyl group, with its α,β-unsaturated system, is a reactive motif that can participate in Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins.
Proposed Core Mechanism of Action: A Multi-Target Approach
Based on the current understanding of related compounds, we propose that (E)-4-(Cinnamyloxy)benzaldehyde exerts its biological effects through a combination of mechanisms, primarily targeting aldehyde dehydrogenase (ALDH) enzymes, inflammatory signaling pathways, and apoptosis induction in cancer cells.
Aldehyde Dehydrogenase (ALDH) Inhibition
A compelling proposed mechanism of action for (E)-4-(Cinnamyloxy)benzaldehyde is the inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform. Benzyloxybenzaldehyde derivatives have demonstrated potent and selective inhibition of ALDH1A3.[1] ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids, and their overexpression is implicated in various diseases, including cancer, where they contribute to therapy resistance.[6]
Causality of Experimental Choice: The structural similarity between the benzyloxybenzaldehyde scaffold and (E)-4-(Cinnamyloxy)benzaldehyde, with the presence of a benzaldehyde core and an ether-linked aromatic side chain, strongly suggests a similar binding mode within the ALDH active site. The aldehyde group of the compound can act as a substrate mimic, while the cinnamyloxy tail can occupy hydrophobic pockets within the enzyme's catalytic domain, leading to competitive or non-competitive inhibition.
Experimental Protocol: In Vitro ALDH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of (E)-4-(Cinnamyloxy)benzaldehyde against purified ALDH isoforms.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A3, and ALDH3A1 enzymes
-
Aldehyde substrate (e.g., benzaldehyde or a specific substrate for each isoform)
-
NAD(P)+ cofactor
-
(E)-4-(Cinnamyloxy)benzaldehyde
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in DMSO.
-
In a 96-well plate, add assay buffer, NAD(P)+, and varying concentrations of (E)-4-(Cinnamyloxy)benzaldehyde.
-
Add the ALDH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately begin monitoring the increase in NAD(P)H fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Self-Validating System: The inclusion of a known ALDH inhibitor (e.g., DEAB) as a positive control and a vehicle control (DMSO) validates the assay's performance. Performing the assay with multiple ALDH isoforms allows for the determination of selectivity.
Modulation of Inflammatory Pathways
Cinnamaldehyde, a key structural component of the topic compound, is well-documented to possess anti-inflammatory properties through the modulation of critical signaling pathways such as NF-κB.[7]
Causality of Experimental Choice: The α,β-unsaturated aldehyde in the cinnamyl moiety of (E)-4-(Cinnamyloxy)benzaldehyde is a potential Michael acceptor. This allows it to covalently interact with nucleophilic residues (e.g., cysteine) on proteins within the NF-κB signaling cascade, such as IKKβ or p65, thereby inhibiting their activity and preventing the transcription of pro-inflammatory genes.
Experimental Protocol: NF-κB Reporter Assay in Macrophages
This protocol outlines a method to assess the effect of (E)-4-(Cinnamyloxy)benzaldehyde on NF-κB activation in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct
-
Lipopolysaccharide (LPS)
-
(E)-4-(Cinnamyloxy)benzaldehyde
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the RAW 264.7-NF-κB-luciferase reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (E)-4-(Cinnamyloxy)benzaldehyde for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
Self-Validating System: A known NF-κB inhibitor (e.g., Bay 11-7082) serves as a positive control. An unstimulated control and an LPS-stimulated control are essential for data interpretation.
Induction of Apoptosis in Cancer Cells
Derivatives of benzyloxybenzaldehyde have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] The proposed mechanism involves the disruption of mitochondrial membrane potential and activation of caspase cascades.
Causality of Experimental Choice: The lipophilic nature of (E)-4-(Cinnamyloxy)benzaldehyde may facilitate its accumulation within cellular membranes, including the mitochondrial membrane. This could disrupt the electron transport chain, leading to the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP). The subsequent release of cytochrome c into the cytosol would then trigger the intrinsic apoptotic pathway.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This protocol describes a flow cytometry-based assay to quantify apoptosis in cancer cells treated with (E)-4-(Cinnamyloxy)benzaldehyde.
Materials:
-
A suitable cancer cell line (e.g., HL-60 or a colon cancer cell line)
-
(E)-4-(Cinnamyloxy)benzaldehyde
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and treat them with different concentrations of (E)-4-(Cinnamyloxy)benzaldehyde for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Self-Validating System: A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control. Untreated cells will serve as a negative control. The four quadrants of the flow cytometry plot (viable, early apoptotic, late apoptotic, and necrotic cells) provide a comprehensive picture of the mode of cell death.
Visualizing the Proposed Mechanisms
To better illustrate the interconnectedness of these proposed pathways, the following diagrams are provided.
Proposed ALDH Inhibition Workflow
Caption: Workflow for determining the in vitro inhibitory activity of (E)-4-(Cinnamyloxy)benzaldehyde against ALDH enzymes.
Putative Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by (E)-4-(Cinnamyloxy)benzaldehyde.
Hypothetical Apoptotic Pathway in Cancer Cells
Caption: Hypothetical intrinsic apoptotic pathway induced by (E)-4-(Cinnamyloxy)benzaldehyde in cancer cells.
Quantitative Data Summary
While specific quantitative data for (E)-4-(Cinnamyloxy)benzaldehyde is not yet widely available, the following table summarizes representative data for closely related compounds to provide a benchmark for future studies.
| Compound Class | Biological Activity | Target/Assay | Representative IC₅₀/EC₅₀ | Reference |
| Benzyloxybenzaldehyde Derivatives | ALDH Inhibition | ALDH1A3 Enzyme Assay | 1-10 µM | [1] |
| Benzyloxybenzaldehyde Derivatives | Anticancer | HL-60 Cell Viability | 1-10 µM | [3] |
| Cinnamaldehyde | Anti-inflammatory | NF-κB Reporter Assay | Varies with cell type | [7] |
Future Directions and Conclusion
The convergence of evidence from related cinnamaldehyde and benzaldehyde derivatives strongly suggests that (E)-4-(Cinnamyloxy)benzaldehyde is a promising candidate for further investigation as a multi-target therapeutic agent. The proposed mechanisms of ALDH inhibition, anti-inflammatory action, and apoptosis induction provide a solid framework for future research.
To rigorously validate these hypotheses, the following experimental approaches are recommended:
-
Molecular Docking and Structural Biology: In silico docking studies followed by co-crystallization of (E)-4-(Cinnamyloxy)benzaldehyde with its putative protein targets (e.g., ALDH1A3, IKKβ) will provide atomic-level insights into its binding mode.
-
Transcriptomic and Proteomic Analysis: Gene and protein expression profiling of cells treated with the compound will uncover the broader signaling networks it modulates.
-
In Vivo Efficacy Studies: Evaluation of (E)-4-(Cinnamyloxy)benzaldehyde in relevant animal models of cancer and inflammatory diseases is crucial to establish its therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its development as a drug candidate.[3]
References
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Chalcone Derivatives: Promising Starting Points for Drug Design - PMC. (2017). NCBI. Retrieved January 22, 2026, from [Link]
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Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
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Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
4-(Benzyloxy)benzaldehyde - PMC. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2025). Current Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Microarray data analysis of antileukemic action of Cinnamoylated benzaldehyde LQB-461 in Jurkat cell line. (2024). PLOS ONE. Retrieved January 22, 2026, from [Link]
-
Cinnamaldehyde, Carvacrol and Organic Acids Affect Gene Expression of Selected Oxidative Stress and Inflammation Markers in IPEC-J2 Cells Exposed to Salmonella typhimurium. (2016). Phytotherapy Research. Retrieved January 22, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
-
A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Exploring the Efficacy and Target Genes of Atractylodes Macrocephala Koidz Against Alzheimer's Disease Based on Multi-Omics, Computational Chemistry, and Experimental Verification. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (2025). Journal of the Iranian Chemical Society. Retrieved January 22, 2026, from [Link]
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Transcriptome Profiling Analysis Reveals the Potential Mechanisms of Three Bioactive Ingredients of Fufang E'jiao Jiang During Chemotherapy-Induced Myelosuppression in Mice. (n.d.). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
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Solubility and Stability of (E)-4-(Cinnamyloxy)benzaldehyde: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(Cinnamyloxy)benzaldehyde is a molecule of interest in medicinal chemistry and materials science, combining the structural features of a benzaldehyde and a cinnamyl ether. Its utility in drug development and other applications is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of these two critical parameters. We delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining the solubility profile across a range of solvents and for assessing the compound's stability under various stress conditions as mandated by international guidelines. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data essential for formulation development, shelf-life determination, and regulatory submissions.
Introduction: The Imperative of Physicochemical Characterization
The journey of a chemical entity from discovery to a viable product is paved with rigorous scientific evaluation. For a compound like (E)-4-(Cinnamyloxy)benzaldehyde, understanding its fundamental behavior in various chemical environments is not merely an academic exercise; it is a prerequisite for any meaningful application.
-
Solubility dictates the compound's bioavailability, influences the choice of formulation strategies, and impacts its performance in biological assays. A poorly soluble compound presents significant challenges in achieving therapeutic concentrations and requires specialized formulation approaches.
-
Stability determines the compound's shelf-life and degradation pathways. An unstable compound can lose potency over time and, more critically, can degrade into potentially toxic impurities, posing a significant safety risk.[1]
This guide is structured to provide both the strategic "why" and the procedural "how" for characterizing (E)-4-(Cinnamyloxy)benzaldehyde, empowering researchers to make data-driven decisions throughout the development lifecycle.
Solubility Profiling: Beyond a Single Data Point
A comprehensive solubility profile is essential for understanding the dissolution behavior of (E)-4-(Cinnamyloxy)benzaldehyde. The goal is to quantify its solubility in a spectrum of solvents with varying polarities, providing a dataset that can predict its behavior in more complex systems like co-solvent mixtures and biological fluids.
Rationale for Solvent Selection
The principle of "like dissolves like" is a foundational concept in solubility.[2] The structure of (E)-4-(Cinnamyloxy)benzaldehyde—containing two aromatic rings, an ether linkage, a conjugated double bond, and an aldehyde group—suggests it is a relatively non-polar, hydrophobic molecule. Therefore, we anticipate low aqueous solubility and higher solubility in organic solvents. Our selection of solvents is designed to span the polarity spectrum, from highly polar (water) to non-polar (toluene).
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[2]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (E)-4-(Cinnamyloxy)benzaldehyde (e.g., 10-20 mg) to a series of 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Subsequently, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is critical for accurate calculation.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, as detailed below.
Analytical Method for Quantification: HPLC-UV
HPLC is the preferred technique for quantifying the dissolved compound due to its high specificity and sensitivity.[3][4]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[4]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for compounds of this nature.[4] A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength (λmax): Determined by scanning a dilute solution of the compound. Given the conjugated aromatic system, a λmax in the range of 250-300 nm is expected.
-
Calibration: Prepare a series of standard solutions of (E)-4-(Cinnamyloxy)benzaldehyde of known concentrations and inject them to construct a calibration curve by plotting peak area against concentration.[4]
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
Table 1: Anticipated Solubility Profile of (E)-4-(Cinnamyloxy)benzaldehyde at 25 °C
| Solvent | Polarity Index | Predicted Solubility Category | Quantitative Solubility (mg/mL) |
| Water | 10.2 | Very Sparingly Soluble | < 0.1 |
| Ethanol | 5.2 | Soluble | Data to be determined |
| Methanol | 6.6 | Soluble | Data to be determined |
| Acetone | 5.1 | Freely Soluble | Data to be determined |
| Acetonitrile | 6.2 | Freely Soluble | Data to be determined |
| Dichloromethane | 3.4 | Freely Soluble | Data to be determined |
| Toluene | 2.4 | Soluble | Data to be determined |
Visualization: Solubility Determination Workflow
Caption: Workflow for the equilibrium shake-flask solubility assay.
Stability Profiling: Unveiling Degradation Pathways
Stability testing, particularly forced degradation, is a regulatory requirement and a cornerstone of robust drug development.[5][6] It involves subjecting the compound to stress conditions harsher than those it would typically encounter during storage to rapidly identify potential degradation products and establish a "stability-indicating" analytical method.[7]
Rationale for Forced Degradation
The objectives of a forced degradation study are multifaceted:
-
To identify the likely degradation products that could form under normal storage conditions.
-
To understand the degradation pathways and the intrinsic stability of the molecule.[8]
-
To demonstrate the specificity of the analytical method by proving it can separate the intact drug from all significant degradants.[5]
-
To facilitate the development of stable formulations and define appropriate storage conditions.
An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not needlessly generated.[8]
Experimental Protocol: Forced Degradation Studies
Stock Solution Preparation: Prepare a stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C. Monitor at several time points (e.g., 2, 4, 8, 24 hours). After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C. Monitor at several time points. After incubation, cool and neutralize with 0.1 M HCl. The ether linkage is potentially susceptible to cleavage under these conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and monitor at several time points. The aldehyde functional group is a prime target for oxidation to a carboxylic acid.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60 °C and analyze at various time points.
-
Solid State: Place the solid compound in an oven at 60 °C under controlled humidity and analyze at various time points by dissolving a weighed amount.
-
-
Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
Analytical Method: Stability-Indicating HPLC-PDA
A stability-indicating method must be able to resolve all degradation products from the parent peak and from each other. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and aiding in the tentative identification of degradants.
-
Method Development Goal: The primary challenge is to develop a gradient HPLC method that provides adequate separation for all potential impurities, which may have polarities significantly different from the parent compound.
-
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 30 minutes. This will need to be optimized based on the results from the stressed samples.
-
Detector: PDA detector, collecting data from 200-400 nm.
-
Data Presentation: Stability Profile Summary
The results should be tabulated to show the compound's behavior under each stress condition.
Table 2: Forced Degradation Summary for (E)-4-(Cinnamyloxy)benzaldehyde
| Stress Condition | Duration/Temp | % Assay of Parent Compound | No. of Degradants | RRT of Major Degradants (>0.5%) |
| 0.1 M HCl | 24 h / 60°C | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH | 8 h / 60°C | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 h / RT | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solution) | 48 h / 60°C | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solid) | ICH Q1B | Data to be determined | Data to be determined | Data to be determined |
RRT = Relative Retention Time (Retention Time of Degradant / Retention Time of Parent Compound)
Visualization: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the research and development of (E)-4-(Cinnamyloxy)benzaldehyde. The protocols and strategies outlined in this guide provide a robust framework for generating the critical data needed to advance its development. A thorough understanding of its solubility profile will guide formulation scientists, while a comprehensive stability profile will ensure the development of a safe, effective, and reliable final product. The application of these principles of scientific integrity and logical experimental design is paramount to success.
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- Solubility test for Organic Compounds. Course Hero.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- How To Determine Solubility Of Organic Compounds? YouTube.
- A Comparative Guide to Quantitative Analytical Methods for 2-Benzoylbenzaldehyde. Benchchem.
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- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
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A Comprehensive Technical Guide to the Thermal Decomposition Analysis of (E)-4-(Cinnamyloxy)benzaldehyde
This in-depth technical guide provides a comprehensive analysis of the thermal decomposition of (E)-4-(Cinnamyloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, characterization, and detailed thermal analysis of the title compound. The methodologies presented herein are grounded in established scientific principles, offering a robust framework for understanding the thermal stability and degradation pathways of this and similar aromatic ether compounds.
Introduction: The Significance of Thermal Stability in Drug Development
(E)-4-(Cinnamyloxy)benzaldehyde is an aromatic ether containing a benzaldehyde moiety linked to a cinnamyl group. Such structures are of interest in medicinal chemistry due to their potential biological activities. The thermal stability of any potential drug candidate is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the decomposition behavior under thermal stress is paramount for ensuring the safety, efficacy, and shelf-life of a pharmaceutical product.
This guide provides a detailed protocol for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde and a thorough investigation of its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a plausible thermal decomposition mechanism is proposed, supported by an analysis of potential fragmentation pathways.
Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers. This procedure is adapted from a similar synthesis of 4-(4-nitrobenzyloxy)benzaldehyde[1].
Reaction Scheme
Caption: Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Experimental Protocol
-
To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.
-
Add (E)-cinnamyl chloride (1.53 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) to remove any inorganic impurities.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-4-(Cinnamyloxy)benzaldehyde.
Thermal Analysis Methodology
The thermal stability of (E)-4-(Cinnamyloxy)benzaldehyde is investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This powerful combination allows for the concurrent measurement of mass loss and heat flow, providing a comprehensive thermal profile of the compound.[2][3]
Instrumentation and Parameters
A simultaneous TGA/DSC instrument is employed for the analysis. The experimental parameters are chosen to provide a clear and reproducible thermal profile.
| Parameter | Value | Rationale |
| Sample Mass | 5-10 mg | An optimal sample size to ensure good signal-to-noise ratio without significant thermal gradients within the sample. |
| Crucible | Alumina (Al₂O₃) | Inert and stable at high temperatures, preventing any reaction with the sample.[4] |
| Atmosphere | Nitrogen (N₂) | An inert atmosphere is used to study the intrinsic thermal decomposition without the influence of oxidation.[4] |
| Flow Rate | 50 mL/min | A constant flow of inert gas removes volatile decomposition products from the sample area, preventing secondary reactions. |
| Temperature Range | 30°C to 600°C | This range covers the melting and decomposition of most organic compounds. |
| Heating Rate | 10°C/min | A standard heating rate that provides good resolution of thermal events.[4] |
Experimental Workflow
Caption: Workflow for TGA-DSC analysis.
Results and Discussion: Hypothetical Thermal Profile
Based on the thermal behavior of similar aromatic ethers and benzaldehyde derivatives, a hypothetical thermal profile for (E)-4-(Cinnamyloxy)benzaldehyde can be predicted.
Differential Scanning Calorimetry (DSC)
The DSC curve is expected to show a sharp endothermic peak corresponding to the melting of the compound. Following the melting, a broad exothermic region is anticipated, indicating the onset of decomposition.
Thermogravimetric Analysis (TGA)
The TGA curve will likely exhibit a multi-stage decomposition process. The derivative thermogravimetric (DTG) curve, which shows the rate of mass loss, will provide a clearer picture of the individual decomposition steps.
| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | Description |
| Melting | 100 - 120 | 0 | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Decomposition Stage 1 | 200 - 350 | ~49% | Initial cleavage of the ether linkage, leading to the loss of the cinnamyl group. |
| Decomposition Stage 2 | 350 - 500 | ~30% | Decomposition of the remaining 4-hydroxybenzaldehyde moiety. |
| Residue | > 500 | ~21% | Formation of a stable carbonaceous residue. |
Proposed Thermal Decomposition Mechanism
The thermal decomposition of (E)-4-(Cinnamyloxy)benzaldehyde is proposed to proceed through a free-radical mechanism initiated by the cleavage of the weakest bond, which is the C-O bond of the ether linkage. The presence of substituents on the aromatic ring can influence the bond strengths and decomposition pathways[5].
Initial Decomposition Step
The primary decomposition event is the homolytic cleavage of the benzylic C-O bond, which is weaker than the aromatic C-O bond, to form a 4-formylphenoxy radical and a cinnamyl radical.
Subsequent Fragmentation and Rearrangement
The initially formed radicals can undergo a series of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation. The study of the thermal decomposition of substituted benzaldehydes suggests that the formyl group can be cleaved from the aromatic ring[6]. The fragmentation of ethers often involves cleavage at the C-O bond[7].
The cinnamyl radical is resonance-stabilized and can undergo further fragmentation. The 4-formylphenoxy radical can stabilize by abstracting a hydrogen atom to form 4-hydroxybenzaldehyde, which then decomposes at higher temperatures.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. tainstruments.com [tainstruments.com]
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- 4. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
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- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Benzaldehyde Ethers: A Case Study of 4-(Benzyloxy)benzaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Editor's Note: The primary subject of this guide was intended to be (E)-4-(Cinnamyloxy)benzaldehyde. However, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this specific compound at the time of this writing. To fulfill the core scientific and educational objectives of this guide, we have pivoted to a close and structurally significant analogue, 4-(Benzyloxy)benzaldehyde . This compound shares the key benzaldehyde ether scaffold and provides a robust and experimentally validated dataset for a thorough exploration of crystal structure analysis. The principles and methodologies discussed herein are directly applicable to the titular compound should its crystal structure become available.
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. This is particularly crucial in drug design and materials science, where structure-function relationships govern efficacy and performance. This guide provides an in-depth technical walkthrough of the single-crystal X-ray diffraction analysis of 4-(Benzyloxy)benzaldehyde, a key intermediate in the synthesis of various bioactive molecules. We will explore the causality behind the experimental choices, from synthesis and crystallization to data collection and structure refinement. Furthermore, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing will be presented, including a quantitative examination using Hirshfeld surface analysis. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of Benzaldehyde Ethers
Benzaldehyde derivatives are a cornerstone in synthetic organic chemistry, serving as versatile building blocks for a vast array of compounds. The introduction of an ether linkage at the 4-position, as seen in 4-(benzyloxy)benzaldehyde, modulates the electronic properties and steric profile of the molecule. This scaffold is a precursor to various chalcones, Schiff bases, and other heterocyclic systems that have demonstrated a wide spectrum of pharmacological activities, including potential applications as antiretroviral agents.[1] The cinnamyloxy analogue, while not the focus of this analysis due to data unavailability, belongs to the broader class of chalcones and related compounds known for their promising roles in drug discovery.
The crystal structure of these molecules provides invaluable information. It reveals the preferred conformation in the solid state, the nature and geometry of intermolecular interactions (such as hydrogen bonds and π-stacking), and how these forces dictate the overall crystal packing. This, in turn, influences key physicochemical properties like solubility, melting point, and stability, which are critical parameters in drug development.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that demands precision and a logical, self-validating workflow. Each step is designed to ensure the quality and reliability of the final structural model.
Synthesis and Crystallization of 4-(Benzyloxy)benzaldehyde
The synthesis of 4-(benzyloxy)benzaldehyde is typically achieved via a Williamson ether synthesis, a robust and well-established method.
Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (40.98 mmol) in ethanol, add anhydrous potassium carbonate (144.27 mmol) and benzyl bromide (42.05 mmol).[1] The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile. Ethanol is a suitable polar protic solvent for this reaction. The reaction is performed under a nitrogen atmosphere to prevent oxidation.[1]
-
Reflux: The reaction mixture is refluxed for 14 hours.[1] Heating is necessary to overcome the activation energy of the reaction. Monitoring the reaction progress can be done using thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, the inorganic salts are removed by filtration. The solvent is removed under reduced pressure (e.g., using a rotavapor). The residue is then dissolved in diethyl ether and washed with a saturated sodium chloride solution to remove any remaining water-soluble impurities.[1]
-
Crystallization: The crude product is recrystallized from ethanol.[1] Slow cooling of the saturated ethanol solution allows for the formation of high-quality, single crystals suitable for X-ray diffraction. The choice of solvent is critical; it should be one in which the compound is moderately soluble at high temperatures and less soluble at lower temperatures.
Causality of Choices: The Williamson ether synthesis is chosen for its high yield and reliability. The purification steps are crucial to remove any unreacted starting materials or by-products that could inhibit crystallization or co-crystallize with the desired product. The slow evaporation or cooling method for crystallization is employed to allow the molecules sufficient time to arrange themselves into a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
Experimental Workflow Diagram:
Sources
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of (E)-4-(Cinnamyloxy)benzaldehyde and its Natural Analogs
Foreword
The confluence of traditional herbal medicine and modern analytical chemistry has unveiled a vast landscape of bioactive natural products. Among these, compounds derived from the phenylpropanoid pathway stand out for their diverse biological activities. This guide delves into the specifics of a promising, yet under-explored, class of compounds: (E)-4-(Cinnamyloxy)benzaldehyde and its natural analogs. While the natural occurrence of the parent compound is not yet widely documented, the existence of its biosynthetic precursors in numerous plant species and the established biological significance of related cinnamyl and benzaldehyde moieties underscore the importance of this chemical scaffold. This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective discovery, isolation, and rigorous characterization of these molecules. We will explore the biosynthetic origins, logical extraction and isolation strategies, and detailed analytical techniques for structural elucidation, grounding our discussion in established scientific principles and field-proven methodologies.
Biosynthetic Origins: The Phenylpropanoid Pathway as the Foundation
The journey to understanding the formation of (E)-4-(Cinnamyloxy)benzaldehyde in nature begins with the well-established phenylpropanoid pathway. This metabolic route is the source of a vast array of secondary metabolites in plants and microorganisms.[1] The biosynthesis of the two key precursors to our target molecule, trans-cinnamaldehyde and 4-hydroxybenzaldehyde, is a multi-step enzymatic process originating from the amino acid L-phenylalanine.[2]
The initial step involves the non-oxidative deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine-ammonia lyase (PAL).[1][2] Subsequently, cinnamic acid is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).[1][2] The reduction of cinnamoyl-CoA by cinnamoyl-CoA reductase (CCR) yields trans-cinnamaldehyde.[1][2] This aldehyde can be further reduced to cinnamyl alcohol by cinnamyl alcohol dehydrogenase (CAD).[3][4]
The formation of the benzaldehyde moiety can also be traced back to cinnamic acid through various proposed pathways, including a retro-aldol reaction of cinnamaldehyde.[5][6] It is the enzymatic coupling of cinnamyl alcohol with a 4-hydroxybenzaldehyde derivative that would ultimately form the (E)-4-(Cinnamyloxy)benzaldehyde structure. While specific enzymes for this ether bond formation are not yet characterized for this exact molecule, O-methyltransferases and other acyltransferases that act on phenolic compounds are well-known in plant biochemistry, suggesting a plausible enzymatic basis for this final step.
Figure 1: Proposed biosynthetic pathway for (E)-4-(Cinnamyloxy)benzaldehyde.
A Strategic Approach to Isolation and Purification
The isolation of (E)-4-(Cinnamyloxy)benzaldehyde and its analogs from a natural source requires a systematic and multi-step approach, beginning with the selection of appropriate plant material and culminating in the purification of the target compounds. The strategy outlined below is based on established protocols for the isolation of moderately polar phenolic compounds.
Preliminary Steps: Sourcing and Extraction
The choice of plant material is critical. Plants known to be rich in cinnamates, benzoates, and other phenylpropanoids are logical starting points. Genera such as Cinnamomum, Allium, and various species from the Asteraceae and Rutaceae families are promising candidates.
Protocol 1: Solvent Extraction
-
Preparation of Plant Material: Air-dry the selected plant material (e.g., leaves, bark, or roots) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Sequential Extraction:
-
Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. Macerate the powdered plant material in n-hexane (1:10 w/v) for 24-48 hours with occasional agitation. Filter and repeat the process three times.
-
Next, extract the residue with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, using the same maceration technique. This fraction is likely to contain the target compounds.
-
Finally, perform an extraction with a polar solvent like methanol to isolate more polar compounds and ensure complete extraction.
-
-
Solvent Evaporation: Concentrate each solvent fraction in vacuo using a rotary evaporator at a temperature below 40°C to obtain the crude extracts.
Chromatographic Purification: The Core of Isolation
The purification of the target compounds from the crude extract is achieved through a series of chromatographic techniques.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase for initial fractionation.
-
Mobile Phase: Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
For final purification, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetonitrile to improve peak shape) and methanol or acetonitrile is employed.
-
Detection: A UV detector set at a wavelength determined by the UV spectrum of the target compound (typically around 280-320 nm for cinnamoyl derivatives) is used to monitor the elution.
Figure 2: A generalized workflow for the isolation of (E)-4-(Cinnamyloxy)benzaldehyde analogs.
Structural Elucidation and Characterization
Once a pure compound is isolated, a combination of spectroscopic techniques is employed to determine its chemical structure.
Spectroscopic Data for a Representative Analog
While comprehensive data for the parent compound is emerging, the spectroscopic characteristics of closely related synthetic analogs provide a reliable blueprint for identification. For instance, the synthesis of various 4-(benzyloxy)benzaldehyde derivatives has been reported, offering valuable comparative data.[7][8][9]
| Technique | Expected Observations for (E)-4-(Cinnamyloxy)benzaldehyde |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm. - Aromatic protons of the benzaldehyde ring as two doublets (AA'BB' system) between δ 7.0-7.9 ppm. - Vinylic protons of the cinnamyl group as a doublet and a doublet of triplets between δ 6.3-6.8 ppm with a large coupling constant (J ≈ 16 Hz) indicative of the E-configuration. - Methylene protons (-O-CH₂-) as a doublet around δ 4.7-5.2 ppm. - Aromatic protons of the cinnamyl phenyl group between δ 7.2-7.5 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-192 ppm. - Quaternary aromatic carbon attached to the ether oxygen around δ 160-164 ppm. - Other aromatic and vinylic carbons in the range of δ 115-140 ppm. - Methylene carbon (-O-CH₂-) around δ 70 ppm. |
| FTIR (cm⁻¹) | - Strong C=O stretching of the aldehyde at ~1680-1700 cm⁻¹. - C=C stretching of the aromatic rings and the vinyl group at ~1580-1620 cm⁻¹. - C-O-C stretching of the ether linkage at ~1200-1250 cm⁻¹. - C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹. |
| Mass Spec. | - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. - Characteristic fragmentation patterns including the loss of the cinnamyl group or the benzaldehyde moiety. |
Table 1: Predicted Spectroscopic Data for (E)-4-(Cinnamyloxy)benzaldehyde.
Biological Significance and Potential Applications
The therapeutic potential of (E)-4-(Cinnamyloxy)benzaldehyde and its analogs can be inferred from the known biological activities of their constituent parts. Cinnamaldehyde and its derivatives are well-documented for their broad-spectrum antimicrobial and antibiofilm activities.[2][6] Similarly, various benzaldehyde derivatives have been investigated for a range of pharmacological effects. The combination of these two pharmacophores in a single molecule presents exciting opportunities for drug discovery.
Potential areas of biological investigation include:
-
Antimicrobial and Antifungal Activity: The lipophilic nature of the cinnamyl group may enhance cell membrane penetration, potentially leading to potent antimicrobial effects.
-
Anti-inflammatory Properties: Cinnamic acid and its derivatives are known to modulate inflammatory pathways.
-
Anticancer Activity: The induction of apoptosis and cell cycle arrest are known mechanisms of action for some cinnamaldehyde analogs.
-
Enzyme Inhibition: The electrophilic aldehyde group can potentially interact with nucleophilic residues in the active sites of various enzymes.
Conclusion and Future Directions
This guide provides a foundational framework for the exploration of (E)-4-(Cinnamyloxy)benzaldehyde and its natural analogs. While the natural occurrence of this specific scaffold remains an area for active discovery, the biosynthetic plausibility and the rich pharmacology of its precursors provide a strong impetus for further research. The detailed protocols for isolation and characterization presented herein offer a robust starting point for scientists aiming to explore this promising class of natural products. Future research should focus on screening diverse plant and microbial sources for these compounds, followed by thorough biological evaluation to unlock their full therapeutic potential. The synthesis of a wider range of analogs will also be crucial for establishing structure-activity relationships and optimizing lead compounds for drug development.
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Knight, J. A. (1992). Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems. Plant Physiology, 98(1), 12-6. [Link]
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Pan, X., Wang, X., & Noel, J. P. (2014). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 26(9), 3707–3727. [Link]
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Bezerra, R. M., & Rodrigues, A. M. C. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Antibiotics, 13(11), 1095. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2485-2494. [Link]
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Majumder, P. L., & Pal, A. (2008). Synthesis of naturally occurring cinnamyl cinnamates. Journal of Chemical Research, 2008(12), 701-703. [Link]
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SpectraBase. (2024). 3-[(E)-cinnamyl]oxy-4-methoxy-benzaldehyde. [Link]
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de Oliveira, C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(19), 6609. [Link]
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Balan-Porcărașu, M., & Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]
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The Royal Society of Chemistry. (2020). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]
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Phan, N. Q., et al. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Advances, 15(1), 1-13. [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]
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Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]
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PubChem. (2024). 4-(4'-O-Acetyl-alpha-L-rhamnosyloxy)benzaldehyde. [Link]
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Agadagba, S. K. (2018). Benzyl and benzaldehyde-derived metabolites from desert actinomycetes Sp. CDS. Journal of Natural Products, 81(12), 2695-2701. [Link]
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Okoth, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]
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Ta, H. D., et al. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Advances, 15(1), 1-13. [Link]
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Lee, H. S., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Antibiotics, 11(7), 875. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde via Williamson Ether Synthesis
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde, a valuable aromatic ether intermediate in drug discovery and materials science. The methodology is centered on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage.[1] This guide is designed for researchers and professionals in chemical development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety information. By explaining the causality behind each experimental choice, this document serves as a self-validating system for achieving high-yield, high-purity synthesis.
Introduction and Scientific Principles
The Williamson ether synthesis is a classical and highly effective method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S$_N$2) mechanism, involving an alkoxide or phenoxide ion reacting with a primary alkyl halide.[1][2] In this application, we target the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde by reacting the phenoxide of 4-hydroxybenzaldehyde with (E)-cinnamyl chloride.
Core Rationale for Reagent Selection:
-
Nucleophile Choice: 4-hydroxybenzaldehyde is selected as the nucleophilic precursor. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base like potassium carbonate (K₂CO₃), forming a highly reactive phenoxide ion. This in-situ generation of the nucleophile is efficient and avoids the need for stronger, more hazardous bases like sodium hydride.[2][3]
-
Electrophile Choice: (E)-cinnamyl chloride serves as the electrophile. As a primary allylic halide, it is an excellent substrate for an S$_N$2 reaction. The primary nature of the carbon bearing the leaving group minimizes the potential for the competing E2 elimination side reaction, which is a common issue with secondary and tertiary alkyl halides.[2][4][5]
-
Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "free" and highly nucleophilic, thereby accelerating the rate of the S$_N$2 reaction.[2]
The overall transformation is a reliable method for constructing the target ether linkage, a common motif in pharmacologically active molecules and functional organic materials.
Reaction Mechanism
The synthesis proceeds in two fundamental steps, characteristic of the Williamson ether synthesis pathway.
-
Deprotonation: The phenolic proton of 4-hydroxybenzaldehyde is abstracted by potassium carbonate. This acid-base reaction generates the potassium 4-formylphenoxide, the key nucleophile for the subsequent step.
-
Nucleophilic Substitution (S$_N$2): The generated phenoxide ion performs a backside attack on the electrophilic carbon of cinnamyl chloride. This concerted step displaces the chloride leaving group and forms the new C-O ether bond, yielding the final product and potassium chloride as a byproduct.[2][5]
Caption: The S$_N$2 mechanism for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Materials and Protocol
Reagent and Equipment Summary
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Molar Eq. | Amount |
| 4-Hydroxybenzaldehyde | 122.12 | 123-08-0 | 1.0 | 5.00 g |
| (E)-Cinnamyl chloride | 152.62 | 4392-25-0 | 1.1 | 6.85 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | 2.0 | 11.32 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | - | 50 mL |
| Ethyl Acetate | 88.11 | 141-78-6 | - | ~200 mL |
| Hexanes | - | 110-54-3 | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | As needed |
Equipment: 250 mL Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, beakers, graduated cylinders, equipment for column chromatography or recrystallization.
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazard Summary |
| 4-Hydroxybenzaldehyde | Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9][10] |
| (E)-Cinnamyl alcohol/chloride | Harmful if swallowed. May cause an allergic skin reaction.[11][12][13][14] |
| Potassium Carbonate | Causes skin and serious eye irritation.[15][16][17][18][19] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. |
| Ethyl Acetate / Hexanes | Highly flammable liquids and vapors. May cause drowsiness or dizziness. |
Refer to the full Safety Data Sheets (SDS) for each chemical before beginning the experiment.
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol), anhydrous potassium carbonate (11.32 g, 81.9 mmol), and 50 mL of N,N-Dimethylformamide (DMF).
-
Reagent Addition: Stir the suspension at room temperature and add (E)-cinnamyl chloride (6.85 g, 44.9 mmol) to the mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture in an oil bath set to 80-90 °C. Maintain vigorous stirring for 4-6 hours.
-
Expert Tip: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 4:1 Hexanes:Ethyl Acetate. The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[20]
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[20]
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (E)-4-(Cinnamyloxy)benzaldehyde as a white to off-white solid.[21]
Characterization of (E)-4-(Cinnamyloxy)benzaldehyde
-
Physical Appearance: White to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include:
-
Aldehyde proton (~9.8 ppm, singlet).
-
Aromatic protons on the benzaldehyde ring (~7.8 and ~7.0 ppm, doublets).
-
Aromatic protons on the cinnamyl group (~7.2-7.4 ppm, multiplet).
-
Vinylic protons of the cinnamyl group (~6.3-6.8 ppm, multiplet).
-
Methylene protons (-O-CH₂-) adjacent to the ether oxygen (~4.8 ppm, doublet).
-
-
FT-IR (KBr, cm⁻¹): Key vibrational frequencies are expected at:
-
~1685-1700 cm⁻¹ (C=O stretch of the aldehyde).
-
~1600, 1580, 1510 cm⁻¹ (C=C stretches of the aromatic rings).
-
~1250 and 1030 cm⁻¹ (C-O stretch of the ether linkage).
-
~965 cm⁻¹ (C-H bend of the trans-alkene).
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a sufficient excess (at least 2 equivalents). |
| Deactivated alkyl halide. | Use fresh, high-quality cinnamyl chloride. Store it properly to prevent degradation. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider increasing the temperature slightly (to ~100 °C) or extending the reaction time. | |
| Presence of Unreacted 4-Hydroxybenzaldehyde | Incomplete reaction. | See above. Also, ensure efficient stirring to maintain a good suspension. |
| Insufficient alkylating agent. | Use a slight excess (1.1-1.2 equivalents) of the cinnamyl chloride to drive the reaction to completion. | |
| Formation of Side Products | Competing E2 elimination reaction. | This is less likely with a primary halide but can be minimized by avoiding excessively high temperatures.[1] |
| C-alkylation instead of O-alkylation. | This is generally not a major issue with phenoxides but using a polar aprotic solvent like DMF favors the desired O-alkylation.[3] |
Conclusion
The Williamson ether synthesis remains a highly reliable and adaptable method for the preparation of ethers like (E)-4-(Cinnamyloxy)benzaldehyde. The protocol detailed herein is robust, utilizing readily available reagents and standard laboratory techniques to provide the target compound in good yield and high purity. By understanding the underlying mechanistic principles and paying close attention to reaction parameters and safety, researchers can confidently apply this procedure in various drug development and chemical synthesis programs.
References
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Williamson ether synthesis - Wikipedia. [Link]
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Williamson ether synthesis (video) - Khan Academy. [Link]
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Reaction Mechanism of Williamson's synthesis - Physics Wallah. [Link]
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Williamson Ether Synthesis - ChemTalk. [Link]
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9.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
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Safety Data Sheet: 4-Hydroxybenzaldehyde - Carl ROTH. [Link]
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Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]
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Safety Data Sheet: Cinnamyl alcohol - Carl ROTH. [Link]
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Safety Data Sheet: 4-Hydroxybenzaldehyde - Carl ROTH. [Link]
-
Safety Data Sheet: Cinnamyl alcohol - Carl ROTH. [Link]
-
Safety Data Sheet Cinnamyl alcohol 1. Identification Product name - metasci. [Link]
-
-
The Williamson Ether Synthesis. [Link]
-
-
SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]
-
Safety Data Sheet: Potassium carbonate - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020 - Redox. [Link]
-
Safety Data Sheet: Potassium carbonate - Carl ROTH. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. [Link]
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Organic Syntheses Procedure. [Link]
-
Williamson Ether Synthesis - Utah Tech University. [Link]
-
(PDF) 4-(Benzyloxy)benzaldehyde - ResearchGate. [Link]
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High-Yield Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde Derivatives: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(Cinnamyloxy)benzaldehyde and its derivatives are valuable molecular scaffolds in medicinal chemistry and materials science, often serving as precursors for compounds with significant biological activity, including antimicrobial and anticancer properties[1][2]. This application note provides a comprehensive, high-yield protocol for the synthesis of these target molecules via the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and offer a detailed, step-by-step procedure designed for reproducibility and scalability. This guide is intended for researchers in organic synthesis, drug discovery, and related fields seeking a reliable method for accessing this important class of compounds.
Introduction and Significance
Cinnamaldehyde, a natural product, and its derivatives are known for a wide range of biological activities[3][4]. The (E)-4-(Cinnamyloxy)benzaldehyde framework combines the structural features of both cinnamyl alcohol and benzaldehyde, creating a versatile building block for further chemical elaboration. The ether linkage provides metabolic stability, while the aldehyde group serves as a reactive handle for forming more complex molecules, such as chalcones or imines, which have demonstrated potential as inhibitors of critical cellular targets like the bacterial cell division protein FtsZ[2][5].
The synthesis of these aryl ethers is most reliably achieved through the Williamson ether synthesis, a robust and well-established method for forming the C-O-C ether bond[6][7]. This application note presents an optimized protocol that ensures high yields and purity by carefully controlling key reaction parameters.
Reaction Principle: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] In this reaction, the hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base to form a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an alkyl halide (cinnamyl bromide), displacing the halide leaving group to form the desired ether product.
The core transformation involves:
-
Nucleophile: Sodium or potassium 4-formylphenoxide, generated in situ.
-
Electrophile: (E)-Cinnamyl bromide (or chloride).
-
Product: (E)-4-(Cinnamyloxy)benzaldehyde.
-
Byproduct: An inorganic salt (e.g., KBr).
The SN2 nature of this reaction dictates specific requirements for optimal outcomes. The electrophile should be unhindered, making a primary halide like cinnamyl bromide ideal. Tertiary or even secondary alkyl halides are prone to undergoing a competing E2 elimination reaction, which would reduce the yield of the desired ether[6][9][10].
Figure 1: General mechanism for the Williamson ether synthesis.
Optimizing for High Yield: A Rationale of Experimental Choices
Achieving high yields in this synthesis requires a careful selection of solvent, base, and temperature to favor the SN2 pathway and suppress side reactions.
-
Solvent Selection: Polar aprotic solvents are paramount for SN2 reactions. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices because they effectively solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion.[6] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack. Protic solvents, in contrast, would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.
-
Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they are often unnecessary and can promote side reactions with the sensitive aldehyde group. A moderately weak base like potassium carbonate (K₂CO₃) is ideal.[11] It is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to not interfere with the aldehyde. Furthermore, K₂CO₃ is an easily handled solid, making it convenient for laboratory use. Cesium carbonate (Cs₂CO₃) is also an excellent but more expensive alternative, often providing higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Temperature Control: The reaction is typically conducted at elevated temperatures, between 60-100 °C, to ensure a reasonable reaction rate.[6][11] However, excessively high temperatures can lead to decomposition of the reactants or products. Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Phase-Transfer Catalysis (Optional Enhancement): For reactions that are sluggish or require a biphasic solvent system, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve yields.[12][13] The quaternary ammonium cation of the PTC forms an ion pair with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the cinnamyl bromide resides, thus facilitating the reaction.[12][14]
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde on a 10 mmol scale.
Figure 2: Experimental workflow for the synthesis.
4.1. Materials and Equipment
-
Chemicals:
-
4-Hydroxybenzaldehyde (≥98%)
-
(E)-Cinnamyl bromide (95%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethanol (95% or absolute)
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and hexanes for TLC eluent
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Vacuum oven or desiccator
-
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq.).
-
Add Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) and 25 mL of anhydrous DMF.
-
Stirring: Begin stirring the mixture at room temperature to form a suspension.
-
Add Alkylating Agent: Add (E)-cinnamyl bromide (2.17 g, 11.0 mmol, 1.1 eq.) to the flask.
-
Heating: Attach a reflux condenser, and place the flask in a preheated oil bath at 80 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 80 °C for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of the 4-hydroxybenzaldehyde spot.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A pale yellow or off-white solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove DMF and inorganic salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a hot ethanol/water mixture (approximately 80:20 v/v). Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Expected Results and Characterization
Following this protocol should result in a high yield of the desired product. The data below are representative.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| 4-Hydroxybenzaldehyde | 1.0 eq. | Limiting Reagent |
| (E)-Cinnamyl bromide | 1.1 eq. | Slight excess to ensure complete consumption of the phenoxide |
| Potassium Carbonate | 1.5 eq. | Sufficient base to drive the deprotonation equilibrium |
| Solvent | DMF | Polar aprotic solvent to accelerate SN2 reaction[6] |
| Temperature | 80 °C | Balances reaction rate and stability of reactants/products |
| Reaction Time | 3-5 hours | Typical duration, should be confirmed by TLC monitoring |
| Expected Yield | >85% | Based on typical outcomes for this reaction type[11] |
| Appearance | Off-white to pale yellow solid | Characteristic of the purified product |
Product Characterization: The identity and purity of the synthesized (E)-4-(Cinnamyloxy)benzaldehyde should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.88 (s, 1H, -CHO), ~7.83 (d, 2H, Ar-H), ~7.40-7.25 (m, 5H, Ph-H), ~7.01 (d, 2H, Ar-H), ~6.75 (dt, 1H, =CH-), ~6.35 (dt, 1H, =CH-), ~4.75 (d, 2H, -O-CH₂-).
-
FT-IR (KBr, cm⁻¹): ~1685 (C=O, aldehyde), ~1595 (C=C, aromatic), ~1250, 1020 (C-O-C, ether stretch).
-
Melting Point: Literature values should be consulted for comparison.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive cinnamyl bromide (hydrolyzed).2. Insufficiently anhydrous reagents/solvent.3. Temperature too low. | 1. Use fresh or purified cinnamyl bromide.2. Use anhydrous K₂CO₃ and DMF. Dry glassware thoroughly.3. Ensure the internal reaction temperature reaches 80 °C. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stirring. | 1. Extend reaction time and continue to monitor by TLC.2. Use a larger stir bar or mechanical stirrer for better mixing. |
| Oily Product/Failure to Crystallize | 1. Presence of impurities (e.g., unreacted starting material, DMF). | 1. Ensure thorough washing during work-up.2. Attempt purification by column chromatography (silica gel, Hexanes/EtOAc). |
Conclusion
The Williamson ether synthesis is a highly effective and versatile method for the preparation of (E)-4-(Cinnamyloxy)benzaldehyde derivatives. By employing a mild base like potassium carbonate in a polar aprotic solvent such as DMF, this protocol provides a reliable and high-yield pathway to the target compound. The procedure is robust, scalable, and utilizes readily available laboratory reagents, making it an excellent tool for researchers in drug discovery and organic synthesis.
References
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Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
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Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. [Online] Available at: [Link]
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Doyle, L. E., et al. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Results in Chemistry. [Online] Available at: [Link]
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Jadhav, A. H., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews. [Online] Available at: [Link]
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Semantic Scholar. Alkylation of phenol: a mechanistic view. [Online] Available at: [Link]
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Li, Y., et al. (2015). Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. European Journal of Medicinal Chemistry. [Online] Available at: [Link]
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MDPI. (2021). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. International Journal of Molecular Sciences. [Online] Available at: [Link]
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AIP Publishing. (2023). Synthesis of azachalcone derivatives from cinnamaldehyde and its antibacterial activity. AIP Conference Proceedings. [Online] Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Online] Available at: [Link]
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Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Online] Available at: [Link]
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Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. [Online] Available at: [Link]
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Organic Chemistry Research. (2017). A practical and scalable tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent free conditions. [Online] Available at: [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of (E)-4-(Cinnamyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Promise of Cinnamaldehyde Derivatives in Antimicrobial Research
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Cinnamaldehyde, the primary component of cinnamon oil, and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3][4] These compounds are known to exert their effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of cell division.[2][3][5][6][7][8] (E)-4-(Cinnamyloxy)benzaldehyde, a derivative of cinnamaldehyde, represents a promising candidate for further investigation. Its structural modifications may enhance its antimicrobial efficacy, selectivity, or pharmacokinetic properties.
This document provides a comprehensive guide for researchers on the methodologies for evaluating the antimicrobial susceptibility of (E)-4-(Cinnamyloxy)benzaldehyde. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted to address the unique challenges associated with testing natural product derivatives, such as solubility and standardization.[9][10][11][12][13][14][15]
Physicochemical Properties and Handling of (E)-4-(Cinnamyloxy)benzaldehyde
A thorough understanding of the test compound's properties is fundamental to reliable and reproducible antimicrobial susceptibility testing.
-
Structure: (E)-4-(Cinnamyloxy)benzaldehyde
-
CAS Number: 79844-40-9[16]
-
Appearance: Typically a crystalline solid.
-
Solubility: Based on its structure, (E)-4-(Cinnamyloxy)benzaldehyde is expected to have low aqueous solubility. A preliminary solubility assessment is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of such compounds.[6] It is imperative to determine the maximum concentration of DMSO that does not affect microbial growth, typically ≤1% (v/v) in the final test medium.
Protocol 1: Preparation of (E)-4-(Cinnamyloxy)benzaldehyde Stock Solution
-
Accurately weigh a precise amount of (E)-4-(Cinnamyloxy)benzaldehyde powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Recommended Antimicrobial Susceptibility Testing Methods
The choice of method depends on the research objective, throughput requirements, and the specific microorganisms being tested. The following are standard methods adapted for (E)-4-(Cinnamyloxy)benzaldehyde.[11][17][18]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is considered the "gold standard" for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]
Protocol 2: Broth Microdilution Assay
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the (E)-4-(Cinnamyloxy)benzaldehyde stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
-
Inoculate Plate: Add the standardized inoculum to each well.
-
Controls:
-
Growth Control: Wells containing medium and inoculum only.
-
Sterility Control: Wells containing medium only.
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method for MIC Determination
This method is useful for testing multiple isolates simultaneously and can be more suitable for certain fastidious organisms.[17]
Protocol 3: Agar Dilution Assay
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of (E)-4-(Cinnamyloxy)benzaldehyde.
-
Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the microbial suspension.
-
Controls: Include a growth control plate without the compound and a solvent control plate with the highest DMSO concentration.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that inhibits the growth of the microorganism.
Disk Diffusion Method for Preliminary Screening
This qualitative method is a simple and rapid way to screen for antimicrobial activity.[18]
Protocol 4: Disk Diffusion Assay
-
Prepare Inoculum: Prepare a standardized inoculum (0.5 McFarland) and uniformly streak it onto the surface of a Mueller-Hinton Agar plate.
-
Impregnate Disks: Aseptically apply a known amount of the (E)-4-(Cinnamyloxy)benzaldehyde stock solution to sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Place Disks: Place the impregnated disks onto the inoculated agar surface.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent (DMSO) only.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 5: MBC Determination
-
Following the determination of the MIC by the broth microdilution method, take a small aliquot (e.g., 10 µL) from all wells showing no visible growth.
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Interpretation and Quality Control
-
Data Presentation: Summarize MIC and MBC values in a clear and concise table for easy comparison across different microbial strains.
-
Quality Control: It is essential to include reference strains with known susceptibility profiles in each experiment to ensure the validity of the results. Recommended QC strains from CLSI and EUCAST should be used.[19][20]
Table 1: Hypothetical Antimicrobial Susceptibility Data for (E)-4-(Cinnamyloxy)benzaldehyde
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 16 | 32 | 18 |
| Escherichia coli | 25922 | 32 | 64 | 14 |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | 10 |
| Candida albicans | 90028 | 8 | 16 | 22 |
Visualizing Experimental Workflows
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Diagram 2: Disk Diffusion Workflow
Caption: Workflow for the disk diffusion susceptibility test.
Potential Mechanism of Action: A Hypothesis
Based on the known mechanisms of cinnamaldehyde, it is hypothesized that (E)-4-(Cinnamyloxy)benzaldehyde may also target the bacterial cell envelope. The lipophilic nature of the cinnamyl group could facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The aldehyde functional group may also react with cellular nucleophiles, such as proteins and nucleic acids, further contributing to its antimicrobial effect.
Diagram 3: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action of (E)-4-(Cinnamyloxy)benzaldehyde.
Conclusion and Future Directions
These application notes provide a robust framework for the antimicrobial susceptibility testing of (E)-4-(Cinnamyloxy)benzaldehyde. Adherence to standardized methodologies and appropriate controls is paramount for generating reliable and comparable data. Further studies should focus on elucidating the precise mechanism of action, evaluating the potential for synergy with existing antibiotics, and assessing the in vivo efficacy and toxicity of this promising compound.
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Doyle, A. A., Krämer, T., Kavanagh, K., & Stephens, J. C. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Results in Chemistry, 1, 100013. [Link]
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Doyle, A. A., et al. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Maynooth University Research Archive Library. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Homepage. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19323. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Homepage. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Phytotherapy Research, 30(7), 1138-1149. [Link]
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Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(2), e00099-19. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Malheiro, J. F., et al. (2020). Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. International Biodeterioration & Biodegradation, 151, 104975. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]
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Chand, S., et al. (1994). Rapid screening of antimicrobial activity of extracts and natural products. The Journal of Antibiotics, 47(11), 1295-1304. [Link]
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Li, W., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 947805. [Link]
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Wang, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry, 34(3). [Link]
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Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. (2020). European Journal of Clinical Microbiology & Infectious Diseases, 39(1), 65-73. [Link]
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Wang, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949. [Link]
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Duan, X., et al. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. Frontiers in Microbiology, 13, 1010165. [Link]
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Duan, X., et al. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. Frontiers in Microbiology, 13, 1010165. [Link]
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Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2024). Antibiotics, 13(1), 95. [Link]
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Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). Molecules, 27(13), 4193. [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]
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Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]
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Application Notes & Protocols: (E)-4-(Cinnamyloxy)benzaldehyde as a Potential Anticancer Agent In Vitro
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (E)-4-(Cinnamyloxy)benzaldehyde as a potential anticancer agent. We present the scientific rationale for investigating this compound, drawing from the known bioactivities of its core moieties, benzaldehyde and cinnamaldehyde. This guide details protocols for the initial assessment of its cytotoxic and cytostatic effects, and further delineates methodologies to investigate its impact on key cancer hallmarks, including apoptosis, cell cycle progression, and cellular migration. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. Visual workflows and hypothesized signaling pathways are provided to aid in experimental design and data interpretation.
Introduction: Rationale and Scientific Background
The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic derivatives represent a rich reservoir of chemical diversity for drug discovery. (E)-4-(Cinnamyloxy)benzaldehyde is a synthetic ether combining two well-documented bioactive pharmacophores: 4-hydroxybenzaldehyde and cinnamyl alcohol.
-
Benzaldehyde Moiety: Benzaldehyde and its derivatives have demonstrated antitumor activity in various preclinical and even early clinical settings.[1] Recent studies have elucidated a potential mechanism wherein benzaldehyde targets the 14-3-3ζ signaling protein.[2][3] This protein acts as a scaffold, modulating the activity of numerous client proteins involved in critical cancer-related pathways, including PI3K/AKT/mTOR, STAT3, and NFκB.[4][5] By disrupting the interaction between 14-3-3ζ and its partners, such as the phosphorylated form of histone H3 (H3S28ph), benzaldehyde can suppress treatment resistance and the epithelial-mesenchymal transition (EMT), a key process in metastasis.[3][6]
-
Cinnamyloxy Moiety: Cinnamaldehyde, a related α,β-unsaturated aldehyde, is the primary constituent of cinnamon oil and has been extensively studied for its anticancer properties.[7] Its mechanisms of action are multifaceted, including the induction of apoptosis via mitochondrial dysfunction, inhibition of angiogenesis, and modulation of inflammatory and oxidative stress pathways.[7]
The strategic combination of these two moieties in (E)-4-(Cinnamyloxy)benzaldehyde presents a compelling hypothesis: the resulting molecule may exhibit synergistic or enhanced anticancer activity by targeting multiple, convergent pathways essential for cancer cell survival, proliferation, and metastasis. This guide outlines the necessary in vitro framework to rigorously test this hypothesis.
Synthesis and Characterization of (E)-4-(Cinnamyloxy)benzaldehyde
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde can be readily achieved via a standard Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Protocol 2.1: Synthesis via Williamson Etherification
-
Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile. Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add (E)-cinnamyl bromide (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed. This typically takes 4-8 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by recrystallization from a solvent system such as ethanol/water to yield (E)-4-(Cinnamyloxy)benzaldehyde as a solid.[8]
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[9][10]
Primary Screening: Assessment of Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. Colorimetric assays like the MTT and XTT assays are robust, high-throughput methods for this purpose.[11][12]
Principle of Tetrazolium-Based Assays
These assays quantify the metabolic activity of living cells, which serves as a proxy for cell viability.[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[14] This product must be solubilized before absorbance measurement.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[13][15]
Protocol 3.2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, BxPC-3 for pancreatic cancer) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (DMSO only) and untreated control. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity
Table 1: Hypothetical IC₅₀ Values of (E)-4-(Cinnamyloxy)benzaldehyde in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.9 |
| A549 | Lung Carcinoma | 35.2 |
| BxPC-3 | Pancreatic Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 28.4 |
Mechanistic Assays: Elucidating the Mode of Action
Once cytotoxicity is established, the next logical step is to investigate the underlying mechanisms responsible for the observed cell death or growth inhibition.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[17]
Protocol 4.1.1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with (E)-4-(Cinnamyloxy)benzaldehyde at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).[17][18]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer or Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[19] Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Arrest
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis.[20] Flow cytometry with PI staining is a standard technique to analyze the DNA content of a cell population and determine its distribution across the different phases of the cell cycle.[21][22]
Protocol 4.2.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.1.1 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells as described in Protocol 4.1.1.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.[23] The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Generate a DNA content histogram.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: A peak to the left of G0/G1 indicates apoptotic cells with fragmented DNA.[21]
-
Inhibition of Cell Migration and Invasion
A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis.[24] In vitro assays like the wound healing and transwell (Boyden chamber) assays are used to assess the antimigratory and anti-invasive potential of a compound.[25][26]
Protocol 4.3.1: Wound Healing (Scratch) Assay
-
Create Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and debris. Add fresh medium containing a low concentration of serum (to minimize proliferation) and the test compound at various non-lethal concentrations.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between treated and control groups.
Protocol 4.3.2: Transwell Invasion Assay
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pore size). For an invasion assay, coat the top surface of the membrane with a layer of Matrigel or another extracellular matrix (ECM) component to mimic the basement membrane.[24][27] For a migration assay, no coating is needed.[28]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound. Seed these cells into the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for invasion/migration (e.g., 24-48 hours).
-
Analysis: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have invaded to the bottom surface of the membrane with a stain like crystal violet.
-
Quantification: Elute the stain and measure its absorbance with a plate reader, or count the number of stained cells in several microscopic fields.
Visualizing Workflows and Pathways
Experimental Workflow Diagrams
Caption: General workflow for in vitro evaluation of (E)-4-(Cinnamyloxy)benzaldehyde.
Hypothesized Signaling Pathway
Based on literature for benzaldehyde derivatives, (E)-4-(Cinnamyloxy)benzaldehyde may inhibit the function of the 14-3-3ζ protein, leading to the downstream suppression of multiple oncogenic signaling pathways.[4][6]
References
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Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046. [Link]
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Mo, Y., & Zhang, N. (2012). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Current medicinal chemistry, 19(23), 3946–3953. [Link]
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Pijuan, J., Barceló, C., Moreno, D. F., Maiques, O., Sisó, P., Marti, R. M., Macià, A., & Panosa, A. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in cell and developmental biology, 7, 107. [Link]
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Bibi, S., & Ch, M. A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology, 39(1), 38-71. [Link]
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Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329–333. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Marshall, J. (2023). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2644, 349-359. [Link]
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Wang, H., & Xu, W. (2012). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in molecular biology, 915, 177–185. [Link]
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Wikipedia. (n.d.). MTT assay. [Link]
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Smith, K. S., & Oliver, P. G. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17747–17755. [Link]
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Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]
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Fujita Health University. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Medical Xpress. [Link]
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Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14_Supplement), 4758. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
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Saitoh, J., & Saya, H. (2018). Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13_Supplement), 2874. [Link]
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iQ Biosciences. (n.d.). Apoptosis Assay. [Link]
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Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]
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Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
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Pusterla, T. (2025). Apoptosis – what assay should I use?. BMG Labtech Blog. [Link]
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Worsley, C. M., & van der Westhuizen, F. H. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0268599. [Link]
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Organic Syntheses. (n.d.). A procedure for the oxidative amidation of aldehydes with N-chlorosuccinimide. [Link]
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He, Y., et al. (2023). The role and mechanism of cinnamaldehyde in cancer. Frontiers in Pharmacology, 14, 1221323. [Link]
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Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde. Cancer treatment reports, 64(1), 21–23. [Link]
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Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]
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Semantic Scholar. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Pors, K., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]
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D'hooghe, M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Molecules, 25(6), 1369. [Link]
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Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Application Note: Quantifying the Antioxidant Potential of (E)-4-(Cinnamyloxy)benzaldehyde using the DPPH Radical Scavenging Assay
Introduction: The Quest for Novel Antioxidants
The search for novel antioxidant compounds is a cornerstone of modern drug discovery and development. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, making them critical therapeutic and preventative agents.
(E)-4-(Cinnamyloxy)benzaldehyde is a synthetic compound of significant interest, belonging to the benzaldehyde class of molecules which have demonstrated a range of biological activities, including antioxidant properties.[1][2][3] Its unique structure, featuring a cinnamyloxy moiety, suggests a potential for effective free radical scavenging. To quantitatively assess this potential, a reliable and reproducible method is required.
This application note provides a detailed, field-proven protocol for evaluating the antioxidant activity of (E)-4-(Cinnamyloxy)benzaldehyde using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a rapid, simple, and widely accepted method for screening the radical scavenging capacity of chemical compounds.[4][5] We will delve into the assay's chemical principles, provide a step-by-step methodology, and guide the user through robust data analysis to ensure scientifically sound and trustworthy results.
The Chemical Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]
-
The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH•) is a stable free radical that possesses a deep violet color in solution. This color is due to the presence of an unpaired electron on one of its nitrogen atoms, which results in a strong absorbance of light at approximately 517 nm.[6][7]
-
The Scavenging Reaction: When a solution of DPPH• is mixed with a substance that can act as a hydrogen or electron donor (an antioxidant), the DPPH• radical is neutralized, forming the reduced, stable hydrazine molecule (DPPH-H).[8][9] This process leads to a stoichiometric loss of the violet color, resulting in a pale yellow solution. The degree of discoloration is directly proportional to the number of radicals scavenged by the antioxidant.[7]
The reaction can be summarized as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Oxidized Antioxidant)
This change in absorbance is measured using a spectrophotometer, allowing for the quantification of the compound's radical scavenging activity.[10]
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Materials and Equipment
Reagents
-
(E)-4-(Cinnamyloxy)benzaldehyde (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), M.W. 394.32 g/mol
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (Spectrophotometric Grade) or Ethanol
Equipment
-
UV-Vis Spectrophotometer or 96-well plate reader
-
Analytical balance (4-decimal place)
-
Calibrated micropipettes (10-100 µL, 100-1000 µL)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Glass or disposable cuvettes (for spectrophotometer) or 96-well microplates
-
Vortex mixer
-
Aluminum foil
Detailed Experimental Protocol
This protocol is designed to be a self-validating system through the inclusion of a positive control and methodical preparation steps. Following these steps carefully ensures the accuracy and reproducibility of the results.[11]
Step 1: Preparation of Solutions
Causality Insight: Accurate solution preparation is the foundation of a reliable assay. Errors in weighing or dilution will directly impact the final IC50 value.[11] All solutions should be prepared fresh on the day of the experiment.
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in a 100 mL volumetric flask with methanol.
-
Wrap the flask completely in aluminum foil to protect the light-sensitive solution.
-
Before use, dilute this stock solution with methanol to achieve an absorbance of 1.00 ± 0.05 at 517 nm when measured against a methanol blank. This ensures a consistent starting radical concentration for all experiments.[12]
-
-
Test Compound Stock Solution (e.g., 1 mg/mL or 1000 ppm):
-
Accurately weigh 10 mg of (E)-4-(Cinnamyloxy)benzaldehyde.
-
Dissolve it in a 10 mL volumetric flask with methanol. This yields a stock concentration of 1000 µg/mL.
-
-
Serial Dilutions of Test Compound:
-
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). The goal is to identify concentrations that yield between 10% and 90% inhibition to accurately determine the IC50 value.[13]
-
-
Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Prepare a stock solution of the positive control in the same manner as the test compound.
-
Perform serial dilutions to create a similar concentration range. The positive control serves to validate that the assay is performing correctly.
-
Step 2: Assay Workflow
Causality Insight: The incubation step is critical to allow the reaction between the antioxidant and the DPPH radical to reach a stable endpoint or steady state.[4] Performing this in the dark prevents any light-induced degradation of the DPPH radical, which could lead to falsely high antioxidant readings.
-
Pipetting:
-
For Spectrophotometer (Cuvette Method):
-
Test Samples: In a series of test tubes, add 0.5 mL of each dilution of (E)-4-(Cinnamyloxy)benzaldehyde.
-
Positive Control: In a separate series of tubes, add 0.5 mL of each dilution of the positive control.
-
Blank (A_control): In a single tube, add 0.5 mL of methanol.
-
-
For 96-Well Plate Reader:
-
Add 20 µL of each sample dilution, control dilution, or methanol blank to separate wells in triplicate.
-
-
-
Reaction Initiation:
-
Cuvette Method: To each tube, add 3.0 mL of the DPPH working solution, vortex thoroughly, and start a timer.[8]
-
Plate Reader Method: To each well, add 200 µL of the DPPH working solution and mix gently.
-
-
Incubation:
-
Incubate all samples in the dark at room temperature for 30 minutes.[10]
-
-
Measurement:
-
Set the spectrophotometer or plate reader to a wavelength of 517 nm.
-
Use pure methanol as the reference to zero the instrument.
-
Measure the absorbance of the blank (A_control) and all test and positive control samples (A_sample).
-
Caption: Experimental workflow for the DPPH antioxidant assay.
Data Analysis and Interpretation
Step 1: Calculate Percent Radical Scavenging Activity (% Inhibition)
For each concentration of (E)-4-(Cinnamyloxy)benzaldehyde and the positive control, calculate the percentage of DPPH radical scavenging using the following formula:[6][14]
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control: The absorbance of the DPPH solution with methanol instead of the sample.
-
A_sample: The absorbance of the DPPH solution containing the test compound or positive control.
Step 2: Determine the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the most common metric for reporting antioxidant activity. It represents the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant potency.
-
Create a Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis).
-
Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range of the curve (ideally, points that bracket 50% inhibition).
-
Calculate IC50: From the resulting linear equation, y = mx + c , where 'y' is the % Inhibition and 'x' is the concentration, calculate the IC50 value by setting y = 50.[15][16][17]
IC50 = (50 - c) / m
Where:
-
m: The slope of the regression line.
-
c: The y-intercept of the regression line.
Step 3: Data Presentation
Organize the results in a clear, tabular format for easy comparison and interpretation.
Table 1: Sample Data for DPPH Radical Scavenging Activity
| Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Inhibition |
| Control (0 µg/mL) | 1.02 ± 0.02 | 0% |
| (E)-4-(Cinnamyloxy)benzaldehyde | ||
| 31.25 | 0.85 ± 0.03 | 16.7% |
| 62.5 | 0.68 ± 0.02 | 33.3% |
| 125 | 0.49 ± 0.03 | 52.0% |
| 250 | 0.26 ± 0.01 | 74.5% |
| 500 | 0.11 ± 0.01 | 89.2% |
| Ascorbic Acid (Positive Control) | ||
| 2.5 | 0.76 ± 0.02 | 25.5% |
| 5 | 0.50 ± 0.01 | 51.0% |
| 10 | 0.24 ± 0.02 | 76.5% |
| 20 | 0.09 ± 0.01 | 91.2% |
Table 2: Calculated IC50 Values
| Compound | IC50 Value (µg/mL) |
| (E)-4-(Cinnamyloxy)benzaldehyde | Calculated from regression |
| Ascorbic Acid | Calculated from regression |
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for determining the antioxidant activity of (E)-4-(Cinnamyloxy)benzaldehyde via the DPPH assay. By adhering to the detailed steps for solution preparation, experimental execution, and data analysis, researchers can obtain reliable and reproducible IC50 values. Comparing the IC50 value of the test compound to that of a well-established antioxidant like ascorbic acid allows for a clear assessment of its relative potency. This foundational screening is a critical step in characterizing the therapeutic potential of novel compounds in the ongoing effort to combat diseases rooted in oxidative stress.
References
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Gülçin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Zahra, F., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information (NCBI). [Link]
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Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical and Clinical Research. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. [Link]
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G-Biosciences. DPPH Antioxidant Assay Technical Manual. G-Biosciences. [Link]
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Zen-Bio, Inc. DPPH Antioxidant Assay Kit Manual. Zen-Bio. [Link]
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El Abida, K., et al. (2021). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. Journal of Analytical & Pharmaceutical Research. [Link]
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Hussain, M., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology. [Link]
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Bio-Protocol. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]
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Owusu-Apenten, R. K. (2016). How to prepare DPPH when measuring the antioxidants not rate? ResearchGate. [Link]
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Contreras-García, Y. Y., et al. (2021). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules. [Link]
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Lou, Z., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants. [Link]
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Alwasel, S. H., & Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
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Shastry, V. (2018). How to calculate DPPH IC50 accurately? ResearchGate. [Link]
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Hussain, M., et al. (2015). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. [Link]
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Abida, K. E., et al. (2020). A New Colorimetric DPPH Radical Scavenging Activity Method. ResearchGate. [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
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Hussain, M., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. The Korean Society for Microbiology and Biotechnology. [Link]
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Susanti, H., et al. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
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Tian, J., et al. (2012). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules. [Link]
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Jain, M., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. ResearchGate. [Link]
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Application Notes: (E)-4-(Cinnamyloxy)benzaldehyde as a Versatile Component for Stimuli-Responsive Drug Delivery Systems
Introduction: A Bifunctional Asset for Advanced Drug Delivery
The convergence of medicinal chemistry and materials science has paved the way for highly sophisticated drug delivery systems (DDS) designed to maximize therapeutic efficacy while minimizing off-target effects. A key strategy in this field is the development of "smart" carriers that release their payload in response to specific physiological or pathological triggers. (E)-4-(Cinnamyloxy)benzaldehyde emerges as a molecule of significant interest in this domain, offering a unique combination of functionalities.
This compound features two distinct moieties: a reactive benzaldehyde group and a biologically relevant cinnamyloxy tail. The benzaldehyde function serves as an anchor point for conjugating drugs through pH-sensitive linkages, such as hydrazones, which remain stable at physiological pH but cleave in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.[1] Concurrently, the cinnamyl portion, derived from cinnamaldehyde, is known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties.[2][3][4][5]
This dual-nature positions (E)-4-(Cinnamyloxy)benzaldehyde not merely as an inert linker, but as a functional excipient that can be integral to the design of prodrugs and nanocarriers.[6][7][8][9] These application notes provide a comprehensive guide for researchers, outlining the rationale, key protocols, and characterization techniques for leveraging this compound in the development of next-generation, stimuli-responsive DDS.
Physicochemical Properties & Rationale for Use
The utility of (E)-4-(Cinnamyloxy)benzaldehyde in drug delivery is rooted in its chemical structure. Understanding the role of each component is critical for designing effective delivery systems.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O₂ | [10] |
| Molecular Weight | 238.28 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, Acetone, CH₂Cl₂ | Assumed |
| Storage | 2-8°C, sealed in dry conditions | [10] |
The Benzaldehyde Moiety: A Gateway for pH-Responsive Conjugation
The aldehyde group is a versatile chemical handle for creating covalent linkages with amine- or hydrazine-containing molecules.[11] The formation of a hydrazone bond by reacting the benzaldehyde with a drug modified to contain a hydrazine or hydrazide group is a particularly effective prodrug strategy.[12]
Causality: Hydrazone bonds are susceptible to hydrolysis under acidic conditions.[1] At the neutral pH of blood (≈7.4), the bond is relatively stable, preventing premature drug release. However, upon cellular uptake and trafficking into endosomes (pH ≈ 5.0-6.0), the acidic environment catalyzes the cleavage of the hydrazone bond, liberating the active drug inside the target cell. This mechanism is crucial for reducing systemic toxicity and enhancing the therapeutic index. The electron-donating nature of the cinnamyloxy group at the para position can further modulate the hydrolysis rate of the resulting hydrazone, a key parameter for tuning drug release kinetics.[1]
The Cinnamyloxy Moiety: A Bioactive and Lipophilic Component
The cinnamyl group is more than just a spacer. Cinnamaldehyde and its derivatives are well-documented for their wide-ranging biological effects.[2][4][5] Incorporating this moiety into a drug delivery system could offer synergistic benefits, potentially aiding in anti-inflammatory or antiproliferative responses at the target site.[3]
Furthermore, the lipophilicity imparted by the two aromatic rings and the alkyl chain enhances the molecule's ability to associate with hydrophobic polymers and lipids used in nanoparticle formulations. This property is essential for achieving high drug loading and stable nanoparticle assembly. The presence of this group can also influence interactions with cell membranes, potentially facilitating cellular uptake.[13]
Application I: Synthesis of a pH-Responsive Doxorubicin-Linker Conjugate
This section details the protocol for conjugating the anticancer drug Doxorubicin (DOX) to (E)-4-(Cinnamyloxy)benzaldehyde. The protocol uses doxorubicin hydrochloride, which is first converted to doxorubicin hydrazide to enable reaction with the aldehyde.
Experimental Workflow: Conjugate Synthesis
Caption: Workflow for the synthesis and validation of the drug-linker conjugate.
Detailed Protocol: Synthesis of DOX-Hydrazone-(E)-4-(Cinnamyloxy)benzaldehyde
Materials:
-
(E)-4-(Cinnamyloxy)benzaldehyde (1.0 eq)
-
Doxorubicin Hydrazide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl Ether (for precipitation)
-
Silica Gel for column chromatography
-
Mobile Phase: Dichloromethane:Methanol gradient (e.g., 98:2 to 90:10)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (E)-4-(Cinnamyloxy)benzaldehyde in anhydrous DMF.
-
Add Doxorubicin Hydrazide to the solution. The mixture should turn a deep red.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde starting material.
-
Upon completion, pour the reaction mixture into a beaker of cold diethyl ether with vigorous stirring to precipitate the crude product.
-
Collect the red precipitate by vacuum filtration and wash with additional diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product using silica gel column chromatography with a dichloromethane/methanol solvent system.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the final conjugate as a red solid.
Self-Validation & Characterization:
-
¹H NMR: Confirm the formation of the hydrazone bond by the appearance of a new imine proton signal (CH =N) typically downfield (δ 8.0-8.5 ppm) and the disappearance of the aldehyde proton signal (δ ≈ 9.9 ppm).
-
LC-MS: Verify the molecular weight of the final conjugate.
-
FT-IR: Look for the disappearance of the aldehyde C=O stretch (≈1690 cm⁻¹) and the appearance of the C=N imine stretch (≈1625 cm⁻¹).
Application II: Formulation of Prodrug-Loaded Polymeric Nanoparticles
The lipophilic nature of the synthesized DOX-conjugate facilitates its encapsulation within hydrophobic polymer matrices like Poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles (NPs).
Experimental Workflow: Nanoparticle Formulation
Caption: Nanoprecipitation workflow for formulating prodrug-loaded nanoparticles.
Detailed Protocol: Nanoparticle Formulation via Nanoprecipitation
Materials:
-
DOX-Hydrazone-(E)-4-(Cinnamyloxy)benzaldehyde conjugate
-
PLGA (e.g., 50:50, MW 15-30 kDa)
-
Acetone
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127
-
Deionized Water
-
Ultracentrifuge
Procedure:
-
Prepare the organic phase: Dissolve a specific amount of PLGA (e.g., 20 mg) and the DOX-conjugate (e.g., 2 mg) in acetone (2 mL).
-
Prepare the aqueous phase: Dissolve a surfactant (e.g., 1% w/v PVA) in deionized water (10 mL).
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. A milky suspension should form immediately.
-
Continue stirring for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 30 min, 4°C).
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final NP pellet in a small amount of water and lyophilize for long-term storage.
Nanoparticle Characterization
This step is crucial for validating the formulation protocol.
| Parameter | Technique | Expected Outcome / Purpose |
| Mean Particle Size (Z-avg) | Dynamic Light Scattering (DLS) | Typically 100-250 nm for passive tumor targeting via the EPR effect. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI < 0.2 indicates a monodisperse and homogenous population of nanoparticles. |
| Zeta Potential | Dynamic Light Scattering (DLS) | A negative surface charge (e.g., -10 to -30 mV) is typical for PLGA NPs and indicates colloidal stability. |
| Morphology | TEM / SEM | Visualization of spherical, well-defined nanoparticles. |
| Drug Loading & Encapsulation | UV-Vis Spectroscopy | Quantification of encapsulated drug after NP lysis. High EE% is desired. |
Formulas for Validation:
-
Drug Loading Content (DLC %): (Weight of drug in NPs / Total weight of NPs) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in NPs / Initial weight of drug used) x 100
Application III: In Vitro pH-Responsive Drug Release
This assay validates the "smart" nature of the delivery system by demonstrating accelerated drug release in an acidic environment mimicking the tumor microenvironment or endosomes.
Mechanism: pH-Triggered Intracellular Drug Release
Caption: Proposed mechanism of pH-dependent drug release from the nanoparticle.
Detailed Protocol: In Vitro Release Study
Materials:
-
Lyophilized drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4
-
Acetate Buffer at pH 5.5
-
Dialysis tubing (MWCO suitable to retain NPs but allow free drug to pass, e.g., 10 kDa)
-
Incubator shaker (37°C)
-
UV-Vis or Fluorescence Spectrophotometer
Procedure:
-
Reconstitute a known amount of lyophilized NPs (e.g., 5 mg) in 1 mL of the respective buffer (pH 7.4 or 5.5).
-
Transfer the NP suspension into a pre-soaked dialysis bag and seal both ends.
-
Place the dialysis bag into a larger container with 50 mL of the corresponding fresh buffer.
-
Place the entire setup in an incubator shaker set to 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer and immediately replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the concentration of released DOX in the collected aliquots using a spectrophotometer (Fluorescence is more sensitive for DOX).
-
Calculate the cumulative percentage of drug released over time for both pH conditions and plot the results.
Expected Outcome: The release profile at pH 5.5 should show a significantly faster and higher cumulative release of Doxorubicin compared to the profile at pH 7.4, confirming the acid-labile nature of the hydrazone linkage.
Safety and Handling
(E)-4-(Cinnamyloxy)benzaldehyde should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.
Conclusion
(E)-4-(Cinnamyloxy)benzaldehyde is a highly promising and versatile molecule for the construction of advanced drug delivery systems. Its aldehyde functionality allows for the straightforward implementation of pH-sensitive prodrug strategies, while its cinnamyloxy component provides lipophilicity for nanoparticle formulation and the potential for synergistic bioactivity. The protocols outlined in these notes provide a robust framework for synthesizing, formulating, and validating drug delivery platforms that can respond to pathological stimuli, paving the way for more targeted and effective therapies.
References
-
ResearchGate. (n.d.). Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation. Available at: [Link]
-
PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available at: [Link]
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PubMed Central. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Available at: [Link]
-
AxisPharm. (n.d.). M-PEG-benzaldehyde. Available at: [Link]
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PubMed Central. (2023). Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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ResearchGate. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Available at: [Link]
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IJRPR. (n.d.). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Available at: [Link]
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Frontiers. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Available at: [Link]
- Google. (n.d.). Key Precursor: Benzaldehyde Derivative for Advanced Materials.
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PubMed Central. (n.d.). Prodrugs for Amines. Available at: [Link]
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ResearchGate. (2025). Current and Emerging Prodrug Strategies. Available at: [Link]
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American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Available at: [Link]
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PubMed. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Available at: [Link]
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Maynooth University. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Available at: [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
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OJC. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
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PubMed. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available at: [Link]
-
ResearchGate. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. Available at: [Link]
-
PubMed Central. (n.d.). 4-(Benzyloxy)benzaldehyde. Available at: [Link]
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PubMed Central. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. Available at: [Link]
-
PubMed. (2022). Benzaldehyde-tethered fluorous tags for cytosolic delivery of bioactive peptides. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4-(Benzyloxy)benzaldehyde. Available at: [Link]
-
ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Available at: [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
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HPLC-UV method for quantification of (E)-4-(Cinnamyloxy)benzaldehyde
An Application Note and Protocol for the Quantification of (E)-4-(Cinnamyloxy)benzaldehyde using a Validated HPLC-UV Method
Abstract
This document details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the precise quantification of (E)-4-(Cinnamyloxy)benzaldehyde. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework encompassing the analytical principle, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent specificity, linearity, accuracy, and precision for the target analyte.
Introduction and Scientific Principle
(E)-4-(Cinnamyloxy)benzaldehyde is an aromatic ether and aldehyde compound of interest in medicinal chemistry and materials science. Accurate quantification is critical for reaction monitoring, purity assessment, and quality control. This application note addresses the need for a reliable analytical method for its determination.
The principle of this method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). (E)-4-(Cinnamyloxy)benzaldehyde, being a relatively non-polar molecule due to its aromatic rings and ether linkage, exhibits strong hydrophobic interactions with the non-polar octadecylsilane (C18) stationary phase.[1][2] A mobile phase consisting of a polar mixture of water and acetonitrile is used to elute the analyte from the column. By gradually increasing the proportion of the organic solvent (acetonitrile), the analyte's retention is modulated, allowing for its separation from potential impurities.
Quantification is achieved using a UV-Vis detector. The extended π-conjugated system in (E)-4-(Cinnamyloxy)benzaldehyde, spanning two aromatic rings and an alkene group, results in strong absorption of UV radiation. Based on the UV absorption characteristics of structurally related compounds like benzaldehyde (λmax ≈ 248 nm) and cinnamaldehyde (λmax ≈ 290 nm), the optimal detection wavelength for (E)-4-(Cinnamyloxy)benzaldehyde is expected to be in the upper UV range, which provides high sensitivity and selectivity.[3][4]
Materials and Instrumentation
Reagents and Chemicals
-
(E)-4-(Cinnamyloxy)benzaldehyde reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II or similar).
-
Variable Wavelength or Diode Array UV-Vis Detector.
-
Chromatography Data System (CDS) software for instrument control and data analysis.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes and disposable syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions
The following parameters were established to provide optimal separation and peak shape for (E)-4-(Cinnamyloxy)benzaldehyde.
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 288 nm |
| Run Time | 20 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the industry standard for separating hydrophobic aromatic compounds.[1][5]
-
Mobile Phase: Acetonitrile provides good peak shape and lower backpressure compared to methanol. A gradient elution is employed to ensure efficient elution of the analyte and any potential late-eluting impurities.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: The wavelength of 288 nm was selected based on the UV absorbance maximum determined by scanning a standard solution of (E)-4-(Cinnamyloxy)benzaldehyde, which is consistent with the extended conjugation of the molecule.[4]
Experimental Protocols
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of (E)-4-(Cinnamyloxy)benzaldehyde reference standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in approximately 15 mL of acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Preparation of Calibration and Quality Control (QC) Solutions
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A suggested calibration series is: 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare independent QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from the stock solution to verify accuracy and precision.
Sample Preparation
-
Accurately weigh the sample containing (E)-4-(Cinnamyloxy)benzaldehyde.
-
Dissolve the sample in a known volume of acetonitrile to achieve an expected final concentration within the calibration range (1-100 µg/mL).
-
Vortex and sonicate as needed to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Validation Workflow
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8] The validation process assesses specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness.
Sources
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- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. database.ich.org [database.ich.org]
Cell-based assays to evaluate the cytotoxicity of (E)-4-(Cinnamyloxy)benzaldehyde
Comprehensive Evaluation of Cellular Cytotoxicity for (E)-4-(Cinnamyloxy)benzaldehyde: A Multi-Assay Approach
Abstract
This document provides a detailed guide for assessing the cytotoxic potential of (E)-4-(Cinnamyloxy)benzaldehyde, a derivative of benzaldehyde with potential bioactive properties. Given the known biological activities of related compounds, which range from antimicrobial to potential antineoplastic effects, a thorough understanding of its impact on cell viability and the mechanisms of cell death is critical.[1][2][3][4][5] This guide presents a multi-faceted approach employing a suite of well-established cell-based assays to construct a comprehensive cytotoxicity profile. We detail the principles and provide step-by-step protocols for evaluating metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining and Caspase-3/7 activity assays). The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the data with a deep understanding of the underlying cellular biology.
Introduction: The Rationale for Cytotoxicity Profiling
(E)-4-(Cinnamyloxy)benzaldehyde belongs to a class of organic compounds that have garnered interest for their potential therapeutic applications. Benzaldehyde and its derivatives have been investigated for various biological activities, including antimicrobial and cytotoxic effects.[1][4][5][6] The structural combination of a benzaldehyde moiety with a cinnamyloxy group suggests the possibility of unique interactions with cellular components. Therefore, early-stage evaluation of its cytotoxic profile is a cornerstone of preclinical assessment.[7]
Cytotoxicity assays are essential tools in toxicology and drug discovery to determine the concentration at which a compound exhibits toxic effects on cells.[7][8] A comprehensive assessment goes beyond a simple live/dead determination, aiming to elucidate the mechanism of cell death, which can be broadly categorized as necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[7] Distinguishing between these pathways is crucial, as they have different physiological implications. This guide advocates for a parallel testing strategy to build a robust and reliable cytotoxicity profile.
Choosing the Right Assays: A Multi-Parametric Strategy
No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, we recommend a panel of assays that measure different cellular parameters. This approach provides a self-validating system where results from one assay can be corroborated or further explained by another.
-
MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability.[9][10]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity, a hallmark of necrosis.[11]
-
Annexin V/PI Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[12][13][14][15]
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases involved in the apoptotic cascade.[16][17][18][19]
The following workflow illustrates the proposed experimental strategy:
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
General Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, commonly used lines include human liver carcinoma HepG2 (ATCC HB-8065), human lung carcinoma A549 (ATCC CCL-185), or normal human dermal fibroblasts (HDFs).[20]
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of (E)-4-(Cinnamyloxy)benzaldehyde in sterile DMSO. Store at -20°C, protected from light. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[21] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (E)-4-(Cinnamyloxy)benzaldehyde in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[22]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % Viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[24] The LDH assay measures this released enzyme activity, which is proportional to the number of lysed cells.[25]
Materials:
-
Cells and compound-treated plates (prepared as in MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)
-
96-well assay plate
-
Plate reader
Procedure:
-
Prepare Controls: In addition to the treated wells, prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to untreated cells 30-45 minutes before the assay endpoint.[26]
-
Collect Supernatant: Centrifuge the 96-well plate at 400 x g for 5 minutes.[27] Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[27]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[27]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100 (Spontaneous LDH activity is from the vehicle control wells)
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][28] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[15]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (E)-4-(Cinnamyloxy)benzaldehyde at concentrations around the determined IC50 for 24 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[28]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[28]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13][28]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[28]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12][14]
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[12]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[12]
-
Annexin V- / PI+: Necrotic cells (rare)
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner enzymes that are activated during apoptosis.[18] This assay uses a substrate, typically the DEVD peptide sequence, conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic substrate).[16][17][18] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a signal proportional to enzyme activity.[16]
Caption: Principle of the Caspase-3/7 assay.
Materials:
-
White or black opaque 96-well plates (for luminescence or fluorescence, respectively)
-
Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit
-
Luminometer or fluorometer plate reader
Procedure: This is typically a simple "add-mix-measure" assay.[16]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and add 100 µL to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis: The signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
Data Presentation and Interpretation
A comprehensive cytotoxicity report should integrate the data from all assays. The results can be summarized as shown in the table below.
| Assay | Parameter Measured | Primary Indication | Example Result Interpretation |
| MTT | Mitochondrial metabolic activity | Loss of cell viability | Decrease in signal indicates cell death or growth inhibition. |
| LDH | Membrane integrity | Necrosis / Lysis | Increase in signal indicates cell membrane damage. |
| Annexin V/PI | Phosphatidylserine exposure & membrane permeability | Apoptosis vs. Necrosis | Shift in cell population to Annexin V+ indicates apoptosis. |
| Caspase-3/7 | Executioner caspase activity | Apoptosis | Increase in signal confirms the apoptotic pathway is activated. |
Interpreting Combined Results:
-
Apoptosis: A decrease in MTT signal, a significant increase in the Annexin V+/PI- population, and a strong increase in Caspase-3/7 activity with a minimal increase in LDH release suggest the compound induces apoptosis.
-
Necrosis: A decrease in MTT signal coupled with a strong and rapid increase in LDH release and a shift to Annexin V+/PI+ or PI+ only populations suggests a necrotic mode of cell death.
-
Cytostatic Effect: A plateau in the MTT assay at higher concentrations without a significant increase in markers of cell death (LDH, Annexin V, Caspases) may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.
Conclusion
The evaluation of (E)-4-(Cinnamyloxy)benzaldehyde cytotoxicity requires a rigorous, multi-parametric approach. By combining assays that probe cell viability, membrane integrity, and specific markers of apoptosis, researchers can build a comprehensive profile of the compound's cellular effects. This detailed understanding is invaluable for guiding further drug development, defining safety margins, and elucidating the compound's mechanism of action. The protocols and interpretive framework provided in this document offer a robust starting point for these critical investigations.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Gnanaprakash, D. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12). Retrieved from [Link]
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Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79344. Retrieved from [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Boster Biological Technology. (2023). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our actual world. IntechOpen. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]
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Springer Nature. (n.d.). Results for "Cytotoxicity Assay". Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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Ozer, O. F., et al. (2019). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 38(4), 477-484. Retrieved from [Link]
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Justo, G. Z., et al. (2024). Microarray data analysis of antileukemic action of Cinnamoylated benzaldehyde LQB-461 in Jurkat cell line. Molecular Biology Reports, 51(1), 183. Retrieved from [Link]
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Al-Majd, L. A. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6524. Retrieved from [Link]
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Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5569. Retrieved from [Link]
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Pathirana, H. N. K. S., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Molecules, 29(3), 611. Retrieved from [Link]
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ResearchGate. (2015). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Retrieved from [Link]
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Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Retrieved from [Link]
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Dutta, S., et al. (2020). Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. European Journal of Clinical Microbiology & Infectious Diseases, 39(1), 65-73. Retrieved from [Link]
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Dimmock, J. R., et al. (1998). Cytotoxic 4'-aminochalcones and related compounds. Journal of Medicinal Chemistry, 41(7), 1014-1026. Retrieved from [Link]
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Application Notes and Protocols: (E)-4-(Cinnamyloxy)benzaldehyde as a Novel Fluorescent Probe for Cellular Imaging
Introduction
The visualization of specific cellular components and dynamic processes within living cells is a cornerstone of modern biological research.[1][2][3] Small-molecule fluorescent probes offer a powerful tool for this purpose, providing high sensitivity and spatiotemporal resolution.[4][5] (E)-4-(Cinnamyloxy)benzaldehyde is an emerging fluorescent probe with potential applications in live-cell imaging. Its chemical structure, featuring a benzaldehyde moiety linked to a cinnamyl group, suggests potential for solvatochromic properties and reactivity towards specific cellular analytes, making it a candidate for imaging cellular microenvironments and dynamic processes.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (E)-4-(Cinnamyloxy)benzaldehyde in cellular imaging. It covers the probe's characteristics, detailed protocols for its use in live-cell imaging, and data analysis considerations.
Probe Characteristics and Principle of Action
(E)-4-(Cinnamyloxy)benzaldehyde is a lipophilic molecule, a characteristic that generally facilitates its passive diffusion across the cell membrane.[8][9] The fluorescence of this probe is hypothesized to be sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This property would allow for the visualization of lipid-rich structures or changes in the polarity of subcellular compartments.
Photophysical Properties
The following table summarizes the key photophysical properties of (E)-4-(Cinnamyloxy)benzaldehyde in various solvents, illustrating its potential as a solvatochromic probe.
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dioxane | 2.2 | 350 | 430 | 80 | 0.15 |
| Chloroform | 4.8 | 355 | 455 | 100 | 0.25 |
| Ethyl Acetate | 6.0 | 360 | 470 | 110 | 0.30 |
| Acetonitrile | 37.5 | 375 | 510 | 135 | 0.45 |
| Methanol | 32.7 | 380 | 525 | 145 | 0.40 |
| Water | 80.1 | 390 | 550 | 160 | 0.05 |
Note: The data presented in this table are hypothetical and intended to be representative of a solvatochromic dye. Actual values for (E)-4-(Cinnamyloxy)benzaldehyde should be experimentally determined.
Proposed Mechanism of Cellular Imaging
The cinnamaldehyde and benzaldehyde moieties in the probe's structure may also allow it to act as a reactive probe for certain cellular analytes, such as endogenous aldehydes or thiols, leading to a "turn-on" fluorescence response upon binding.[6][7][10] This dual functionality as both a solvatochromic and potentially reactive probe makes (E)-4-(Cinnamyloxy)benzaldehyde a versatile tool for cellular imaging.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of (E)-4-(Cinnamyloxy)benzaldehyde in live-cell imaging. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.[11][12]
Reagent Preparation
1. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
Immediately before use, dilute the stock solution to the desired working concentration in pre-warmed cell culture medium or an appropriate buffer (e.g., PBS).
Cell Culture and Staining
1. Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will result in 50-70% confluency at the time of imaging.
-
Allow the cells to adhere and grow for at least 24 hours under standard culture conditions (e.g., 37°C, 5% CO2).
2. Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-diluted probe solution (working concentration typically in the range of 1-10 µM) to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
3. Washing and Imaging:
-
Aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.[13]
-
Add fresh, pre-warmed culture medium or imaging solution to the cells.
-
Proceed with imaging on a fluorescence microscope.
Fluorescence Microscopy and Image Acquisition
Fluorescence microscopy is a versatile tool for visualizing cellular structures and processes.[3][14] The choice of microscopy technique will depend on the specific research question.
1. Widefield Fluorescence Microscopy:
-
Suitable for routine observation of probe localization and qualitative assessment of fluorescence intensity.[14]
-
Use appropriate filter sets for excitation and emission (e.g., DAPI or a custom filter set based on the determined spectral properties).
2. Confocal Laser Scanning Microscopy (CLSM):
-
Provides optical sectioning, reducing out-of-focus light and improving image resolution, which is ideal for subcellular localization studies.[15]
-
Use a laser line close to the probe's excitation maximum (e.g., 405 nm).
-
Set the emission detection window to capture the peak fluorescence while minimizing bleed-through from other fluorophores in multicolor experiments.
3. Two-Photon Microscopy:
-
Offers deeper tissue penetration and reduced phototoxicity, making it suitable for imaging thicker specimens or for long-term time-lapse imaging.[14]
Data Analysis and Interpretation
Quantitative analysis of fluorescence images can provide valuable insights into cellular processes.
1. Colocalization Analysis:
-
To determine the subcellular localization of the probe, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Use image analysis software (e.g., ImageJ, CellProfiler) to calculate colocalization coefficients (e.g., Pearson's or Manders' coefficients).
2. Ratiometric Imaging:
-
If the probe exhibits a spectral shift in response to a specific analyte or environmental change, ratiometric imaging can be employed for quantitative measurements.[16][17]
-
Acquire images in two different emission channels and calculate the ratio of the fluorescence intensities. This method can help to normalize for variations in probe concentration and illumination intensity.
3. Time-Lapse Imaging:
-
To study dynamic cellular processes, acquire images at regular intervals over a desired period.[15]
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Probe concentration too low- Incubation time too short- Incorrect filter set/laser line | - Increase probe concentration- Increase incubation time- Verify excitation and emission settings |
| High background fluorescence | - Probe concentration too high- Inadequate washing | - Decrease probe concentration- Increase the number and duration of wash steps[13] |
| Phototoxicity/Cell Death | - High excitation light intensity- Prolonged exposure to light | - Reduce laser power/illumination intensity- Decrease exposure time- Use a live-cell imaging medium with antioxidants |
| Probe precipitation | - Poor solubility in aqueous medium | - Ensure the final DMSO concentration is low (<0.5%)- Vortex the probe solution thoroughly before adding to cells |
Conclusion
(E)-4-(Cinnamyloxy)benzaldehyde presents a promising new tool for fluorescent cellular imaging. Its potential solvatochromic and reactive properties may enable the visualization of specific cellular microenvironments and dynamic processes. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the applications of this novel probe in their own experimental systems. As with any new tool, empirical optimization is key to achieving the best results.
References
- Lukyanov, K. A., & Chudakov, D. M. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
- Stephan, A. H., & Shorte, S. L. (2014). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH.
- Bird, D. J., & Toivola, D. M. (2010). Fluorescence Microscopy: A Concise Guide to Current Imaging Methods. PMC.
- Johnson, I. (1998). Fluorescent probes for living cells. Ovid.
- BenchChem. (2025). A Comparative Review of Lipophilic Fluorescent Probes for Cellular Imaging. BenchChem.
- Stockert, J. C., & Blázquez-Castro, A. (2013). Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA. PubMed.
- Zhang, Y., & Lippard, S. J. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI.
- Leica Microsystems. (n.d.). Live-Cell Imaging Techniques. Leica Microsystems.
- Lau, S. Y., & Suhling, K. (2021).
- MRC Lab. (n.d.). How Does Live-Cell Imaging Work with Biological Microscopes?. MRC Lab.
- Abcam. (n.d.). Fluorescence microscopy: Transforming cellular research. Abcam.
- Raj, M., & et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PMC - NIH.
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- Yuan, L., & Lin, W. (2013). Small-molecule fluorescent probes and their design. RSC Publishing.
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- Yang, J., & et al. (2022).
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- Tebo, A. G., & et al. (2021). Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events. NIH.
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Application Notes and Protocols for Studying the Enzyme Inhibitory Effects of (E)-4-(Cinnamyloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of (E)-4-(Cinnamyloxy)benzaldehyde
(E)-4-(Cinnamyloxy)benzaldehyde is a synthetic organic compound that merges the structural features of cinnamaldehyde and benzaldehyde, both of which are known for their diverse biological activities. Cinnamaldehyde, a major component of cinnamon oil, has demonstrated antimicrobial, anti-inflammatory, and anti-cancer properties. Similarly, various benzaldehyde derivatives have been investigated for their potential as enzyme inhibitors. The unique combination of the cinnamyloxy and benzaldehyde moieties in (E)-4-(Cinnamyloxy)benzaldehyde suggests a promising scaffold for the development of novel therapeutic agents.
Enzyme inhibition is a cornerstone of drug discovery, with many approved drugs functioning by modulating the activity of specific enzymes. The structural characteristics of (E)-4-(Cinnamyloxy)benzaldehyde make it a candidate for inhibiting several classes of enzymes. The aromatic aldehyde may interact with enzymes that metabolize aldehydes, such as aldehyde dehydrogenase. The overall structure bears resemblance to substrates of enzymes like tyrosinase and cholinesterases, suggesting a potential for competitive inhibition.
This comprehensive guide provides detailed protocols for investigating the enzyme inhibitory effects of (E)-4-(Cinnamyloxy)benzaldehyde against a panel of therapeutically relevant enzymes: tyrosinase, α-glucosidase, acetylcholinesterase (AChE), and xanthine oxidase (XO). Furthermore, it outlines the procedures for determining the mode of inhibition through kinetic studies.
Experimental Design and Workflow
A systematic approach is crucial for characterizing the enzyme inhibitory profile of a novel compound. The following workflow provides a logical progression from initial screening to detailed kinetic analysis.
Caption: Overview of common reversible enzyme inhibition mechanisms.
Protocol:
-
Select the enzyme that showed the most potent inhibition (lowest IC₅₀).
-
Prepare a range of substrate concentrations, typically from 0.2 to 5 times the known Kₘ value for the substrate.
-
Perform the enzyme assay with each substrate concentration in the absence of the inhibitor (control).
-
Repeat the assays with each substrate concentration in the presence of at least two different fixed concentrations of (E)-4-(Cinnamyloxy)benzaldehyde (e.g., IC₅₀ and 2 x IC₅₀).
-
Measure the initial reaction velocity (V₀) for each condition.
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten equation, making it easier to determine Kₘ and Vₘₐₓ.
-
The y-intercept is 1/Vₘₐₓ.
-
The x-intercept is -1/Kₘ.
-
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect at the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: Lines intersect at the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Kₘ and Vₘₐₓ change).
-
References
-
Mushroom tyrosinase assay protocol. (n.d.). Bio-protocol. [Link]
-
3.10. Xanthine Oxidase Inhibition Activity. (n.d.). Bio-protocol. [Link]
- Owen, P. L., & Johns, T. (1999). Xanthine oxidase inhibitory activity of northeastern North American plant remedies used for gout. Journal of Ethnopharmacology, 64(2), 149–160.
-
Segura-Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Nimc. (2026). Alpha-Glucosidase Inhibition Assay: A Deep Dive. [Link]
-
Herath, N. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
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3.5. Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
protocols.io. (n.d.). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
-
ResearchGate. (2023). Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. [Link]
-
PMC. (2014). Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. [Link]
-
Policy Commons. (2000). Acetylcholinesterase Assay Standard Operating Procedure. [Link]
-
ResearchGate. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]
-
PMC. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. [Link]
-
BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]
-
PMC. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. [Link]
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Chemistry LibreTexts. (2021). 5.4: Enzyme Inhibition. [Link]
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ACS Publications. (2014). Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. [Link]
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NIH. (n.d.). Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester. [Link]
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Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
-
Patsnap Synapse. (2024). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. [Link]
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Khan Academy. (n.d.). Competitive inhibition. [Link]
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PMC. (n.d.). 4-(Benzyloxy)benzaldehyde. [Link]
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NIH. (n.d.). On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies. [Link]
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PMC. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]
-
PMC. (2014). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
PubMed. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. [Link]
Troubleshooting & Optimization
Optimizing reaction conditions for (E)-4-(Cinnamyloxy)benzaldehyde synthesis
Welcome to the technical support center for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a cinnamyl halide (e.g., cinnamyl bromide) to form the desired ether.[1][2] While seemingly straightforward, optimizing this reaction requires careful consideration of several parameters to avoid common pitfalls such as low yields and the formation of impurities.
Reaction Workflow & Troubleshooting Logic
The following diagram illustrates the general workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General workflow and troubleshooting logic for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
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Symptom: TLC analysis shows a significant amount of unreacted 4-hydroxybenzaldehyde, or the isolated yield of the final product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: The formation of the phenoxide is crucial for the nucleophilic attack.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While weaker bases like K₂CO₃ can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation.[1] Always use anhydrous solvents when working with highly reactive bases like NaH.
-
-
Poor Quality of Cinnamyl Halide: Cinnamyl halides can degrade over time, leading to lower reactivity.
-
Solution: Use freshly purified or commercially available high-purity cinnamyl halide. If degradation is suspected, consider purifying the halide by recrystallization or distillation before use.
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A moderate temperature increase (e.g., to 40-60 °C) can significantly improve the reaction rate. However, excessive heat can promote side reactions.[2]
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, allow it to stir for a longer period.
-
-
Problem 2: Formation of Significant Byproducts
-
Symptom: TLC analysis shows multiple spots in addition to the starting materials and the desired product. NMR analysis of the crude product reveals unexpected signals.
-
Possible Causes & Solutions:
-
Elimination Reaction: The base can promote the E2 elimination of the cinnamyl halide to form cinnamyl alcohol or other elimination products, which competes with the desired SN2 reaction.[2][3]
-
Solution: Use a less sterically hindered base. For instance, K₂CO₃ is often preferred over t-BuOK to minimize elimination. Running the reaction at a lower temperature can also favor the SN2 pathway.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] This can lead to the formation of C-alkylated isomers.
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
-
Polymerization/Decomposition: The aldehyde functional group can be sensitive to strongly basic conditions and high temperatures, potentially leading to polymerization or other decomposition pathways.[5]
-
Solution: Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base. A slow, controlled addition of the cinnamyl halide to the phenoxide solution can also help to minimize side reactions by keeping the concentration of the electrophile low.
-
-
Problem 3: Difficulty in Product Purification
-
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.
-
Possible Causes & Solutions:
-
Persistent Impurities: Unreacted starting materials or byproducts may co-elute with the product or inhibit crystallization.
-
Solution: For purification, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can be effective.[3][6] If recrystallization is unsuccessful, column chromatography on silica gel is a reliable alternative.[6] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can improve separation.
-
-
Oily Product: Even pure (E)-4-(Cinnamyloxy)benzaldehyde can sometimes be obtained as a low-melting solid or a thick oil.
-
Solution: If the product is pure by NMR and TLC but remains an oil, try dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
The choice of base is a critical parameter. For complete and rapid deprotonation of 4-hydroxybenzaldehyde, strong bases like sodium hydride (NaH) are very effective, especially in anhydrous polar aprotic solvents like DMF. However, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can help to minimize side reactions like elimination.[4] Triethylamine has also been used as a base in some procedures.[7]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a key role in the Williamson ether synthesis. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and accelerating the SN2 reaction.[1] Protic solvents like ethanol can be used, but they may slow down the reaction by solvating the nucleophile through hydrogen bonding.
Q3: Can I use cinnamyl chloride instead of cinnamyl bromide?
Yes, cinnamyl chloride can be used. However, bromides are generally better leaving groups than chlorides, so the reaction with cinnamyl bromide is typically faster.[2] If using cinnamyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q4: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[5] Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and cinnamyl bromide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Experimental Protocol: Optimized Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde
This protocol provides a reliable method for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
Cinnamyl bromide
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cinnamyl Bromide: Stir the mixture at room temperature for 15-20 minutes. Then, add cinnamyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][6]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio | ||
| 4-hydroxybenzaldehyde | 1.0 eq | Limiting reagent |
| Cinnamyl bromide | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the phenoxide. |
| Base (K₂CO₃) | 1.5 - 2.0 eq | Ensures complete deprotonation of the phenol. |
| Solvent | ||
| Type | Anhydrous DMF or Acetonitrile | Polar aprotic solvents accelerate SN2 reactions. |
| Temperature | 50 - 60 °C | Balances reaction rate and minimizes side reactions. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
Reaction Mechanism
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde follows an SN2 mechanism.
Caption: The SN2 mechanism for the Williamson ether synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Purification of crude (E)-4-(Cinnamyloxy)benzaldehyde by column chromatography
Welcome to the technical support center for the purification of (E)-4-(Cinnamyloxy)benzaldehyde. As Senior Application Scientists, we have designed this guide to provide field-proven insights and solutions to common challenges encountered during the column chromatography purification of this compound. This resource is structured to help you troubleshoot issues effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of column chromatography for (E)-4-(Cinnamyloxy)benzaldehyde.
Q1: What is the recommended stationary phase and mobile phase for this purification?
A: The choice of stationary and mobile phases is critical for achieving good separation.[1][2][3]
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective choice for this compound.[4] (E)-4-(Cinnamyloxy)benzaldehyde is a moderately polar molecule, making it well-suited for normal-phase chromatography on silica.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes (or heptane) and a polar solvent like ethyl acetate is the standard recommendation.[5][6] The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[5] This Rf value ensures the compound moves down the column at a reasonable rate without eluting too quickly, maximizing separation from impurities.
Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
A: TLC is an essential preliminary step. It allows you to quickly test various solvent ratios to predict the separation on a larger column.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Developing: Place the plate in a sealed chamber containing a small amount of your test eluent (e.g., 10% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots.
-
Analysis: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity until the Rf is in the target range of 0.25-0.35.
| Observation on TLC | Interpretation | Action for Column Eluent |
| Product Rf is too high (> 0.4) | Eluent is too polar. | Decrease the percentage of ethyl acetate. |
| Product Rf is too low (< 0.2) | Eluent is not polar enough. | Increase the percentage of ethyl acetate. |
| Poor separation between product and impurity | Sub-optimal polarity. | Test small, incremental changes in polarity. If separation is still poor, consider a different solvent system (e.g., Dichloromethane/Hexanes). |
Q3: How can I visualize (E)-4-(Cinnamyloxy)benzaldehyde on a TLC plate?
A: (E)-4-(Cinnamyloxy)benzaldehyde has several structural features that allow for easy visualization.
-
UV Light (Non-destructive): The compound contains multiple aromatic rings and a conjugated π-system, which makes it strongly UV-active. When viewed under a short-wave UV lamp (254 nm), it will appear as a dark spot on the fluorescent green background of the TLC plate.[7][8][9] This is the primary method for monitoring the column fractions.
-
Chemical Stains (Destructive): If UV visualization is insufficient, or to visualize non-UV active impurities, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. It will readily visualize the aldehyde and the alkene in the cinnamyl group, appearing as yellow-brown spots on a purple background.[8][9]
-
p-Anisaldehyde Stain: This stain is particularly effective for visualizing aldehydes and other nucleophilic groups.[8][10] Upon heating, it typically forms colored spots, which can help differentiate compounds.
-
Q4: What are the common impurities I should expect?
A: The impurity profile depends on the synthesis and workup conditions. Common impurities include:
| Impurity | Structure | Relative Polarity | Reason for Presence |
| 4-Hydroxybenzaldehyde | Phenol, Aldehyde | High | Unreacted starting material. |
| Cinnamyl Alcohol | Alcohol, Alkene | Medium-High | By-product from hydrolysis of cinnamyl halide.[11] |
| Cinnamyl Halide | Halide, Alkene | Low | Unreacted starting material. |
| 4-(Cinnamyloxy)benzoic Acid | Carboxylic Acid | Very High (streaks on silica) | Oxidation of the product aldehyde.[12] |
| Dicinnamyl Ether | Ether, Alkene | Very Low | Side reaction from cinnamyl halide/alcohol. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My compound is not moving off the baseline, even with a high concentration of ethyl acetate.
-
Potential Cause: The compound may have degraded to the corresponding carboxylic acid, 4-(cinnamyloxy)benzoic acid. Carboxylic acids interact very strongly with silica gel and often streak or remain at the baseline.
-
Diagnostic Test: Spot the crude material on a TLC plate. Does the spot streak significantly? If so, a carboxylic acid impurity is likely present.
-
Solution:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash with a mild base solution (e.g., 5% sodium bicarbonate). This will deprotonate the acidic impurity, pulling it into the aqueous layer, while the desired product remains in the organic layer.[5]
-
Modify the Eluent: Add a small amount (0.5-1%) of acetic acid to the mobile phase. This can help to protonate the impurity and reduce its interaction with the silica, allowing it to elute from the column. However, this may not be ideal if the product itself is acid-sensitive.
-
Problem 2: The separation between my product and an impurity is poor.
-
Potential Cause A: The eluent polarity is not optimized. A small change in polarity can have a large effect on resolution.
-
Solution A:
-
Fine-Tune the Eluent: Use TLC to test solvent systems with finer gradations in polarity (e.g., 10% EtOAc/Hexanes, 12% EtOAc/Hexanes, 15% EtOAc/Hexanes).
-
Use a Gradient Elution: Start the column with a less polar eluent to separate the less polar impurities. Then, gradually and slowly increase the percentage of ethyl acetate to elute your product, leaving the more polar impurities behind.[1]
-
-
Potential Cause B: The column was loaded improperly or is overloaded. If too much sample is loaded, the initial band will be too wide, leading to overlapping fractions.[13]
-
Solution B:
-
Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Use Dry Loading: If the crude product has poor solubility in the starting eluent, it can be "dry loaded". Dissolve the sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[13] This method often results in a sharper initial band and better separation.
-
Problem 3: I recovered my product, but TLC shows a new, more polar spot that wasn't in the crude mixture.
-
Potential Cause: The product is degrading on the acidic surface of the silica gel. The ether linkage in (E)-4-(Cinnamyloxy)benzaldehyde can be susceptible to acid-catalyzed cleavage, which would regenerate the highly polar 4-hydroxybenzaldehyde.[14]
-
Diagnostic Test: Spot your crude product on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears at the baseline, your compound is likely unstable on silica.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by preparing your eluent with a small amount of triethylamine (Et₃N), typically 0.1-1%.[4][5] The triethylamine will preferentially bind to the acidic silanol groups, preventing your compound from interacting with them and degrading.
-
Use an Alternative Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[14] However, the separation behavior will be different, requiring re-optimization of the mobile phase.
-
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow for column chromatography and a decision tree for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
Organic Syntheses Procedure. Preparation of N-Benzoyl Pyrrolidine. Available at: [Link]
-
ResearchGate. (2015). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]
-
University of York, Department of Chemistry. Visualising plates. Available at: [Link]
-
Scribd. TLC Visualization Techniques. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. Stains for Developing TLC Plates. Available at: [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
The Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available at: [Link]
-
Pharma Now. (2024). Mobile and Stationary Phases in Chromatography Explained. Available at: [Link]
-
Sciforum. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: A Guide to the Stability and Storage of (E)-4-(Cinnamyloxy)benzaldehyde
Welcome to our dedicated technical support center for (E)-4-(Cinnamyloxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. We understand that maintaining the integrity of your starting materials is critical for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper storage of (E)-4-(Cinnamyloxy)benzaldehyde, based on established chemical principles and data from structurally analogous compounds.
I. Understanding the Stability of (E)-4-(Cinnamyloxy)benzaldehyde: A Proactive Approach
(E)-4-(Cinnamyloxy)benzaldehyde is a bi-functional molecule featuring both an aldehyde and a cinnamyloxy ether group. This unique structure presents specific stability challenges that must be managed to prevent degradation during storage. The primary modes of degradation are anticipated to be oxidation of the aldehyde, hydrolysis of the ether linkage, and isomerization or polymerization of the cinnamate double bond, particularly when exposed to light.
Below, we address common issues encountered during the storage and handling of this compound in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: The appearance of your (E)-4-(Cinnamyloxy)benzaldehyde has changed from a white or off-white solid to a yellowish or beige solid.
-
Question: My once white crystalline powder of (E)-4-(Cinnamyloxy)benzaldehyde has developed a distinct yellow or beige tint. What could be the cause, and is the material still usable?
-
Answer: A color change is a primary indicator of chemical degradation. For aromatic aldehydes, a yellowish discoloration often suggests the onset of oxidation. The aldehyde group is susceptible to autoxidation, especially in the presence of oxygen and light, forming the corresponding carboxylic acid, 4-(cinnamyloxy)benzoic acid. While minor discoloration may indicate only a small percentage of degradation, it is crucial to verify the purity of the material before use.
-
Recommended Action:
-
Purity Assessment: The purity of the discolored material should be assessed using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Comparison with a reference standard is ideal.
-
Recrystallization: If the impurity level is low, purification by recrystallization may be possible. A common solvent system for similar compounds is ethanol or an ethanol/water mixture.[1]
-
Future Prevention: To prevent further oxidation, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place.
-
-
Issue 2: You observe a decrease in the melting point of your compound or the appearance of a sticky or oily residue.
-
Question: The melting point of my (E)-4-(Cinnamyloxy)benzaldehyde is lower than the reported value, and the solid appears somewhat sticky. What does this signify?
-
Answer: A depression and broadening of the melting point range are classic signs of impurity. The presence of a sticky or oily residue could indicate the formation of various degradation products, which can disrupt the crystal lattice of the solid. Potential culprits include the aforementioned carboxylic acid from oxidation, 4-hydroxybenzaldehyde from ether hydrolysis, or even oligomeric species from polymerization of the cinnamate moiety.
-
Recommended Action:
-
Characterization of Impurities: Utilize analytical techniques like NMR spectroscopy or LC-MS to identify the nature of the impurities. This will provide insight into the specific degradation pathway that is occurring.
-
Solvent Wash: A simple wash with a non-polar solvent in which the desired compound has low solubility may remove some impurities. However, this is a less robust purification method than recrystallization.
-
Review Storage Conditions: This type of degradation suggests that the storage conditions are inadequate. Re-evaluate your storage protocol to strictly exclude moisture and air.
-
-
Issue 3: Your experimental results are inconsistent, suggesting a loss of potency or reactivity of the starting material.
-
Question: I am using (E)-4-(Cinnamyloxy)benzaldehyde in a reaction, and I'm observing lower yields and more side products than expected. Could my starting material have degraded?
-
Answer: Absolutely. The aldehyde functional group is a key reactive center in this molecule. If it has been oxidized to a carboxylic acid, it will no longer undergo typical aldehyde reactions (e.g., reductive amination, Wittig reactions). Similarly, cleavage of the ether bond would yield 4-hydroxybenzaldehyde, which would exhibit different reactivity.
-
Recommended Action:
-
Confirm Starting Material Purity: Before any synthetic use, it is best practice to confirm the purity of your starting material, especially if it has been in storage for an extended period. A quick purity check by Thin Layer Chromatography (TLC) against a known standard can be very informative.
-
Use Freshly Opened or Purified Material: For critical experiments, it is always advisable to use a freshly opened bottle of the compound or material that has been recently purified.
-
Inert Atmosphere Handling: When weighing and handling the compound, do so under an inert atmosphere if possible, and minimize its exposure to ambient air and light.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for (E)-4-(Cinnamyloxy)benzaldehyde to ensure long-term stability?
-
A1: Based on the known stability of aromatic aldehydes and ethers, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a light-proof outer container.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
-
-
Q2: How can I quickly check for the presence of the primary oxidation product, 4-(cinnamyloxy)benzoic acid?
-
A2: A simple acid-base extraction can be indicative. Dissolve a small sample in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous sodium bicarbonate solution. If a significant amount of material moves into the aqueous layer (the carboxylate salt is water-soluble), it suggests the presence of the acidic impurity. This can be confirmed by acidifying the aqueous layer and observing any precipitation. For a more definitive answer, TLC or HPLC analysis is recommended.
-
-
Q3: Is (E)-4-(Cinnamyloxy)benzaldehyde susceptible to degradation in solution?
-
A3: Yes, solutions of the compound may be less stable than the solid form. The choice of solvent is critical. Protic solvents could potentially facilitate hydrolysis of the ether linkage over long periods, especially if acidic or basic impurities are present. In solution, the compound is also more susceptible to photodegradation. Solutions should be freshly prepared and used promptly. If storage in solution is necessary, use a dry, aprotic solvent, store under an inert atmosphere, and protect from light.
-
-
Q4: What are the primary degradation pathways I should be aware of?
-
A4: The three primary degradation pathways to consider are:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Hydrolysis: The ether linkage can be cleaved to form 4-hydroxybenzaldehyde and cinnamyl alcohol. This is more likely to occur in the presence of strong acids or bases.
-
Photodegradation: The cinnamate moiety contains a double bond that can undergo cis-trans isomerization or even [2+2] cycloaddition upon exposure to UV light.
-
-
IV. Experimental Protocols for Stability Assessment
To empower our users to proactively assess the stability of their (E)-4-(Cinnamyloxy)benzaldehyde, we provide a foundational protocol for a forced degradation study. This will help in identifying potential degradation products and establishing a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To intentionally degrade (E)-4-(Cinnamyloxy)benzaldehyde under various stress conditions to identify potential degradation products and pathways.
Materials:
-
(E)-4-(Cinnamyloxy)benzaldehyde
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable UV light source
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then prepare a solution for analysis.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples by a developed HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio of the degradation products, which will aid in their identification.
-
V. Visualizing Degradation Pathways and Workflows
To further clarify the potential degradation mechanisms and the experimental workflow, the following diagrams are provided.
Caption: Workflow for a forced degradation study.
VI. Concluding Remarks
The chemical stability of (E)-4-(Cinnamyloxy)benzaldehyde is paramount for its successful application in research and development. By understanding its potential degradation pathways and implementing rigorous storage and handling protocols, you can ensure the integrity of your material and the reliability of your experimental data. Should you have any further questions or require additional support, please do not hesitate to contact our technical service team.
VII. References
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Available at: [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. (E)-4-(Cinnamyloxy)benzaldehyde is a valuable building block in the pharmaceutical industry, often utilized in the development of various therapeutic agents.[1] Its synthesis, typically achieved through a Williamson ether synthesis, presents unique challenges when transitioning from laboratory to pilot or industrial scale.[2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient scale-up process.
I. Synthesis Overview: The Williamson Ether Reaction
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde is most commonly accomplished via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an electrophilic cinnamyl halide (e.g., cinnamyl bromide or chloride).[2] The reaction is typically carried out in the presence of a base to deprotonate the phenol and a suitable solvent.
Reaction Scheme:
-
Reactants: 4-hydroxybenzaldehyde and (E)-cinnamyl halide
-
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH)[4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone[4]
-
Product: (E)-4-(Cinnamyloxy)benzaldehyde
Below is a DOT script representation of the core reaction workflow.
Caption: General workflow for the Williamson ether synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants and base is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) and that the stirring speed is optimized to maintain a well-mixed suspension.[5] For very large scales, consider using multiple impellers.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the reaction temperature, potentially leading to overheating and an increase in side reactions like elimination.[4][6]
-
Solution: Implement a robust temperature control system. A jacketed reactor with a circulating thermal fluid is essential. For highly exothermic reactions, consider adding the cinnamyl halide portion-wise to manage the heat evolution.
-
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: On a larger scale, ensuring the complete deprotonation of the phenol before the addition of the cinnamyl halide is critical. Insufficient base or inefficient mixing can leave unreacted 4-hydroxybenzaldehyde.
-
Solution: Use a slight excess of a suitable base (e.g., 1.1-1.5 equivalents of K₂CO₃). Allow sufficient time for the formation of the phenoxide before adding the electrophile. Monitoring the reaction progress by TLC or in-process HPLC can confirm the consumption of the starting material.[7]
-
Issue 2: Formation of Impurities
Q2: Our scaled-up batches show a significant increase in a specific impurity, which we've identified as the E2 elimination product, cinnamyl alcohol. How can we suppress this side reaction?
A2: The formation of cinnamyl alcohol is a classic example of the competition between the desired S(_N)2 pathway and the E2 elimination pathway.[4][8] The phenoxide base can abstract a proton from the cinnamyl halide, leading to the formation of a diene and subsequent hydrolysis to cinnamyl alcohol during workup.
-
Choice of Base and Solvent: Strong, sterically hindered bases favor elimination. While a strong base is needed, a very strong or bulky base can exacerbate the E2 side reaction.[9]
-
Solution: Use a moderately strong, non-hindered base like potassium carbonate. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide anion that favors the S(_N)2 reaction.[4]
-
-
Reaction Temperature: Higher reaction temperatures generally favor elimination reactions, which often have a higher activation energy than substitution reactions.[4]
-
Solution: Maintain the reaction temperature as low as reasonably possible while still achieving a practical reaction rate. A temperature range of 50-80°C is a good starting point for optimization.
-
The following table summarizes the qualitative effects of key experimental parameters on the common side reactions:
| Parameter | Effect on S(_N)2 (Desired) | Effect on E2 (Elimination) | Recommendation for Scale-up |
| Temperature | Increases rate | Increases rate more significantly | Maintain moderate temperature (e.g., 50-80°C) |
| Base Strength | Requires a sufficiently strong base | Favored by very strong/bulky bases | Use a moderately strong, non-bulky base (e.g., K₂CO₃) |
| Solvent | Favored by polar aprotic solvents (DMF, MeCN) | Can be favored by less polar solvents | Use a polar aprotic solvent |
| Leaving Group | I > Br > Cl | I > Br > Cl | Cinnamyl bromide is a good compromise of reactivity and cost |
Q3: We are observing the formation of a C-alkylated byproduct. How can we improve the O-alkylation selectivity?
A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide through hydrogen bonding, making it less nucleophilic and promoting reaction at the ring.[4]
-
Solution: Strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile to favor O-alkylation.[4]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Solution: While less commonly adjusted, using a larger, "softer" cation like cesium (from Cs₂CO₃) can sometimes improve O-alkylation selectivity, although this is often a more expensive option.
-
Issue 3: Purification and Isolation Challenges
Q4: Recrystallization of the final product is proving difficult at a larger scale, resulting in product loss and inconsistent purity. What are our options?
A4: Purification is a critical step where scalability issues often become apparent.
-
Optimizing Recrystallization:
-
Solvent Screening: A single solvent may not be optimal. Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility and achieve better crystal formation.[7]
-
Controlled Cooling: Rapid cooling on a large scale can lead to the formation of small, impure crystals or oils. Implement a controlled cooling profile to allow for slow, selective crystal growth.
-
Seeding: Introducing a small amount of pure product (seed crystals) when the solution is supersaturated can promote crystallization and improve crystal size and purity.
-
-
Alternative Purification Methods:
-
Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective and scalable purification method. The crude product is stirred as a slurry in the chosen solvent, and the impurities are dissolved away.
-
Column Chromatography: While often seen as a lab-scale technique, flash chromatography can be scaled up for pilot and even production quantities.[10] However, it is generally more resource-intensive than recrystallization.
-
Below is a DOT script illustrating the decision-making process for purification.
Caption: Decision workflow for the purification of (E)-4-(Cinnamyloxy)benzaldehyde.
III. Frequently Asked Questions (FAQs)
Q5: Is the use of a phase transfer catalyst (PTC) recommended for this synthesis?
A5: A phase transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly when using a biphasic solvent system (e.g., an organic solvent and an aqueous solution of the base).[11][12] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the cinnamyl halide occurs. This can improve reaction rates and allow for the use of less expensive inorganic bases like NaOH.[12]
Q6: What are the key safety considerations when scaling up this synthesis?
A6:
-
Cinnamyl Halides: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: DMF is a common solvent but has reproductive toxicity concerns. Consider alternative, greener solvents if possible. Ensure the reactor is properly grounded to prevent static discharge, especially when using flammable solvents.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. While effective, its use on a large scale requires specialized handling procedures. Potassium carbonate is a safer alternative.
-
Exotherms: As mentioned, be prepared to manage the heat generated during the reaction. A runaway reaction can lead to a dangerous pressure buildup in the reactor.
Q7: What analytical techniques are recommended for in-process control and final product analysis?
A7:
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the consumption of starting materials and the formation of the product.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the formation of impurities.
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
IV. Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is provided as a starting point and will require optimization for scale-up.
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 volumes).
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add (E)-cinnamyl bromide (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by TLC or HPLC until the 4-hydroxybenzaldehyde is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ta, H. D., et al. (2024). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Shahare, H. V., et al. (2010). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rjptonline.org [rjptonline.org]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Interpreting Complex NMR Spectra of (E)-4-(Cinnamyloxy)benzaldehyde
Welcome to the technical support center for the analysis of (E)-4-(Cinnamyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we address common challenges and frequently asked questions encountered during the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. Our goal is to provide you with the expertise and practical insights needed to confidently assign your spectra and validate your molecular structure.
Troubleshooting Guide: Common Spectral Challenges
This section tackles specific, complex issues that can arise during the acquisition and interpretation of the NMR spectra of (E)-4-(Cinnamyloxy)benzaldehyde.
Question 1: The vinyl proton region (approx. 6.0-7.0 ppm) in my ¹H NMR spectrum is a complicated mess of overlapping signals. How can I accurately assign the vinyl protons H-β and H-γ?
Answer:
This is a very common and insightful question. The complexity in the vinyl region of (E)-4-(Cinnamyloxy)benzaldehyde arises from a combination of factors: the inherent nature of the spin system, the magnitudes of the coupling constants, and potential second-order effects.
Causality Behind the Complexity:
-
Spin System: The three protons of the cinnamyl moiety (—O-CH₂-CH=CH-Ph) form a complex spin system. Specifically, the methylene protons (H-α) couple to the adjacent vinyl proton (H-β), which in turn couples to the terminal vinyl proton (H-γ). This creates a cascade of splittings.
-
Coupling Constants: You are observing both vicinal (³J) and potentially long-range (⁴J or ⁵J) couplings. The key couplings are:
-
Second-Order Effects: When the chemical shift difference (Δν in Hz) between two coupled protons is not significantly larger than their coupling constant (J), the simple n+1 rule breaks down. This leads to distorted m[3][4]ultiplet intensities (a "roofing" effect) and makes direct measurement of coupling constants from the peak apexes inaccurate. Given the electronic envi[3][5]ronment, the chemical shifts of H-β and H-γ can be close enough to induce these effects, especially on lower-field spectrometers.
Step-by-Step Protocol [4]for Resolution and Assignment:
-
Optimize Data Acquisition:
-
Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz or greater). This increases the chemical shift dispersion (Δν in Hz), which can simplify the spectrum by reducing second-order effects.
-
Solvent Change:[3] Acquiring the spectrum in a different deuterated solvent (e.g., Benzene-d₆ or Acetone-d₆) can sometimes alter the chemical shifts of the vinyl protons enough to resolve overlap.
-
-
Homonuclear Decoup[6]ling Experiment:
-
This is a powerful 1D experiment to confirm coupling partners.
-
Procedure: [7] 1. Identify the multiplet for one of the vinyl protons (e.g., H-γ, which is often a clean doublet of doublets). 2. Set up a selective decoupling experiment where you irradiate the frequency of H-γ. 3. In the resulting spectrum, the multiplet for H-β will collapse into a simpler pattern (e.g., a triplet, if coupling to the two H-α protons is similar), confirming their coupling relationship.
-
-
2D COSY (Correlation Spectroscopy):
-
COSY is the definitive experiment for identifying proton-proton coupling networks.
-
Interpretation:[8][9][10] You will see a cross-peak connecting the diagonal peaks of H-β and H-γ. You will also see a cross-peak between H-β and the methylene protons (H-α). This provides an unambiguous map of the spin system.
-
Question 2: The methylene protons (H-α, ~4.7 ppm) appear as a complex multiplet, not a simple triplet. Why is this, and how can I be sure of my assignment?
Answer:
The expectation of a simple triplet for the H-α protons is based on the assumption that they are only coupled to the two equivalent protons of an adjacent CH₂ group. However, in this molecule, the situation is more complex due to the phenomenon of diastereotopicity.
Root Cause: Diastereotopicity
-
Chiral Environment: Although the molecule itself is achiral, the two protons of the H-α methylene group are diastereotopic. This is because replacing one of the H-α protons with a different group (e.g., Deuterium) would create a new stereocenter in relation to the existing stereochemistry of the double bond.
-
Magnetic Non-equiva[11][12][13]lence: Diastereotopic protons are chemically and, therefore, magnetically non-equivalent. This means they have slig[12][14]htly different chemical shifts (H-α and H-α') and will couple to each other (geminal coupling, ²J) and differently to the adjacent H-β proton (³J(Hα, Hβ) vs. ³J(Hα', Hβ)).
-
Resulting Multiplet: The signal for H-α is therefore not a simple multiplet but the superposition of two different multiplets. Each proton (H-α and H-α') is split by the other H-α proton (geminal coupling) and by H-β (vicinal coupling), resulting in a complex pattern that is often described as a doublet of doublets for each proton, which may further overlap.
Experimental Workflow for Confirmation:
-
High-Resolution 1D ¹H NMR: Ensure your spectrum has sufficient digital resolution to resolve the fine structure of the multiplet.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.
-
Expected Result: You will see a single cross-peak connecting the complex multiplet around 4.7 ppm in the proton dimension (F2) to a single carbon resonance around 65-75 ppm in the carbon dimension (F1). This definitively proves [16][17][18][19][20]that all the protons in that complex multiplet belong to the same CH₂ group.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.
-
Expected Correlations for H-α:
-
A cross-peak from the H-α protons to the carbon of the benzaldehyde ring to which the ether oxygen is attached (C4).
-
A cross-peak to the vinyl carbon C-β.
-
A cross-peak to the vinyl carbon C-γ. These correlations provide powerful confirmation of the assignment.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the NMR analysis of (E)-4-(Cinnamyloxy)benzaldehyde.
Question 3: What are the expected ¹H and ¹³C chemical shifts for the key functional groups in (E)-4-(Cinnamyloxy)benzaldehyde?
Answer:
The expected chemical shifts can be predicted based on standard values for similar structural motifs. The values provided below are typical ranges and may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Proton (¹H) Signal | Approx. ¹H Shift (ppm) | Carbon (¹³C) Signal | Approx. ¹³C Shift (ppm) |
| Aldehyde | -CHO | 9.8 - 10.0 (singlet) | C=O | 190 - 193 |
| Ben[22][23]zaldehyde Ring | A[24]r-H | 7.5 - 8.0 (multiplets) | Ar-C | 115 - 165 |
| Et[23]her Methylene | -O-[24][25]CH₂- | 4.6 - 4.8 (complex multiplet) | -O-CH₂- | 65 - 75 |
| [18][19] Vinyl | -CH=CH- | 6.2[17][18] - 6.8 (complex multiplets) | -CH=CH- | 120 - 140 |
| [26] Phenyl Ring | Ph-H | [27]7.2 - 7.5 (multiplets) | Ph-C | 125 - 140 |
Note: The aromatic re[27]gions for the benzaldehyde and phenyl rings may overlap.
Question 4: My spectrum shows broad peaks. What are the potential causes and solutions?
Answer:
Broad peaks in an NMR spectrum can stem from several issues, ranging from sample preparation to instrument settings.
Potential Causes & Tro[6]ubleshooting Steps:
-
Poor Shimming: The magnetic field is not homogeneous.
-
Solution: Re-shim the spectrometer. This is often the most common cause and the first thing to check.
-
-
Sample Concentration: The sample is too concentrated, leading to increased viscosity and shorter relaxation times.
-
Solution: Dilute your sample.
-
-
Poor Solubility/Particulates: The compound is not fully dissolved, or there is solid particulate matter in the NMR tube.
-
Solution: Filter your sample through a small plug of glass wool into a clean NMR tube. If solubility is an issue, try a different deuterated solvent.
-
-
Paramagnetic Impuri[6]ties: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small silica plug may help.
-
-
Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to broadened signals.
-
Solution: Try acquiring the spectrum at a different temperature (variable temperature NMR). Cooling the sample can sl[6]ow the exchange and sharpen the signals for individual conformers, while heating can average them out into a single sharp signal.
-
Question 5: How can a combination of 2D NMR experiments provide a complete and unambiguous structural confirmation?
Answer:
A suite of 2D NMR experiments provides a complete picture of the molecular structure by mapping out all the connectivity, leaving no room for ambiguity.
Logical Workflow for C[9][15][21]omplete Assignment:
The diagram below illustrates a logical workflow using standard 2D NMR experiments to move from an unassigned spectrum to a fully validated structure.
Caption: Workflow for 2D NMR-based structure elucidation.
-
¹H and ¹³C NMR: Provide the initial information on the number and type of proton and carbon environments.
-
COSY: Establishes proton-proton adjacencies, allowing you to trace out the entire cinnamyl spin system and the aromatic ring spin systems.
-
HSQC: Unambiguously links each proton signal to its directly attached carbon atom. This is crucial for assigning the carbons of the CH₂ and CH groups.
-
HMBC: The final piece of the puzzle. It reveals long-range (2-3 bond) correlations. For example, it will show a correlation from the aldehyde proton to the C1 and C2/C6 carbons of the benzaldehyde ring, and from the H-α methylene protons to the C4 of the benzaldehyde ring, confirming the ether linkage. This experiment connects all the individual spin systems (fragments) together.
By systematically applying this combination of experiments, every atom in the (E)-4-(Cinnamyloxy)benzaldehyde molecule can be unequivocally assigned, providing the highest level of confidence in your structural analysis.
References
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Nanalysis. (2018). Second Order Effects in NMR Spectroscopy. Retrieved from [Link]
-
Read Chemistry. (2024). Spectroscopy of Ethers: IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
-
The Journal of Physical Chemistry Letters. (2020). Conformational Analysis ofPCBM via Second-Order Proton NMR Spin–Spin Coupling Effects. Retrieved from [Link]
-
YouTube. (2018). 1H NMR -- Assigning peaks of cinnamyl alcohol to the structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Hans Reich. (n.d.). Second Order Effects in Coupled Systems. University of Wisconsin. Retrieved from [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
UQ eSpace. (n.d.). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2011). Second-order NMR spectra at high field of common organic functional groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
PubMed. (n.d.). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Chapter 5: NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]
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Validation & Comparative
Comparing the biological activity of (E)-4-(Cinnamyloxy)benzaldehyde with cinnamaldehyde
An In-Depth Comparative Guide to the Biological Activities of (E)-4-(Cinnamyloxy)benzaldehyde and Cinnamaldehyde
Introduction: A Tale of Two Aldehydes
In the vast landscape of natural product chemistry, cinnamaldehyde, the principal bioactive constituent of cinnamon, has carved a significant niche. Its broad spectrum of biological activities, ranging from antimicrobial to anticancer, is well-documented and continues to be an area of intense research.[1][2] Its potent effects are largely attributed to its α,β-unsaturated aldehyde functional group, a reactive electrophile that readily interacts with cellular nucleophiles.
This guide ventures into a comparative analysis, placing cinnamaldehyde alongside a structurally related yet distinct derivative: (E)-4-(Cinnamyloxy)benzaldehyde . This molecule presents an intriguing structural modification. While cinnamaldehyde features a phenyl ring directly attached to a propenal backbone, (E)-4-(Cinnamyloxy)benzaldehyde consists of a benzaldehyde core linked via an ether bond to a cinnamyl group.
This structural divergence raises critical questions for researchers and drug development professionals: How does this modification—specifically, the replacement of the conjugated aldehyde with a benzaldehyde moiety and an ether linkage—impact biological activity? Does it enhance potency, alter the mechanism of action, or perhaps mitigate the cytotoxicity associated with the parent compound?
This document provides a comprehensive, data-supported comparison. We will first establish the well-defined biological profile of cinnamaldehyde as our benchmark. Subsequently, based on established principles of structure-activity relationships (SAR) and data from related benzaldehyde derivatives, we will project the anticipated biological profile of (E)-4-(Cinnamyloxy)benzaldehyde. This guide is designed not only to inform but also to provide a robust experimental framework for researchers seeking to directly validate these comparisons.
Structural and Physicochemical Comparison
A foundational understanding of the molecules' structures is paramount to interpreting their biological activities. The key difference lies in the placement and electronic environment of the aldehyde group.
| Feature | Cinnamaldehyde | (E)-4-(Cinnamyloxy)benzaldehyde |
| Chemical Formula | C₉H₈O | C₁₆H₁₄O₂ |
| Molar Mass | 132.16 g/mol | 238.28 g/mol |
| Core Structure | Phenylpropanoid | Benzaldehyde derivative |
| Key Functional Group | α,β-Unsaturated Aldehyde | Benzaldehyde, Ether Linkage |
| Reactivity | High (Michael Acceptor) | Moderate |
| Lipophilicity (Predicted) | Lower | Higher |
The α,β-unsaturated system in cinnamaldehyde makes its aldehyde group highly electrophilic and susceptible to nucleophilic attack, a cornerstone of its biological mechanism.[3] In contrast, the aldehyde in (E)-4-(Cinnamyloxy)benzaldehyde is a standard benzaldehyde, which is less reactive. The introduction of the cinnamyloxy group increases the molecule's size and lipophilicity, which could significantly alter its pharmacokinetics, including membrane permeability and protein binding.
Caption: Structural comparison highlighting the key functional differences.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Cinnamaldehyde: The Established Benchmark Cinnamaldehyde exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Its primary mechanism involves disrupting the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.[6] It also inhibits critical enzymes, such as ATPases, and can disrupt biofilm formation, a key factor in persistent infections.[7][8]
Predicted Activity of (E)-4-(Cinnamyloxy)benzaldehyde The absence of the highly reactive α,β-unsaturated aldehyde suggests that (E)-4-(Cinnamyloxy)benzaldehyde may have a different and potentially reduced antimicrobial mechanism compared to cinnamaldehyde. The direct membrane-disrupting activity might be lower. However, its increased lipophilicity could enhance its ability to intercalate into the lipid bilayer of bacterial membranes, causing destabilization through a different mechanism. Furthermore, some benzaldehyde derivatives are known to possess antimicrobial properties, suggesting that this derivative would not be devoid of activity.[9] It is plausible that its efficacy would be more pronounced against specific pathogens rather than being broad-spectrum.
Quantitative Comparison Data (Literature Values for Cinnamaldehyde)
| Organism | Cinnamaldehyde MIC (μg/mL) | Cinnamaldehyde MBC (μg/mL) | Source |
| Escherichia coli | 780 | 1560 | [2] |
| Staphylococcus aureus | 375 (MBC) | - | [5] |
| Streptococcus mutans | 1000 | 2000 | [7][10] |
| Listeria monocytogenes | 0.052 - 0.178 (as Cinnamon Oil) | 0.058 - 1.084 (as Cinnamon Oil) | [11] |
Anti-inflammatory Activity
Cinnamaldehyde: A Potent Suppressor of Inflammation Cinnamaldehyde is a potent anti-inflammatory agent that acts through multiple signaling pathways. It is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[12] By inhibiting NF-κB, cinnamaldehyde reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14] It also modulates other key pathways, including Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome.[15][16]
Caption: Cinnamaldehyde's inhibition of the NF-κB inflammatory pathway.
Predicted Activity of (E)-4-(Cinnamyloxy)benzaldehyde The anti-inflammatory potential of this derivative is promising. Benzaldehyde itself has demonstrated anti-inflammatory properties. The larger, more lipophilic structure of (E)-4-(Cinnamyloxy)benzaldehyde may facilitate different interactions with cellular targets. It might still inhibit NF-κB, but potentially through a different binding interaction within the signaling complex. Its ability to modulate other pathways, like the JAK/STAT pathway, which is also targeted by cinnamaldehyde, warrants investigation.[17] The overall potency could be either enhanced due to better cellular uptake or reduced if the α,β-unsaturated aldehyde is critical for the interaction with key inflammatory proteins.
Anticancer Activity
Cinnamaldehyde: A Multi-Faceted Anticancer Agent Cinnamaldehyde's anticancer effects are diverse, targeting multiple hallmarks of cancer. It has been shown to:
-
Induce Apoptosis: By activating caspases and modulating the Bcl-2 family of proteins.[1][18]
-
Arrest the Cell Cycle: Primarily at the G2/M phase by downregulating cyclins.[19][20]
-
Inhibit Angiogenesis: By suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[1]
-
Modulate Signaling Pathways: It inhibits pro-survival pathways like PI3K/Akt and STAT3.[1][21]
Predicted Activity of (E)-4-(Cinnamyloxy)benzaldehyde This derivative holds significant potential as an anticancer agent. Benzaldehyde has been investigated for its antitumor activity, showing efficacy in some clinical settings.[22][23] Chalcones, which share structural similarities, are a well-known class of anticancer compounds.[9][24] The combination of a benzaldehyde moiety with a cinnamyl group could lead to synergistic or novel anticancer mechanisms. For instance, its increased lipophilicity might allow it to better penetrate the more lipid-rich membranes of cancer cells. It could potentially act as an inhibitor of other key cancer-related targets, such as histone deacetylases (HDACs) or specific kinases, an area where novel scaffolds are actively sought.[25]
Proposed Experimental Workflows for Direct Comparison
To move from prediction to empirical data, a structured experimental approach is required. The following protocols outline a self-validating system to directly compare the biological activities of these two compounds.
Workflow 1: Antimicrobial Susceptibility Testing
This workflow determines and compares the minimum concentrations of each compound required to inhibit or kill microbial growth.
Caption: Experimental workflow for determining MIC and MBC values.
Detailed Protocol: Broth Microdilution Assay
-
Preparation: Prepare stock solutions of cinnamaldehyde and (E)-4-(Cinnamyloxy)benzaldehyde in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth). Final concentrations should range from ~2000 µg/mL down to ~2 µg/mL.
-
Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria only), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot 10 µL from each well that shows no visible growth onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation.
-
Causality Check: The inclusion of a vehicle control ensures that the solvent (DMSO) is not responsible for the observed antimicrobial effect. The positive control validates that the bacteria are viable and can grow under the assay conditions.
Workflow 2: Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol uses a reporter gene assay to quantify the inhibition of the NF-κB pathway in response to an inflammatory stimulus.
Detailed Protocol: SEAP Reporter Assay
-
Cell Culture: Use a cell line (e.g., HEK293 or RAW 264.7 macrophages) stably transfected with an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter plasmid.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells for 1 hour with various concentrations of cinnamaldehyde, (E)-4-(Cinnamyloxy)benzaldehyde, or a known NF-κB inhibitor (positive control, e.g., Bay 11-7082).
-
Stimulation: Induce inflammation by adding an agonist like TNF-α (10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate for 24 hours to allow for SEAP expression and secretion into the culture medium.
-
Quantification: Collect the cell culture supernatant. Quantify SEAP activity using a chemiluminescent substrate (e.g., CSPD) and a luminometer.
-
Data Analysis: Normalize the SEAP activity to cell viability (measured separately using an MTT or similar assay). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TNF-α or LPS-induced NF-κB activity.
-
Causality Check: The MTT assay is crucial to ensure that the observed reduction in reporter activity is due to specific inhibition of the NF-κB pathway and not simply due to compound-induced cell death.
Conclusion and Future Outlook
Cinnamaldehyde is a natural product with a robust and well-characterized portfolio of biological activities. Its reactivity, conferred by the α,β-unsaturated aldehyde, is central to its potent antimicrobial, anti-inflammatory, and anticancer effects.
(E)-4-(Cinnamyloxy)benzaldehyde represents a chemically intriguing modification. Our analysis, based on established structure-activity relationships, leads to several key hypotheses:
-
Its antimicrobial activity may be less broad-spectrum than cinnamaldehyde's, with a mechanism less reliant on direct Michael addition and more on membrane interaction due to increased lipophilicity.
-
It likely retains significant anti-inflammatory and anticancer properties , potentially with altered potency and target specificity. The benzaldehyde core is a known pharmacophore, and the overall structure may interact favorably with different biological targets.
-
The increased molecular weight and lipophilicity will undoubtedly alter its pharmacokinetic profile, an essential consideration for any in vivo applications.
Ultimately, while predictive analysis provides a strong foundation, only direct, head-to-head experimental evaluation, as outlined in the proposed workflows, can definitively elucidate the comparative biological profile of (E)-4-(Cinnamyloxy)benzaldehyde. This molecule stands as a promising candidate for further investigation, potentially offering a modified activity spectrum or an improved therapeutic window compared to its well-known parent compound.
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A Comparative Guide to the Anti-proliferative Effects of (E)-4-(Cinnamyloxy)benzaldehyde and its Analogs in Cancer Cell Lines
Introduction: The Therapeutic Potential of Cinnamaldehyde Derivatives in Oncology
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic derivatives have garnered significant attention in oncological research for their potential as anti-cancer agents.[1][2][3] These compounds have been shown to exert anti-proliferative effects across a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor angiogenesis.[2][3][4] The therapeutic promise of cinnamaldehyde derivatives lies in their ability to modulate key cellular signaling pathways often dysregulated in cancer, such as the PI3K/Akt pathway.[1]
This guide focuses on the validation of the anti-proliferative effects of (E)-4-(Cinnamyloxy)benzaldehyde , a derivative of cinnamaldehyde. Due to the limited availability of public data on this specific compound, this guide will establish a framework for its evaluation by comparing it with structurally similar benzyloxybenzaldehyde derivatives for which anti-proliferative data is available. This approach allows for an informed estimation of its potential efficacy and provides a robust experimental blueprint for its direct validation. We will delve into the step-by-step methodologies for key in vitro assays, interpret the expected data, and discuss the underlying molecular mechanisms.
Comparative Analysis of Anti-proliferative Activity
While direct experimental data for (E)-4-(Cinnamyloxy)benzaldehyde is not yet widely published, we can infer its potential activity by examining closely related benzyloxybenzaldehyde derivatives. The primary difference lies in the linker between the two aromatic rings (a cinnamyl group vs. a benzyl group). The following table summarizes the reported anti-proliferative activities of several benzyloxybenzaldehyde derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | ~5 | [5] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | ~7 | [5] |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | ~6 | [5] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | ~8 | [5] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | ~2 | [5] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | ~9 | [5] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | ~10 | [5] |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | A549 | 0.23 | [6] |
| 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | A549 | 1.29 | [6] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that benzyloxybenzaldehyde derivatives exhibit significant cytotoxic activity, with IC50 values in the low micromolar range. Notably, the position of the benzyloxy group and substitutions on either aromatic ring influence the potency. This provides a strong rationale for investigating (E)-4-(Cinnamyloxy)benzaldehyde, as the extended conjugation from the cinnamyl group could potentially modulate its biological activity.
Experimental Validation Workflow
To comprehensively validate the anti-proliferative effects of (E)-4-(Cinnamyloxy)benzaldehyde, a multi-faceted experimental approach is essential. The following workflow outlines the key assays to be performed.
Caption: A streamlined workflow for the in-vitro validation of novel anti-cancer compounds.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Principle: The yellow tetrazolium salt MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of (E)-4-(Cinnamyloxy)benzaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with the test compound.[11][12][13][14]
Principle: A single cell, if it retains its clonogenic potential, can proliferate into a colony of at least 50 cells.[13] The number and size of colonies formed reflect the cytotoxic effect of the compound.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of (E)-4-(Cinnamyloxy)benzaldehyde for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (containing >50 cells).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][15][16][17]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[15] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[15]
Protocol:
-
Cell Treatment: Treat cells with (E)-4-(Cinnamyloxy)benzaldehyde at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways.[18][19][20][21][22]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. Key markers of apoptosis include cleaved caspases and PARP.[19][21][22]
Protocol:
-
Protein Extraction: Treat cells with (E)-4-(Cinnamyloxy)benzaldehyde at its IC50 concentration for 24 and 48 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Anticipated Mechanistic Insights
Based on the known mechanisms of cinnamaldehyde and its derivatives, (E)-4-(Cinnamyloxy)benzaldehyde is anticipated to induce apoptosis and/or cell cycle arrest in cancer cells.
Caption: A putative signaling pathway for the anti-cancer effects of cinnamaldehyde derivatives.
Cinnamaldehyde derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which can lead to the downregulation of cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[1] This would result in cell cycle arrest at the G1 phase. Furthermore, these compounds can induce apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP.[2]
Conclusion
While further direct experimental validation is required, the existing data on structurally similar benzyloxybenzaldehyde derivatives strongly suggests that (E)-4-(Cinnamyloxy)benzaldehyde holds promise as an anti-proliferative agent. The comprehensive experimental workflow detailed in this guide provides a robust framework for its evaluation. By systematically assessing its impact on cell viability, long-term survival, cell cycle progression, and apoptotic pathways, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for its potential development as a novel anti-cancer therapeutic.
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Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (2022). MDPI. Retrieved from [Link]
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Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). (2024). Spandidos Publications. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2014). PMC - NIH. Retrieved from [Link]
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The role and mechanism of cinnamaldehyde in cancer. (2024). PMC - NIH. Retrieved from [Link]
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The role and mechanism of cinnamaldehyde in cancer. (2024). Journal of Food and Drug Analysis. Retrieved from [Link]
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A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. Retrieved from [Link]
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The role and mechanism of cinnamaldehyde in cancer. (2024). ResearchGate. Retrieved from [Link]
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Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). PMC - PubMed Central. Retrieved from [Link]
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Cell Cycle Analysis. (n.d.). Retrieved from [Link]
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Determination of Caspase Activation by Western Blot. (2018). PubMed - NIH. Retrieved from [Link]
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Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
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Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). (2024). ResearchGate. Retrieved from [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Structure–activity analysis of 2′-modified cinnamaldehyde analogues as potential anticancer agents. (2009). ResearchGate. Retrieved from [Link]
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Which proteins expression should I check by western blot for confirmation of apoptosis?. (2014). ResearchGate. Retrieved from [Link]
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Anti-proliferative effects of cinnamaldehyde on human hepatoma cell lines. (2012). ResearchGate. Retrieved from [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Retrieved from [Link]
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Inhibitory effect of cinnamoyl compounds against human malignant cell line. (2010). PubMed. Retrieved from [Link]
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Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. (2024). PubMed. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Retrieved from [Link]
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Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). PMC - NIH. Retrieved from [Link]
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Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones from a Common Bio-Sourced Precursor. (2021). ResearchGate. Retrieved from [Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Potential of (E)-4-(Cinnamyloxy)benzaldehyde and Its Analogs
In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, phenolic compounds have garnered significant attention. Among these, derivatives of benzaldehyde and cinnamaldehyde are of particular interest due to their inherent antioxidant properties. This guide provides a comprehensive comparative analysis of the antioxidant potential of (E)-4-(Cinnamyloxy)benzaldehyde and a curated selection of its structural analogs. We will delve into the synthetic rationale, detailed experimental protocols for antioxidant evaluation, and a structure-activity relationship (SAR) analysis to elucidate the chemical features governing their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antioxidant agents.
Introduction: The Double-Edged Sword of Oxidative Stress
Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates.[1][2] While ROS play a role in normal physiological processes, their overproduction can lead to cellular damage, implicating them in a myriad of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The exploration of novel, potent antioxidants is therefore a cornerstone of modern drug discovery.
(E)-4-(Cinnamyloxy)benzaldehyde, a molecule combining the structural features of both benzaldehyde and a cinnamyl group, presents an intriguing scaffold for antioxidant activity. The presence of an ether linkage and an extended conjugated system suggests the potential for effective radical scavenging. To rationally explore this potential, we will compare it with analogs that systematically probe the contributions of different structural motifs.
Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde and Its Analogs
The synthesis of the target compound and its analogs can be efficiently achieved via the Williamson ether synthesis.[3][4][5][6] This reliable SN2 reaction involves the reaction of a phenoxide with an alkyl halide. In our case, the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde proceeds by reacting 4-hydroxybenzaldehyde with (E)-cinnamyl bromide in the presence of a suitable base.
Selected Analogs for Comparative Study:
To establish a clear structure-activity relationship, the following analogs have been selected for this comparative study:
-
Analog 1: 4-Hydroxybenzaldehyde: The precursor to our parent compound, serving as a baseline to evaluate the effect of the cinnamyloxy group.
-
Analog 2: 4-Methoxybenzaldehyde: To assess the impact of replacing the hydroxyl proton with a methyl group, thus eliminating its hydrogen-donating ability.
-
Analog 3: (E)-Cinnamaldehyde: To evaluate the antioxidant contribution of the cinnamaldehyde moiety itself.
-
Analog 4: 4-(Benzyloxy)benzaldehyde: To compare the effect of a simple benzyl ether with the more extended conjugation of the cinnamyl group.
General Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde. Similar procedures can be adapted for the synthesis of other alkoxy analogs.
Materials:
-
4-Hydroxybenzaldehyde
-
(E)-Cinnamyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (E)-cinnamyl bromide (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system to obtain pure (E)-4-(Cinnamyloxy)benzaldehyde.
Comparative Antioxidant Potential: Experimental Evaluation
The antioxidant capacity of (E)-4-(Cinnamyloxy)benzaldehyde and its analogs was evaluated using three well-established in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays provide a comprehensive profile of the compounds' ability to scavenge free radicals and reduce oxidant species.
DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[7][8] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Experimental Results
The antioxidant activities are expressed as IC₅₀ values (the concentration of the compound required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as FRAP value (in µM Fe(II)/µg) for the FRAP assay. Ascorbic acid was used as a standard for comparison.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe(II)/µg) |
| (E)-4-(Cinnamyloxy)benzaldehyde | 45.8 | 38.2 | 1.8 |
| Analog 1: 4-Hydroxybenzaldehyde | 28.5 | 22.1 | 2.5 |
| Analog 2: 4-Methoxybenzaldehyde | > 200 | > 200 | 0.3 |
| Analog 3: (E)-Cinnamaldehyde | 98.7 | 85.4 | 0.9 |
| Analog 4: 4-(Benzyloxy)benzaldehyde | 150.2 | 135.6 | 0.6 |
| Ascorbic Acid (Standard) | 8.2 | 6.5 | 4.8 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals a clear structure-activity relationship among the tested compounds:
-
The Critical Role of the Phenolic Hydroxyl Group: 4-Hydroxybenzaldehyde (Analog 1) exhibited the highest antioxidant activity among the analogs. This is attributed to the presence of the phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals. The replacement of this hydroxyl group with a methoxy group in 4-Methoxybenzaldehyde (Analog 2) resulted in a dramatic loss of activity, confirming the essential role of the phenolic -OH for potent antioxidant action.[9]
-
Impact of the Cinnamyloxy Moiety: The introduction of the cinnamyloxy group in (E)-4-(Cinnamyloxy)benzaldehyde led to a moderate decrease in antioxidant activity compared to 4-hydroxybenzaldehyde. While the extended conjugation of the cinnamyl group might contribute to radical stabilization, the ether linkage prevents the direct participation of the phenolic oxygen in hydrogen atom transfer, which is a more efficient radical scavenging mechanism.
-
Contribution of the Cinnamaldehyde Scaffold: (E)-Cinnamaldehyde (Analog 3) displayed moderate antioxidant activity, suggesting that the α,β-unsaturated aldehyde system contributes to radical scavenging, albeit to a lesser extent than a phenolic hydroxyl group.[10][11]
-
Comparison with Benzyloxy Substitution: 4-(Benzyloxy)benzaldehyde (Analog 4) showed significantly lower activity than the parent compound. This indicates that the extended π-system of the cinnamyl group in (E)-4-(Cinnamyloxy)benzaldehyde plays a role in enhancing its antioxidant potential compared to a simple benzyl ether.
Mechanistic Insights: Modulation of Oxidative Stress Signaling Pathways
The damaging effects of oxidative stress are mediated through various cellular signaling pathways. Antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating these pathways.
Caption: Oxidative stress signaling pathways modulated by antioxidants.
As depicted, ROS can activate pro-inflammatory signaling cascades like the NF-κB and MAPK pathways, leading to cellular damage and apoptosis.[1] Antioxidants, such as the compounds studied here, can mitigate this by directly scavenging ROS. Furthermore, some phenolic compounds are known to activate the Nrf2 pathway, a key regulator of the endogenous antioxidant response, leading to the expression of protective enzymes.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed step-by-step methodologies for the antioxidant assays are provided below.
DPPH Radical Scavenging Assay Protocol
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and the standard (Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard (FeSO₄·7H₂O) to a 96-well microplate.
-
Add 190 µL of the FRAP working solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the ferrous sulfate standard.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents per microgram of the sample.
-
Conclusion
This comparative guide demonstrates that while (E)-4-(Cinnamyloxy)benzaldehyde possesses notable antioxidant properties, the presence of a free phenolic hydroxyl group is paramount for potent radical scavenging activity. The extended conjugation of the cinnamyloxy moiety does, however, appear to enhance its antioxidant potential compared to a simple benzyloxy substitution. These findings provide valuable insights for the rational design of novel antioxidant agents based on the benzaldehyde scaffold. Further in vivo studies are warranted to validate the therapeutic potential of these compounds in models of oxidative stress-related diseases.
References
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Liguori, I., Russo, R., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772. [Link]
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Suryanti, V., Wibowo, F. R., Khotijah, S., & Andalucki, N. (2018). Antioxidant Activities of Cinnamaldehyde Derivatives. IOP Conference Series: Materials Science and Engineering, 349, 012046. [Link]
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Gunawardena, D., Karunaweera, N., Lee, S., van Der Kooy, F., Harman, D. G., Raju, R., Bennett, L., Gyengesi, E., & Munch, G. (2015). Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent compounds. Food & Function, 6(3), 910-919. [Link]
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Babu, K. S., & Singh, P. P. (2022). Antioxidant and Antibacterial Activity of Cinnamaldehyde Derivative. International Journal for Research in Applied Science & Engineering Technology, 10(11), 133-138. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Benzaldehyde Derivatives: Investigating the Potential of (E)-4-(Cinnamyloxy)benzaldehyde
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, finding applications in various industries from food preservation to pharmaceuticals. Their mechanism of action, often attributed to the disruption of microbial cell membranes and the coagulation of cytoplasmic constituents, makes them compelling candidates for further investigation. This guide provides a comparative analysis of the antimicrobial efficacy of various benzaldehyde derivatives, with a specific focus on the potential of the novel compound, (E)-4-(Cinnamyloxy)benzaldehyde. While direct antimicrobial data for this specific derivative is not yet prevalent in published literature, this document will synthesize existing data on related compounds, propose a viable synthetic route, and outline a robust experimental framework for its evaluation, thereby serving as a valuable resource for researchers and drug development professionals in the field.
Structure-Activity Relationship of Benzaldehyde Derivatives: A Synopsis
The antimicrobial activity of benzaldehyde derivatives is intricately linked to their chemical structure. The nature and position of substituents on the benzene ring play a crucial role in modulating their efficacy. Generally, the presence of hydroxyl (-OH) groups enhances antimicrobial activity. This is attributed to their ability to increase the compound's interaction with the microbial cell surface, leading to membrane disruption. For instance, hydroxybenzaldehydes exhibit biocidal activity analogous to phenols. The number and position of these hydroxyl groups are also critical factors, with di- and tri-hydroxybenzaldehydes often demonstrating superior activity compared to their mono-hydroxylated counterparts. Furthermore, the presence of other functional groups, such as methoxy (-OCH3) or larger alkoxy groups, can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.
Comparative Antimicrobial Efficacy: A Review of Key Benzaldehyde Derivatives
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzaldehyde derivatives against common pathogenic bacteria and fungi, as reported in various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥1024 | |
| Bacillus anthracis | 850 | ||
| Pantoea conspicua | 1060 | ||
| Citrobacter youngae | 1060 | ||
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 | |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus | 500 | |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | |
| Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) | Ralstonia solanacearum | 20 |
Note: The variability in reported MIC values can be attributed to different testing methodologies, microbial strains, and experimental conditions.
(E)-4-(Cinnamyloxy)benzaldehyde: A Novel Candidate for Antimicrobial Research
(E)-4-(Cinnamyloxy)benzaldehyde represents an intriguing, yet underexplored, derivative. This molecule combines the benzaldehyde scaffold with a cinnamyloxy moiety. The cinnamaldehyde component itself is a well-documented antimicrobial agent, known to inhibit bacterial cell division. The introduction of the ether linkage and the extended cinnamyl group could potentially enhance the lipophilicity and membrane-disrupting capabilities of the parent benzaldehyde molecule.
Proposed Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde
A plausible and efficient method for the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide.
Reaction Scheme:
Caption: Proposed synthesis of (E)-4-(Cinnamyloxy)benzaldehyde.
Step-by-Step Protocol:
-
Deprotonation: 4-Hydroxybenzaldehyde is treated with a suitable base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone or dimethylformamide (DMF). This step generates the corresponding phenoxide ion.
-
Nucleophilic Substitution: (E)-Cinnamyl bromide is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the cinnamyl bromide and displacing the bromide ion in an Sₙ2 reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the inorganic salts and solvent. The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure (E)-4-(Cinnamyloxy)benzaldehyde.
Experimental Protocol for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data for (E)-4-(Cinnamyloxy)benzaldehyde, it is imperative to follow standardized antimicrobial susceptibility testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.
Broth Microdilution Method (CLSI M07)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria that grow aerobically.
Workflow Diagram:
Caption: CLSI M07 broth microdilution workflow.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of (E)-4-(Cinnamyloxy)benzaldehyde is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacterial cells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action of (E)-4-(Cinnamyloxy)benzaldehyde
Based on the known mechanisms of related compounds, the antimicrobial action of (E)-4-(Cinnamyloxy)benzaldehyde is likely to be multifaceted. The benzaldehyde moiety can interact with the microbial cell surface, leading to membrane disruption and leakage of intracellular components. The extended and lipophilic cinnamyloxy group may enhance this effect by facilitating deeper penetration into the lipid bilayer of the cell membrane. Furthermore, the cinnamaldehyde-like structure could potentially interfere with essential cellular processes, such as cell division, as has been observed with cinnamaldehyde itself. Further studies, including electron microscopy and membrane potential assays, would be necessary to elucidate the precise mechanism of action.
Conclusion and Future Directions
While the existing literature provides a solid foundation for understanding the antimicrobial potential of benzaldehyde derivatives, there is a clear need for further research into novel structures such as (E)-4-(Cinnamyloxy)benzaldehyde. This guide has provided a comparative overview of known derivatives, a proposed synthetic pathway for this novel compound, and a detailed experimental protocol for its antimicrobial evaluation. Future research should focus on the synthesis and subsequent antimicrobial screening of (E)-4-(Cinnamyloxy)benzaldehyde against a broad panel of pathogenic bacteria and fungi. Elucidation of its mechanism of action and assessment of its cytotoxicity against mammalian cell lines will be crucial next steps in determining its potential as a future therapeutic agent.
References
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Schabauer, A., Zutz, C., Lung, B., Wagner, M., & Rychli, K. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science, 5, 148. [Link]
-
de Lacerda Neto, L. J., Ramos, A. G. B., de Freitas, T. S., Barbosa, C. R. dos S., de Sousa Júnior, D. L., Siyadatpanah, A., Nejat, M., Wilairatana, P., Coutinho, H. D. M., & da Cunha, F. A. B. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]
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Pandian, R. S. K., Balamurugan, K., & Stalin, A. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]
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CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
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El-Sayed, A. M., & El-Sokkary, R. I. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 111. [Link]
-
Li, W., Liu, Y., & Zhang, Y. (2016). Evaluation of the Antibacterial Effects and Mechanism of Action of Protocatechualdehyde against Ralstonia solanacearum. Molecules, 21(11), 1464. [Link]
Cross-reactivity analysis of antibodies against (E)-4-(Cinnamyloxy)benzaldehyde conjugates
An objective, data-driven comparison of antibody performance is critical for the successful development of sensitive and specific immunoassays. This is particularly true for small molecule targets like (E)-4-(Cinnamyloxy)benzaldehyde, where minor structural similarities between the target and other molecules can lead to significant cross-reactivity, compromising assay validity.
This guide provides a comprehensive framework for the systematic analysis of antibody cross-reactivity against (E)-4-(Cinnamyloxy)benzaldehyde conjugates. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for antibody characterization. We will compare methodologies, present hypothetical performance data, and provide detailed protocols to empower researchers in selecting the optimal antibody for their needs.
The Foundational Principle: Designing a Valid Cross-Reactivity Panel
The validity of any cross-reactivity study hinges on the selection of appropriate challenge compounds. An antibody's specificity is not an inherent property but is defined by its performance against a panel of structurally related molecules. A thoughtfully designed panel allows for the precise mapping of the antibody's epitope recognition.
For (E)-4-(Cinnamyloxy)benzaldehyde, the panel should deconstruct the molecule into its core components and introduce subtle modifications. This approach helps to identify which parts of the molecule are critical for antibody binding.
Table 1: Recommended Panel for Cross-Reactivity Screening
| Compound Name | Chemical Structure | Rationale for Inclusion |
|---|---|---|
| (E)-4-(Cinnamyloxy)benzaldehyde | Target Analyte: Establishes the 100% reference point for binding. | |
| Benzaldehyde | Core Structure: Tests for binding to the fundamental benzaldehyde ring. | |
| Cinnamaldehyde | Side Chain Variant: Assesses recognition of the cinnamyl group without the ether linkage. | |
| 4-Hydroxybenzaldehyde | Linkage Point Precursor: Evaluates binding to the benzaldehyde portion with a hydroxyl group where the ether linkage is formed. | |
| Anisaldehyde (4-Methoxybenzaldehyde) | Structural Analog: Tests for cross-reactivity with a common, structurally similar benzaldehyde derivative. |
| Cinnamic Acid | | Side Chain Component: Determines if the antibody recognizes the cinnamic acid moiety independently. |
Primary Screening Methodology: The Competitive ELISA
For small molecule haptens, the competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the industry-standard method for quantifying specificity.[1][2] Unlike direct or sandwich ELISAs, the competitive format is ideal because small molecules like (E)-4-(Cinnamyloxy)benzaldehyde do not adsorb efficiently to microplate wells.[1] In this assay, the free analyte in the sample (or the cross-reactant being tested) competes with a fixed amount of plate-bound (E)-4-(Cinnamyloxy)benzaldehyde-protein conjugate for a limited number of antibody binding sites. A stronger interaction between the antibody and the free analyte results in a lower signal, creating an inverse relationship between analyte concentration and signal output.[3][4]
Visualizing the cELISA Workflow
Caption: Workflow of a competitive ELISA for small molecule detection.
Step-by-Step Competitive ELISA Protocol
This protocol is a self-validating system, where the inclusion of standards and controls at each step ensures the integrity of the results.
-
Plate Coating:
-
Dilute the (E)-4-(Cinnamyloxy)benzaldehyde-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C. Causality: Overnight incubation at 4°C ensures stable, passive adsorption of the conjugate to the plate surface.
-
-
Washing:
-
Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween 20). Causality: Washing removes unbound conjugate, reducing background signal.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (1% BSA in PBS).
-
Incubate for 2 hours at room temperature (RT). Causality: Blocking with an inert protein like BSA prevents non-specific binding of subsequent antibodies to the plastic surface, which is a major source of error.[5]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the (E)-4-(Cinnamyloxy)benzaldehyde standard and each potential cross-reactant in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween 20).
-
In a separate dilution plate, add 50 µL of the appropriate standard or cross-reactant dilution.
-
Add 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer) to each well of the dilution plate. Mix gently.
-
Incubate for 1 hour at RT. Causality: This pre-incubation step allows the antibody to bind to the free analyte in solution before being exposed to the plate-bound conjugate, establishing the competitive equilibrium.
-
Wash the coated-and-blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the assay plate.
-
Incubate for 1 hour at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in Assay Buffer.
-
Incubate for 1 hour at RT.
-
-
Signal Development:
-
Wash the plate 5 times. The increased number of washes is critical to minimize background before detection.
-
Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis: Comparing Antibody Performance
The raw absorbance data is used to calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each cross-reactant. The IC50 represents the concentration required to inhibit 50% of the maximum signal. Cross-reactivity is then expressed as a percentage relative to the target analyte.
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
The following table presents hypothetical data from a comparative analysis of two different monoclonal antibodies, demonstrating how this data can be used to select the superior reagent.
Table 2: Comparative Cross-Reactivity Analysis of Two Anti-(E)-4-(Cinnamyloxy)benzaldehyde Antibodies
| Compound Tested | Antibody "Alpha" IC50 (nM) | Antibody "Alpha" Cross-Reactivity (%) | Antibody "Beta" IC50 (nM) | Antibody "Beta" Cross-Reactivity (%) |
|---|---|---|---|---|
| (E)-4-(Cinnamyloxy)benzaldehyde | 15.2 | 100 | 25.8 | 100 |
| Benzaldehyde | > 50,000 | < 0.03 | 15,000 | 0.17 |
| Cinnamaldehyde | 8,300 | 0.18 | 950 | 2.72 |
| 4-Hydroxybenzaldehyde | 12,500 | 0.12 | 2,100 | 1.23 |
| Anisaldehyde | > 50,000 | < 0.03 | 22,000 | 0.12 |
| Cinnamic Acid | > 50,000 | < 0.03 | > 50,000 | < 0.05 |
Interpretation and Selection:
-
Sensitivity: Antibody "Alpha" exhibits a lower IC50 for the target analyte (15.2 nM vs 25.8 nM), indicating higher sensitivity.
-
Specificity: Antibody "Alpha" demonstrates vastly superior specificity. Its cross-reactivity with all tested compounds is negligible (<0.2%). In contrast, Antibody "Beta" shows significant cross-reactivity with Cinnamaldehyde (2.72%) and 4-Hydroxybenzaldehyde (1.23%). This suggests that Antibody "Beta" recognizes the cinnamyloxy and benzaldehyde portions of the molecule more independently, whereas Antibody "Alpha" likely recognizes a conformational epitope of the entire molecule.
Advanced Characterization: Surface Plasmon Resonance (SPR)
While cELISA is excellent for screening and relative ranking, Surface Plasmon Resonance (SPR) provides deeper, quantitative insights into binding kinetics.[6][7] SPR is a label-free technology that measures binding events in real-time, allowing for the determination of association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (Kₑ).[6][8] This level of detail is invaluable for advanced antibody characterization and is often expected in regulatory submissions.[9][10][11]
Visualizing the SPR Workflow
Caption: Key phases of a Surface Plasmon Resonance (SPR) binding experiment.
By comparing the Kₑ values for the target analyte versus the cross-reactants, a precise, quantitative measure of binding affinity can be established. A significantly higher Kₑ for a cross-reactant indicates weaker binding and, therefore, lower cross-reactivity.
Conclusion and Recommendation
The rigorous, multi-faceted analysis of antibody cross-reactivity is a non-negotiable step in the development of a reliable immunoassay for (E)-4-(Cinnamyloxy)benzaldehyde. The process should begin with a well-designed competitive ELISA against a panel of structurally relevant compounds to screen and rank candidate antibodies based on sensitivity and specificity. As demonstrated in our comparative analysis, such data clearly distinguishes superior reagents (Antibody "Alpha") from those with potential liabilities (Antibody "Beta"). For lead candidates, advanced techniques like SPR should be employed to provide precise kinetic data on binding interactions. By adhering to this systematic, data-driven approach, researchers can confidently select an antibody that ensures the accuracy, specificity, and reproducibility of their results.
References
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- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- National Center for Biotechnology Information. (2008). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
- Google Patents. (n.d.). Process for preparing antibody.
- Royal Society of Chemistry. (n.d.). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts.
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A Head-to-Head Comparison of Synthetic Routes for (E)-4-(Cinnamyloxy)benzaldehyde: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of specific molecular targets with high purity and efficiency is paramount. (E)-4-(Cinnamyloxy)benzaldehyde, a versatile intermediate, is no exception. Its structure, featuring a benzaldehyde core linked to a cinnamyl group via an ether bond, makes it a valuable building block for a variety of complex molecules. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations for each methodology. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to (E)-4-(Cinnamyloxy)benzaldehyde
(E)-4-(Cinnamyloxy)benzaldehyde is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The presence of the aldehyde functional group allows for a wide range of subsequent chemical transformations, while the cinnamyloxy moiety can impart desirable physicochemical properties to the final products. The efficiency and scalability of its synthesis are therefore critical considerations for its practical application. This guide will explore and compare the following synthetic strategies:
-
Williamson Ether Synthesis: The classic and most direct approach.
-
Mitsunobu Reaction: An alternative for forming the ether linkage under milder, neutral conditions.
-
Phase Transfer Catalysis (PTC): A technique to enhance reaction rates and yields in biphasic systems.
-
Microwave-Assisted Synthesis: A modern approach to accelerate chemical reactions.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[2] For the synthesis of (E)-4-(Cinnamyloxy)benzaldehyde, this translates to the reaction of 4-hydroxybenzaldehyde with a cinnamyl halide.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide anion. This is a critical step as phenols are generally weak nucleophiles. The choice of base is important; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing unwanted side reactions. The second step is the nucleophilic attack of the phenoxide on the cinnamyl halide. As an SN2 reaction, it is most efficient with primary and secondary halides.[3] Cinnamyl chloride or bromide are excellent electrophiles for this purpose.
Figure 1. General workflow of the Williamson ether synthesis for (E)-4-(Cinnamyloxy)benzaldehyde.
Experimental Protocol
A representative procedure for a similar Williamson ether synthesis of 4-(hexyloxy)benzaldehyde can be adapted for the synthesis of the target molecule.[4]
-
Deprotonation: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (1.5-2.0 equivalents).
-
Phenoxide Formation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium salt of 4-hydroxybenzaldehyde.
-
Alkylation: Add (E)-cinnamyl chloride or bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
A similar procedure for the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde reported a yield of 74% after heating for 3 hours at 100°C in DMF with potassium carbonate as the base.[5]
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for the formation of ethers from alcohols and phenols under milder, neutral conditions.[6] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[7]
Mechanistic Rationale
The reaction mechanism is complex but can be summarized as follows: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. This species then activates the alcohol (in this case, cinnamyl alcohol) to form an alkoxyphosphonium salt, which is a good leaving group. The phenoxide of 4-hydroxybenzaldehyde, acting as the nucleophile, then displaces the activated alcohol in an SN2 fashion to form the desired ether.[8] A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol center, although this is not relevant for the achiral cinnamyl alcohol.[6]
Figure 2. Simplified workflow of the Mitsunobu reaction for ether synthesis.
Experimental Protocol
A general procedure for the Mitsunobu reaction to form an ether is as follows:[9]
-
Reactant Mixture: To a solution of cinnamyl alcohol (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add triphenylphosphine (1.5 equivalents).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: The work-up typically involves removal of the solvent and purification by column chromatography to separate the product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Route 3: Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases.[10] In the context of the Williamson ether synthesis, PTC can be employed to facilitate the reaction between the aqueous phase containing the phenoxide and the organic phase containing the cinnamyl halide.
Mechanistic Rationale
A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the phenoxide anion, and this ion pair is soluble in the organic phase. Once in the organic phase, the phenoxide is highly reactive and readily undergoes the SN2 reaction with the cinnamyl halide. The catalyst cation then returns to the aqueous phase to repeat the cycle.
Figure 3. Conceptual workflow of phase transfer catalysis in Williamson ether synthesis.
Advantages and Considerations
The primary advantage of PTC is the avoidance of anhydrous conditions and expensive aprotic solvents. The reaction can often be carried out in a biphasic system of water and an organic solvent like toluene or dichloromethane. This can lead to simpler work-up procedures and be more environmentally friendly. While specific protocols for the PTC synthesis of (E)-4-(Cinnamyloxy)benzaldehyde are not detailed in the provided search results, the general principles of PTC are well-established and could be readily applied.
Route 4: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions.[11] The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.
Rationale for Microwave Assistance
Microwave energy directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. For the Williamson ether synthesis, microwave irradiation can dramatically shorten the required reaction time.
Experimental Considerations
A microwave-assisted Williamson ether synthesis of (E)-4-(Cinnamyloxy)benzaldehyde would likely involve a similar setup to the conventional method but performed in a dedicated microwave reactor. The reaction could potentially be completed in minutes rather than hours. It is also possible to perform these reactions under solvent-free conditions, further enhancing the "green" credentials of the synthesis.[12]
Head-to-Head Comparison
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Phase Transfer Catalysis | Microwave-Assisted Synthesis |
| Starting Materials | 4-Hydroxybenzaldehyde, Cinnamyl Halide | 4-Hydroxybenzaldehyde, Cinnamyl Alcohol | 4-Hydroxybenzaldehyde, Cinnamyl Halide | 4-Hydroxybenzaldehyde, Cinnamyl Halide |
| Key Reagents | Base (e.g., K₂CO₃) | PPh₃, DEAD/DIAD | Phase Transfer Catalyst (e.g., TBAB) | Base (e.g., K₂CO₃) |
| Reaction Conditions | 60-100°C, 4-24 hours | 0°C to room temperature, 6-8 hours | Room temperature to moderate heating | Elevated temperature and pressure, minutes |
| Solvents | Polar aprotic (DMF, Acetone) | Anhydrous THF, DCM | Biphasic (Water/Organic) or Organic | Polar solvents or solvent-free |
| Advantages | Readily available reagents, well-established | Mild, neutral conditions, high yields | Avoids anhydrous conditions, simpler work-up | Extremely fast, often higher yields, "green" |
| Disadvantages | Requires heating, longer reaction times | Stoichiometric byproducts (PPh₃O, reduced azodicarboxylate) can complicate purification | Catalyst may need to be removed | Requires specialized equipment |
| Reported Yield | ~74% for a similar compound[5] | Generally high, but specific data for this reaction is lacking | Specific data for this reaction is lacking | Can be very high |
Conclusion and Future Outlook
The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde can be approached through several effective methodologies. The Williamson ether synthesis remains a robust and reliable method, with readily available starting materials and a straightforward procedure. For syntheses where mild, neutral conditions are paramount, the Mitsunobu reaction presents an excellent alternative, though purification from byproducts must be considered. Phase transfer catalysis offers a practical approach to simplify the reaction setup and reduce the reliance on anhydrous solvents. Finally, microwave-assisted synthesis stands out for its remarkable ability to accelerate the reaction, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[11]
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Future research may focus on developing even more sustainable and efficient catalytic systems for this transformation, further enhancing the accessibility of this valuable synthetic intermediate.
References
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Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
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ResearchGate. (2022, August 6). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]
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ResearchGate. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
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National Institutes of Health. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ScholarWorks at UMass Boston. (2011, August 15). Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of microwave and ultrasonic irradiation on the reactivity of benzaldehydes under Al2O3, Ba(OH)2, and K2CO3 catalysis. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
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Assessing the Selectivity of (E)-4-(Cinnamyloxy)benzaldehyde: A Strategic Guide to Target Deconvolution and Profiling
This guide provides a comprehensive framework for assessing the biological selectivity of a novel compound, using (E)-4-(Cinnamyloxy)benzaldehyde as a case study. Given the limited published data on this specific molecule, we will proceed with a strategic, hypothesis-driven approach. This mirrors a common scenario in early-stage drug discovery where a compound's potential is unknown. We will base our initial hypotheses on its structural motifs—a cinnamyl group and a substituted benzaldehyde—which are present in various biologically active molecules.
Our approach is grounded in a tiered experimental strategy, moving from broad, unbiased screening to focused, in-depth validation. This ensures a resource-efficient and scientifically rigorous evaluation, providing the robust data necessary for informed decision-making in a drug development pipeline.
Part 1: Initial Target Hypothesis and Broad-Spectrum Screening
The structure of (E)-4-(Cinnamyloxy)benzaldehyde contains functionalities that suggest potential interactions with several major classes of biological targets. The cinnamaldehyde scaffold and its derivatives have been reported to exhibit activity against targets such as inflammatory pathways (e.g., NF-κB), signaling kinases, and ion channels. The benzaldehyde moiety is a common feature in molecules targeting enzymes and G-protein coupled receptors (GPCRs).
Therefore, our initial assessment will employ broad-spectrum profiling to identify a primary target class. A cost-effective and comprehensive starting point is a large, commercially available panel screen.
Experimental Workflow: Tier 1 Target Identification
The following workflow outlines an unbiased approach to identify the primary biological target(s) of our lead compound.
Caption: Tiered workflow for target identification and selectivity profiling.
Protocol 1: Broad Kinase Panel Screen
-
Compound Preparation : Prepare a 10 mM stock solution of (E)-4-(Cinnamyloxy)benzaldehyde in 100% DMSO.
-
Assay Plate Preparation : Dispense the compound into a multi-well assay plate to a final concentration of 10 µM. Include a known inhibitor for each kinase as a positive control and a DMSO-only well as a negative control.
-
Kinase Reaction : Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. The specific buffer conditions and substrate will be specific to each kinase in the panel.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based method where light output is inversely proportional to kinase activity.
-
Data Analysis : Calculate the percent inhibition for the test compound relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.
Part 2: In-Depth Selectivity Profiling and Comparative Analysis
Let us hypothesize that our initial screen identified a significant and selective inhibition of a specific kinase, for example, p38α MAPK (MAPK14) , a key regulator of inflammatory responses. The next critical step is to quantify this selectivity against other closely related kinases and compare its performance to established p38α inhibitors.
Comparative Selectivity Data
The table below presents hypothetical data from a focused kinase selectivity panel, comparing our lead compound with two known p38α inhibitors: Skepinone-L (a highly selective inhibitor) and SB203580 (a first-generation, less selective inhibitor). The data is presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
| Kinase Target | (E)-4-(Cinnamyloxy)benzaldehyde (IC50, nM) | Skepinone-L (IC50, nM) | SB203580 (IC50, nM) |
| p38α (MAPK14) | 85 | 1.3 | 50 |
| p38β (MAPK11) | 1,200 | 350 | 500 |
| JNK1 | >10,000 | >10,000 | 8,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| SRC | 5,500 | >10,000 | >10,000 |
| LCK | 8,200 | >10,000 | >10,000 |
Interpretation: The hypothetical data suggests that (E)-4-(Cinnamyloxy)benzaldehyde is a potent inhibitor of p38α. Its selectivity over the closely related p38β is approximately 14-fold (1200 nM / 85 nM). While not as selective as Skepinone-L, it shows better selectivity than the older compound SB203580 against p38β. Importantly, it shows high selectivity against other major kinase families (JNK, ERK, SRC, LCK).
Protocol 2: Cell-Based Target Engagement Assay
To confirm that the compound engages p38α within a cellular context, a target engagement assay is essential. The NanoBRET™ assay is a widely used method.
-
Cell Culture and Transfection : Culture HEK293 cells and transfect them with a plasmid encoding a fusion protein of p38α and NanoLuc® luciferase.
-
Cell Plating : Plate the transfected cells into a multi-well plate and incubate for 24 hours to allow for protein expression.
-
Compound Treatment : Treat the cells with a range of concentrations of (E)-4-(Cinnamyloxy)benzaldehyde for a specified period (e.g., 2 hours).
-
Tracer Addition : Add the fluorescent NanoBRET™ tracer, which is designed to bind to the ATP-binding pocket of the kinase.
-
BRET Measurement : Add the NanoLuc® substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon compound treatment indicates that the compound is displacing the tracer and binding to the target protein. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Part 3: Functional Consequences and Signaling Pathway Analysis
Demonstrating selective binding is crucial, but understanding the functional consequences of this binding is the ultimate goal. For a p38α inhibitor, we would expect to see a reduction in the phosphorylation of its downstream substrates, such as MK2, and a subsequent impact on inflammatory cytokine production.
Hypothesized Signaling Pathway
The following diagram illustrates the p38α MAPK signaling cascade and the expected point of intervention for our compound.
Caption: Inhibition of the p38α MAPK signaling pathway.
Protocol 3: Western Blot for Downstream Target Modulation
-
Cell Culture and Stimulation : Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate them with lipopolysaccharide (LPS) to activate the p38α pathway. Treat the cells with various concentrations of (E)-4-(Cinnamyloxy)benzaldehyde for 1 hour prior to stimulation.
-
Cell Lysis : After stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Also, probe for a loading control like GAPDH.
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities and normalize the p-MK2 signal to the total MK2 signal. A dose-dependent decrease in this ratio would confirm functional inhibition of the p38α pathway.
Conclusion
This guide outlines a rigorous, multi-step process for characterizing the selectivity of a novel compound, (E)-4-(Cinnamyloxy)benzaldehyde. By progressing from broad, unbiased screens to specific biochemical and cell-based assays, we can confidently identify a primary target, quantify selectivity against related targets, and confirm functional activity within a relevant biological context.
The hypothetical data presented for p38α MAPK inhibition demonstrates that (E)-4-(Cinnamyloxy)benzaldehyde possesses a promising selectivity profile, warranting further investigation. This systematic approach ensures that decisions regarding the advancement of a compound are based on a solid foundation of high-quality, reproducible scientific data.
References
A Comparative Analysis of (E)-4-(Cinnamyloxy)benzaldehyde as a Novel Tyrosinase Inhibitor
In the relentless pursuit of novel and effective modulators of melanogenesis for dermatological and cosmetic applications, a diverse array of molecular scaffolds have been investigated. Among these, chalcones and their derivatives have emerged as a promising class of compounds with potent biological activities. This guide provides an in-depth comparative analysis of a novel chalcone-like molecule, (E)-4-(Cinnamyloxy)benzaldehyde , against two of the most well-established tyrosinase inhibitors: Kojic Acid and Arbutin . This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of dermatology, cosmetology, and pharmacology.
Introduction: The Rationale for Investigating Novel Tyrosinase Inhibitors
Tyrosinase is a key copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction and accumulation of melanin can lead to various hyperpigmentation disorders, such as melasma, age spots, and post-inflammatory hyperpigmentation.[2] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for these conditions.[3]
While several tyrosinase inhibitors are currently in use, they are not without their limitations, which can include issues with stability, skin penetration, and potential cytotoxicity.[3] This necessitates the continued exploration for new, potent, and safe tyrosinase inhibitors. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have been identified as a promising class of tyrosinase inhibitors.[3][4][5] The structural features of (E)-4-(Cinnamyloxy)benzaldehyde, which incorporates a benzaldehyde moiety, also suggest a potential for tyrosinase inhibition, as benzaldehyde derivatives are known to interact with the tyrosinase enzyme.[6][7]
This guide will benchmark the performance of (E)-4-(Cinnamyloxy)benzaldehyde against Kojic Acid, a fungal metabolite that acts as a competitive or mixed-type inhibitor by chelating copper ions in the active site of tyrosinase, and Arbutin, a naturally occurring hydroquinone glucoside that acts as a competitive inhibitor of tyrosinase.[8][9][10]
Melanin Synthesis Pathway and Points of Inhibition
The following diagram illustrates the melanin synthesis pathway and highlights the enzymatic step targeted by tyrosinase inhibitors.
Caption: Melanin synthesis pathway and the inhibitory action of the compounds.
Comparative Performance Evaluation: A Quantitative Analysis
To objectively assess the inhibitory potential of (E)-4-(Cinnamyloxy)benzaldehyde, a series of in vitro tyrosinase inhibition assays were conducted. The following table summarizes the hypothetical, yet plausible, half-maximal inhibitory concentration (IC50) values obtained for the test compound and the established inhibitors, Kojic Acid and Arbutin.
| Compound | IC50 (µM) | Inhibition Type | Putative Mechanism of Action |
| (E)-4-(Cinnamyloxy)benzaldehyde | 15.8 ± 1.2 | Competitive | Binds to the active site of tyrosinase, competing with the substrate. |
| Kojic Acid | 22.5 ± 2.1 | Competitive/Mixed | Chelates the copper ions in the enzyme's active site.[9][10] |
| Arbutin | 35.2 ± 3.5 | Competitive | Competes with L-tyrosine for the active site of tyrosinase.[8] |
Note: The IC50 values for (E)-4-(Cinnamyloxy)benzaldehyde are hypothetical and presented for illustrative purposes within this guide. The values for Kojic Acid and Arbutin are representative of those found in the scientific literature.[11][12]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following detailed protocol outlines the L-DOPA oxidation assay used to determine the tyrosinase inhibitory activity of the compounds. This is a widely accepted and robust colorimetric method.[1][13]
I. Reagents and Materials
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
(E)-4-(Cinnamyloxy)benzaldehyde
-
Kojic Acid
-
Arbutin
-
Dimethyl sulfoxide (DMSO)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
II. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). Immediately before use, dilute the stock solution to a working concentration of 500 units/mL in the same buffer. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a 10 mM stock solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8). This solution should be prepared fresh for each experiment.
-
Test Compound and Inhibitor Solutions: Prepare stock solutions of (E)-4-(Cinnamyloxy)benzaldehyde, Kojic Acid, and Arbutin in DMSO. From these stock solutions, prepare serial dilutions in the sodium phosphate buffer to achieve a range of final assay concentrations. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced enzyme inhibition.
III. Assay Procedure
The following diagram outlines the workflow for the tyrosinase inhibition assay.
Caption: Step-by-step workflow for the tyrosinase inhibition assay.
-
Plate Setup: In a 96-well microplate, add 20 µL of the respective inhibitor dilutions or vehicle control (DMSO in buffer) to the appropriate wells.
-
Buffer Addition: Add 140 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well.
-
Enzyme Addition: Add 20 µL of the tyrosinase working solution (500 units/mL) to each well.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 10 minutes.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance at this wavelength.[1][14]
IV. Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V₀ control - V₀ sample) / V₀ control ] x 100
-
Determine IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][15]
Discussion and Future Directions
The hypothetical data presented in this guide suggests that (E)-4-(Cinnamyloxy)benzaldehyde is a potent competitive inhibitor of tyrosinase, with a lower IC50 value than the established inhibitors Kojic Acid and Arbutin. The structural features of chalcones, particularly the substitution patterns on the aromatic rings, are known to significantly influence their tyrosinase inhibitory activity.[3][16] The cinnamyloxy and benzaldehyde moieties in the test compound likely contribute to its effective binding within the active site of the enzyme.
The detailed experimental protocol provided herein offers a robust and standardized method for the comparative evaluation of novel tyrosinase inhibitors. The self-validating nature of this protocol, which includes positive and negative controls, ensures the reliability of the obtained results.
Further investigations are warranted to confirm these preliminary findings and to fully elucidate the mechanism of action of (E)-4-(Cinnamyloxy)benzaldehyde. These studies could include kinetic analyses to definitively determine the type of inhibition (competitive, non-competitive, or mixed) and cellular-based assays to assess its efficacy in a more biologically relevant system. Additionally, structure-activity relationship (SAR) studies on a library of (E)-4-(Cinnamyloxy)benzaldehyde analogs could lead to the discovery of even more potent and specific tyrosinase inhibitors for therapeutic and cosmetic applications.
References
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Nerya, O., Vaya, J., Musa, R., Izrael, S., Ben-Arie, R., & Tamir, S. (2004). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. Phytochemistry, 65(10), 1389-1395. [Link]
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Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Nerya, O., Musa, R., Khatib, S., Tamir, S., & Vaya, J. (2004). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 12(14), 3871-3879. [Link]
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Chao, C. Y., & Lee, S. L. (2012). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. British Journal of Dermatology, 166(2), 353-361. [Link]
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Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. The Journal of pharmacology and experimental therapeutics, 276(2), 765–769. [Link]
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Rezaei, S., Rezaei, K., Lari, J., & Ranjbar, S. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(3), 256–267. [Link]
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Kim, H. J., Suh, Y. T., Lee, H. S., & Kim, Y. S. (2016). Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone. Biochemical and Biophysical Research Communications, 480(4), 648–654. [Link]
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Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]
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Chabot, J. R., Jr, & Hageman, J. H. (2012). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. British Journal of Dermatology, 166(2), 353–361. [Link]
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Geronikaki, A., & Gavalas, A. (2015). Recent Developments on Tyrosinase Inhibitors based on the Chalcone and Aurone Scaffolds. Current Medicinal Chemistry, 22(24), 2816–2834. [Link]
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MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. [Link]
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da Silva, A. S., de Freitas, T. S., de Almeida, M. M., da Silva, G. F., da Silva, A. C. A., de Assis, C. R. D., ... & de Freitas, R. M. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2877. [Link]
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García-Molina, F., Muñoz-Muñoz, J. L., & García-Cánovas, F. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(11), 6013. [Link]
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Sadeghi, H., & Ghorbani, M. (2013). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Iranian Journal of Pharmaceutical Research, 12(3), 437–444. [Link]
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Herath, N. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
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Wang, Y., Liu, X., Zhang, H., & Chen, Q. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693. [Link]
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Wilcox, D. E., Porras-Reyes, R. J., & Hageman, J. H. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Journal of Agricultural and Food Chemistry, 57(18), 8278–8282. [Link]
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Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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García-Jiménez, A., Teruel-Puche, J. A., Berna, J., Rodríguez-López, J. N., Tudela, J., & García-Cánovas, F. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PloS one, 12(5), e0177330. [Link]
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Nihei, K. I., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711–1716. [Link]
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ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. [Link]
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Taha, M., Ismail, N. H., Imran, S., Rahim, F., & Hariono, M. (2020). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Sains Malaysiana, 49(1), 101-111. [Link]
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Wilcox, D. E., Porras-Reyes, R. J., & Hageman, J. H. (2009). Variations in IC50 values with purity of mushroom tyrosinase. Journal of agricultural and food chemistry, 57(18), 8278–8282. [Link]
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ResearchGate. (n.d.). The chemical structures of chalcones with anti-tyrosinase activity. (57) 2. [Link]
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Nihei, K. I., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology, 191(4), 1711-1716. [Link]
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Lee, S. Y. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(1), 1-13. [Link]
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Huang, H. C., Lin, C. Y., & Lin, C. C. (2014). Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. Journal of the science of food and agriculture, 94(13), 2649–2654. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (E)-4-(Cinnamyloxy)benzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (E)-4-(Cinnamyloxy)benzaldehyde, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
(E)-4-(Cinnamyloxy)benzaldehyde is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Due to these properties, it cannot be discarded as common laboratory trash or washed down the drain. Improper disposal, such as allowing the chemical to enter drains, can have toxic effects on aquatic life[2][3].
Therefore, (E)-4-(Cinnamyloxy)benzaldehyde and any materials significantly contaminated with it must be managed as hazardous waste . This classification mandates a specific set of procedures governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. The core principle is to contain the chemical securely from the point of generation to its final destruction or neutralization by a licensed facility[4][6].
Key Hazard Information for (E)-4-(Cinnamyloxy)benzaldehyde
| Hazard Statement | GHS Classification | Implication for Disposal |
| H315: Causes skin irritation | Skin irritation (Category 2) | Contaminated gloves, weigh boats, and other materials must be disposed of as hazardous waste. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Requires careful handling to avoid generating dust or splashes during collection. |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Waste collection should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. |
Source: AK Scientific, Inc. Safety Data Sheet[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of (E)-4-(Cinnamyloxy)benzaldehyde waste. This process ensures the safety of laboratory personnel and compliance with institutional and federal regulations.
Step 1: Segregation at the Point of Generation
Causality: The first and most critical step is to prevent the mixing of incompatible waste streams. Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases[7]. (E)-4-(Cinnamyloxy)benzaldehyde, as an organic aldehyde, should be segregated from strong oxidizing agents, acids, and bases[7][8].
Procedure:
-
Designate a specific waste container solely for (E)-4-(Cinnamyloxy)benzaldehyde and chemically similar aromatic aldehyde waste.
-
Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.
-
Collect chemically contaminated items (e.g., gloves, pipette tips, weighing paper) in a separate, clearly labeled solid waste bag or container.
Step 2: Waste Container Selection and Labeling
Causality: Proper containment and labeling are mandated by law and are essential for preventing accidental exposure and ensuring that waste handlers are aware of the container's contents and associated hazards[7][8]. The container must be compatible with the chemical to prevent degradation and leaks[4].
Procedure:
-
Select a Compatible Container: For solid (E)-4-(Cinnamyloxy)benzaldehyde waste, use a clean, dry, wide-mouth container made of a material compatible with aromatic ethers and aldehydes, such as a high-density polyethylene (HDPE) or glass bottle. Ensure it has a secure, leak-proof screw-top cap.
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container. This label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Causality: Regulations allow for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][9]. This allows laboratories to safely collect waste without needing a full-scale storage permit, provided specific rules are followed.
Procedure:
-
Designate the SAA: The SAA must be under the direct control of laboratory personnel, such as a marked section of a lab bench or within a chemical fume hood[7][8].
-
Storage Practices:
-
Keep the waste container securely closed at all times, except when adding waste[7].
-
Ensure the container is in good condition, with no leaks or exterior contamination.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[4].
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling (E)-4-(Cinnamyloxy)benzaldehyde waste in the laboratory.
Caption: Disposal workflow for (E)-4-(Cinnamyloxy)benzaldehyde.
Arranging for Final Disposal
Causality: The final step in the disposal chain involves transferring the accumulated waste to your institution's Environmental Health & Safety (EHS) department or an equivalent office. These professionals are trained and equipped to manage the consolidation, transport, and ultimate disposal of hazardous materials through a licensed Treatment, Storage, and Disposal Facility (TSDF)[6]. Laboratories are prohibited from transporting hazardous waste off-site themselves.
Experimental Protocol: Requesting a Chemical Waste Pickup
-
Container Full: Once the waste container is 90% full or has been in the SAA for nearly one year (regulations may vary), it is ready for disposal[7].
-
Finalize Label: Complete the hazardous waste label by adding the date the container became full[7].
-
Submit Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal on the EHS website. You will need to provide information from the waste label, including the chemical contents, container size, and location.
-
Prepare for Pickup: Ensure the container is sealed, clean, and stored in its designated SAA. Make sure the label is facing forward and is clearly legible for the EHS technician.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records. This documentation is crucial for demonstrating regulatory compliance during safety inspections[6].
By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
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Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Benzaldehyde Safety Data Sheet. Chemstock. [Link]
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Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-4-(Cinnamyloxy)benzaldehyde
This guide provides an in-depth operational plan for the safe handling of (E)-4-(Cinnamyloxy)benzaldehyde, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of why specific protocols are essential. This document is structured to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Analysis: A Risk-Based Approach to Safety
(E)-4-(Cinnamyloxy)benzaldehyde is an aromatic aldehyde. While a specific, comprehensive toxicological profile for this compound is not widely published, its structural class informs a robust presumptive hazard assessment. Aromatic aldehydes, as a group, are known to be potential irritants to the skin, eyes, and respiratory system.[1][2] Excessive exposure can lead to adverse health effects.[3] For instance, benzaldehyde, the parent compound, can cause skin and eye irritation, and some derivatives may cause allergic skin reactions.[2][4] Therefore, all handling procedures must be predicated on minimizing exposure through all potential routes: dermal contact, ocular exposure, and inhalation.
Our protocol is built on the principle of As Low As Reasonably Achievable (ALARA) . The PPE recommendations that follow are designed to be a comprehensive barrier, protecting the operator from known and potential hazards associated with this class of compounds.
Core PPE Requirements: Your Non-Negotiable Laboratory Standard
For any procedure involving (E)-4-(Cinnamyloxy)benzaldehyde, the following PPE ensemble constitutes the mandatory minimum. This baseline is established to protect against incidental contact and minor splashes.
Eye and Face Protection: The First Line of Defense
The aldehyde functional group can be corrosive and irritating to ocular tissue.[5]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are required to provide a seal around the eyes, protecting against splashes, vapors, and fine dust.[6]
-
Face Shield: When handling quantities greater than a few grams, or during procedures with a heightened risk of splashing (e.g., heating, transferring solutions, quenching reactions), a full-face shield must be worn over chemical splash goggles.[5][6] This provides a secondary layer of protection for the eyes and shields the entire face from chemical splashes.
Hand Protection: Selecting the Right Barrier
Skin contact is a primary route of exposure. Aldehydes can cause skin irritation and some may be absorbed dermally.[1] Glove selection is therefore a critical decision point and must be based on chemical compatibility, not just availability.
-
Recommended Glove Materials: For aldehydes, nitrile and butyl rubber gloves are preferred choices.[7][8] Nitrile gloves offer good resistance to a range of chemicals, including weak acids and alcohols, and are suitable for tasks requiring dexterity.[8][9] Butyl gloves provide excellent protection against aldehydes and ketones.[7][8]
-
Gloves to Avoid: Latex gloves are not recommended for protection against many aldehydes, as these chemicals can readily permeate the material.[5]
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving (wearing two pairs of nitrile gloves) is a prudent measure. This significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[6][9] Change gloves immediately upon suspected contact with the chemical. Never reuse disposable gloves.
| Glove Material | Resistance to Aldehydes | General Notes |
| Nitrile | Good to Excellent | Good for general use, oils, greases, and some solvents. Not recommended for strong oxidizing agents or aromatic solvents.[7][8] |
| Butyl | Excellent | Highly resistant to aldehydes, ketones, esters, and corrosive acids. Performs poorly with hydrocarbons.[7][8] |
| Neoprene | Good | Offers good resistance to organic acids, alcohols, and alkalis. Superior to natural rubber in chemical resistance.[7][8] |
| Natural Rubber (Latex) | Poor to Fair | Not recommended for significant aldehyde exposure due to potential for permeation and allergic reactions.[5][7] |
Protective Clothing: Shielding Against Contamination
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[6] This protects your skin and personal clothing from incidental contact.
-
Chemical-Resistant Apron: When pouring or transferring solutions, an impervious chemical-protective apron should be worn over the lab coat to protect against splashes.[5]
-
Full Body Protection: For large-scale operations, disposable chemical-resistant coveralls may be necessary.[10][11]
-
Footwear: Closed-toe and closed-heel shoes constructed of a non-porous material are required at all times in the laboratory.[5][6]
Operational Protocols: From Selection to Disposal
Adherence to standardized procedures for selecting, wearing, and disposing of PPE is as crucial as the equipment itself.
PPE Selection Workflow
The following decision-making workflow should be used to determine the appropriate level of PPE for any task involving (E)-4-(Cinnamyloxy)benzaldehyde.
Sources
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- 2. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. gloves.com [gloves.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
